2,2-Dimethyl-2H-chromene-6-carbaldehyde
Description
Properties
IUPAC Name |
2,2-dimethylchromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSKIIMVDTYOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446789 | |
| Record name | 2,2-Dimethyl-2H-1-benzopyran-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69964-40-5 | |
| Record name | 2,2-Dimethyl-2H-1-benzopyran-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-2H-chromene-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Dimethyl-2H-chromene-6-carbaldehyde: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2-dimethyl-2H-chromene scaffold is a privileged heterocyclic motif found in a vast array of natural products and biologically active molecules.[1][2] This structural unit is associated with a wide spectrum of pharmacological properties, including antifungal, anticancer, anti-inflammatory, and antioxidant activities.[3] 2,2-Dimethyl-2H-chromene-6-carbaldehyde, a key derivative of this family, serves as a versatile building block in synthetic organic and medicinal chemistry. Its strategic placement of a reactive aldehyde group on the electron-rich chromene core makes it an invaluable precursor for the synthesis of complex molecular architectures and for the exploration of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,2-Dimethyl-2H-chromene-6-carbaldehyde, offering insights for its effective utilization in research and drug development.
Physicochemical and Spectroscopic Properties
2,2-Dimethyl-2H-chromene-6-carbaldehyde is a colorless oil under standard conditions.[4] A comprehensive understanding of its physical and spectroscopic characteristics is fundamental for its identification, purification, and manipulation in a laboratory setting.
Table 1: Physicochemical Properties of 2,2-Dimethyl-2H-chromene-6-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₂ | [5] |
| Molecular Weight | 188.22 g/mol | [5] |
| Appearance | Colorless oil | [4] |
| Boiling Point | 304.9 ± 41.0 °C (Predicted) | [5] |
| Density | 1.102 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. | Inferred from synthesis protocols |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons of the chromene ring and its substituents.
Table 2: ¹H NMR Spectral Data of 2,2-Dimethyl-2H-chromene-6-carbaldehyde (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.93 | s | 1H | -CHO |
| 7.64 | dd | 1H | H-7 |
| 7.52 | d | 1H | H-5 |
| 6.86 | d | 1H | H-8 |
| 6.37 | d | 1H | H-4 |
| 5.69 | d | 1H | H-3 |
| 1.47 | s | 6H | 2 x -CH₃ |
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 3: Key IR Absorption Bands of 2,2-Dimethyl-2H-chromene-6-carbaldehyde (CHCl₃)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000, 2900 | Medium | C-H stretching (aromatic and aliphatic) |
| 1680 | Strong | C=O stretching (aldehyde) |
| 1630 | Medium | C=C stretching (alkene) |
| 1590 | Medium | C=C stretching (aromatic) |
| 1270, 1210 | Strong | C-O-C stretching (ether) |
Synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde
The synthesis of 2,2-dimethyl-2H-chromenes can be achieved through various catalytic methodologies.[8] A particularly efficient method for the preparation of 2,2-Dimethyl-2H-chromene-6-carbaldehyde involves the microwave-assisted, base-catalyzed condensation of 4-hydroxybenzaldehyde with 3-methyl-2-butenal.[4]
Microwave-Assisted Synthesis Protocol
This method offers the advantages of rapid reaction times and good yields compared to conventional heating methods.[1][9][10]
Experimental Protocol:
-
A mixture of 4-hydroxybenzaldehyde (1.0 mmol), 3-methyl-2-butenal (2.0 mmol), and pyridine (1.2 mmol) is placed in a sealed glass tube.
-
The reaction vessel is subjected to microwave irradiation for 25 minutes.
-
After cooling, 10 mL of 20% (v/v) hydrochloric acid is added to the reaction mixture at 0 °C.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford 2,2-Dimethyl-2H-chromene-6-carbaldehyde as a colorless oil.[4]
Causality Behind Experimental Choices:
-
Pyridine: Acts as a basic catalyst to facilitate the initial condensation reaction between the phenol and the α,β-unsaturated aldehyde.
-
Microwave Irradiation: Provides rapid and uniform heating, significantly accelerating the reaction rate and often improving yields by minimizing side reactions that can occur with prolonged heating.[9]
-
Acidic Workup: Neutralizes the basic catalyst and any remaining phenoxide, allowing for the efficient extraction of the organic product.
Caption: Microwave-assisted synthesis workflow.
Chemical Reactivity and Derivatization
The chemical reactivity of 2,2-Dimethyl-2H-chromene-6-carbaldehyde is dictated by the interplay of its three key structural features: the aldehyde group, the electron-rich aromatic ring, and the double bond of the pyran ring.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide range of chemical transformations, making this compound a valuable starting material for the synthesis of diverse derivatives.
-
Wittig Reaction: The aldehyde can be readily converted to an alkene via the Wittig reaction, which involves the reaction with a phosphonium ylide.[11][12][13] This provides a powerful method for extending the carbon chain and introducing new functional groups.
Caption: Wittig olefination of the aldehyde.
-
Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent to form the corresponding amines.[14][15][16] This reaction is a cornerstone in medicinal chemistry for the introduction of nitrogen-containing functionalities, which are prevalent in drug molecules.
-
Condensation Reactions: The aldehyde readily participates in condensation reactions with various nucleophiles. For instance, reaction with thiosemicarbazide yields the corresponding thiosemicarbazone, which can be further cyclized to form thiadiazole derivatives with potential anticancer activity.[3]
Electrophilic Aromatic Substitution
The aromatic ring of the chromene system is activated towards electrophilic aromatic substitution due to the electron-donating effect of the ether oxygen. The regioselectivity of these reactions is influenced by both the activating ether group and the deactivating, meta-directing aldehyde group.[17][18] Theoretical studies on related systems can help predict the most likely sites of substitution.[19][20]
Caption: Directing effects in electrophilic substitution.
Applications in Drug Discovery and Bioactive Molecule Synthesis
2,2-Dimethyl-2H-chromene-6-carbaldehyde is a valuable starting material for the synthesis of a variety of biologically active molecules. The chromene nucleus is a key pharmacophore in many natural and synthetic compounds with therapeutic potential. For example, derivatives of 2,2-dimethyl-2H-chromene have been investigated as potential antifungal agents.[21] The aldehyde group allows for the facile introduction of diverse functionalities, enabling the generation of compound libraries for high-throughput screening in drug discovery programs. For instance, the synthesis of novel thiadiazole derivatives from 2,2-Dimethyl-2H-chromene-6-carbaldehyde has been explored for their potential anticancer properties.[3]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[17][22]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[23]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[17]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
In case of exposure, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[17]
Conclusion
2,2-Dimethyl-2H-chromene-6-carbaldehyde is a highly valuable and versatile chemical entity in the field of organic synthesis and medicinal chemistry. Its unique combination of a privileged chromene scaffold and a reactive aldehyde functionality provides a gateway to a vast chemical space of potential drug candidates and biologically active probes. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity patterns, as outlined in this guide, is essential for harnessing its full potential in the pursuit of novel scientific discoveries and therapeutic innovations.
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- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
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- Electronic Supplementary Inform
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An In-depth Technical Guide to 2,2-Dimethyl-2H-chromene-6-carbaldehyde (CAS: 69964-40-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Dimethyl-2H-chromene-6-carbaldehyde, a heterocyclic aromatic aldehyde belonging to the chromene class of compounds. The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document details the physicochemical properties, synthesis, spectroscopic characterization, and potential applications of 2,2-Dimethyl-2H-chromene-6-carbaldehyde, serving as a vital resource for researchers engaged in drug discovery and organic synthesis.
Chemical Identity and Physicochemical Properties
2,2-Dimethyl-2H-chromene-6-carbaldehyde is characterized by a benzopyran core with a gem-dimethyl substitution at the C2 position and a formyl group at the C6 position.
| Property | Value | Source |
| CAS Number | 69964-40-5 | |
| Molecular Formula | C₁₂H₁₂O₂ | |
| Molecular Weight | 188.22 g/mol | |
| Appearance | Colorless oil | |
| Boiling Point | 304.9±41.0 °C (Predicted) | |
| Density | 1.102±0.06 g/cm³ (Predicted) |
Synthesis and Mechanistic Insights
A reliable and efficient method for the synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde is the microwave-assisted reaction of 4-hydroxybenzaldehyde with 3-methyl-2-butenal in the presence of pyridine. This method offers a significant rate enhancement compared to conventional heating.
Reaction Scheme
Caption: Microwave-assisted synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
Step-by-Step Experimental Protocol
This protocol is adapted from the literature to provide a clear, actionable guide.
-
Reaction Setup: In a sealed glass tube, combine 4-hydroxybenzaldehyde (1.0 mmol), 3-methyl-2-butenal (2.0 mmol), and pyridine (1.2 mmol).
-
Microwave Irradiation: Subject the sealed tube to microwave irradiation for 25 minutes.
-
Workup: After cooling the reaction mixture to 0 °C, add 10 mL of 20% (v/v) hydrochloric acid.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield the final product as a colorless oil (68% yield).
Spectroscopic Characterization
Accurate characterization of 2,2-Dimethyl-2H-chromene-6-carbaldehyde is crucial for its identification and quality control.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3000, 2900 | C-H stretching |
| 1680 | C=O stretching (aldehyde) |
Source:
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy confirms the proton environment within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 9.93 | s | 1H | -CHO | - |
| 7.64 | dd | 1H | C7-H | 2.01, 8.4 |
| 7.52 | d | 1H | C5-H | 2.01 |
| 6.86 | d | 1H | C8-H | 8.4 |
| 6.37 | d | 1H | C4-H | 9.8 |
| 5.69 | d | 1H | C3-H | 9.8 |
| 1.47 | s | 6H | C2(CH₃)₂ | - |
Source:
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
| m/z | Relative Intensity | Assignment |
| 188 | 23% | [M]⁺ |
| 172 | 100% | [M - CH₄]⁺ |
| 151 | 8% | |
| 144 | 8% | |
| 115 | 13% |
Source:
Biological Activities and Potential Applications
The chromene nucleus is a cornerstone in the development of therapeutic agents.[1][3] Derivatives have shown a broad spectrum of pharmacological activities, including:
-
Anticancer: Many chromene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1] Some studies have explored the use of 2,2-dimethyl-2H-chromene-6-carbaldehyde as a precursor for novel anticancer agents.
-
Anti-inflammatory: The chromene scaffold is present in compounds that exhibit anti-inflammatory properties.
-
Antimicrobial: Chromene derivatives have been investigated for their activity against a range of bacteria and fungi.
-
Anti-Alzheimer's Disease: Certain imino-2H-chromene derivatives have been designed and evaluated as multifunctional agents against Alzheimer's disease, targeting enzymes like BACE1 and cholinesterases.[4]
A study on related 2,2-dimethyl-2H-chromene derivatives has identified potent and selective inhibitors of anoctamin1 (ANO1), a chloride channel highly expressed in various carcinomas.[5] This suggests that derivatives of 2,2-Dimethyl-2H-chromene-6-carbaldehyde could be promising candidates for the development of novel cancer therapies.[5]
Safety and Handling
As an aromatic aldehyde, 2,2-Dimethyl-2H-chromene-6-carbaldehyde requires careful handling to minimize exposure.
-
General Precautions: Work in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile or butyl rubber), and a lab coat.[7]
-
Storage: Store in a tightly closed container in a cool, dry place away from heat, sparks, and open flames.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2,2-Dimethyl-2H-chromene-6-carbaldehyde is a valuable synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the known biological importance of the chromene scaffold make it an attractive starting point for the generation of novel bioactive molecules. This guide provides a solid foundation of its chemical properties, synthesis, and characterization to aid researchers in their scientific endeavors.
References
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A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Available at: [Link]
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Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. MDPI. Available at: [Link]
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Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study. ResearchGate. Available at: [Link]
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Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study. PubMed. Available at: [Link]
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General procedure for the preparation of chromene derivatives. ResearchGate. Available at: [Link]
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Base-Promoted Chemodivergent Construction of 2H-Chromen-2-one and Chromeno[2,3-c]pyrrole Scaffolds from para-Quinone Methides and α-Alkylidene Succinimides. ACS Publications. Available at: [Link]
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Diversity-oriented Generation and Biological Evaluation of New Chemical Scaffolds Bearing a 2,2-dimethyl-2H-chromene Unit: Discovery of Novel Potent ANO1 Inhibitors. PubMed. Available at: [Link]
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Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. PubMed. Available at: [Link]
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Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. MDPI. Available at: [Link]
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Diversity-Oriented Generation and Biological Evaluation of New Chemical Scaffolds Bearing a 2,2-Dimethyl-2H-chromene Unit: Discovery of Novel Potent ANO1 Inhibitors. ResearchGate. Available at: [Link]
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Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. ResearchGate. Available at: [Link]
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What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Homework.Study.com. Available at: [Link]
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Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents. PubMed. Available at: [Link]
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(PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Aldehydes exposure analysis. RPS. Available at: [Link]
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(PDF) Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][1][8][9]diazaphosphinines and Chromeno[4,3-c][1][9]azaphosphole and Their Antioxidant and Cytotoxicity Properties. ResearchGate. Available at: [Link]
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The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. SciSpace. Available at: [Link]
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An In-Depth Technical Guide to the Molecular Structure of 2,2-Dimethyl-2H-chromene-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2-dimethyl-2H-chromene scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules.[1] Its inherent biological significance has established it as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive exploration of the molecular structure, synthesis, and physicochemical properties of a key derivative, 2,2-Dimethyl-2H-chromene-6-carbaldehyde. This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications, including anticancer agents.[2][3] This guide is intended to provide researchers and drug development professionals with the detailed technical information necessary to effectively utilize this compound in their scientific endeavors.
Molecular Structure and Elucidation
The molecular structure of 2,2-Dimethyl-2H-chromene-6-carbaldehyde is characterized by a bicyclic system composed of a benzene ring fused to a dihydropyran ring. Key structural features include a gem-dimethyl group at the C2 position of the pyran ring and a carbaldehyde group at the C6 position of the benzopyran core.
While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, analysis of closely related chromene derivatives provides valuable insights into its conformational properties. The dihydropyran ring in similar 2H-chromene systems typically adopts a half-chair conformation.[4]
The structural elucidation of 2,2-Dimethyl-2H-chromene-6-carbaldehyde is definitively achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR | The proton NMR spectrum provides characteristic signals that confirm the molecular structure. The gem-dimethyl protons appear as a singlet at approximately 1.47 ppm. The vinyl protons of the dihydropyran ring typically resonate as doublets, with the C3-H at around 5.69 ppm and the C4-H at a higher chemical shift. The aromatic protons and the aldehydic proton will appear in the downfield region of the spectrum. |
| ¹³C NMR | Although a specific experimental spectrum for this compound is not readily available in the literature, the chemical shifts can be reliably predicted based on data from similar chromene derivatives. The quaternary carbon of the gem-dimethyl group is expected around 76 ppm, while the methyl carbons would be in the 28 ppm region. The sp² carbons of the aromatic and vinyl groups, along with the carbonyl carbon of the aldehyde, will have distinct signals in the downfield region (typically >100 ppm). |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands indicative of the functional groups present. A strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O stretching vibration of the aromatic aldehyde. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the ether linkage in the pyran ring typically appears around 1250 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (188.22 g/mol ). The fragmentation pattern can provide further structural information. |
Synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde
The synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde can be achieved through several methodologies. A common and effective approach involves the condensation of a substituted phenol with an α,β-unsaturated aldehyde. Both conventional thermal heating and microwave-assisted methods have been reported for the synthesis of the chromene core.
Conventional Thermal Synthesis Protocol
This protocol is adapted from established methods for the synthesis of related 2,2-dimethyl-2H-chromene derivatives. The key principle is the base-catalyzed reaction between 4-hydroxybenzaldehyde and 3-methyl-2-butenal.
Experimental Workflow
Caption: Conventional Thermal Synthesis Workflow
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in a suitable high-boiling solvent (e.g., toluene or xylene), add 3-methyl-2-butenal (1.5-2.0 equivalents).
-
Catalyst Addition: Add a catalytic amount of a base, such as pyridine or piperidine (0.1-0.2 equivalents).
-
Heating: Heat the reaction mixture to reflux and maintain for a period of 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to remove the basic catalyst, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
Reactivity and Applications in Drug Development
The molecular structure of 2,2-Dimethyl-2H-chromene-6-carbaldehyde offers two primary sites for chemical modification: the aldehyde group and the electron-rich aromatic ring.
Reactivity Profile
Caption: Reactivity Profile of the Target Molecule
-
Aldehyde Functionality: The aldehyde group is susceptible to a wide range of chemical transformations. It can be readily oxidized to the corresponding carboxylic acid, reduced to a primary alcohol, or undergo nucleophilic addition reactions. Furthermore, it serves as an excellent handle for the construction of carbon-carbon bonds via reactions such as the Wittig olefination or aldol condensations. It can also participate in condensation reactions with amines to form imines or enamines, which are valuable intermediates for the synthesis of nitrogen-containing heterocyclic systems.[4]
-
Aromatic Ring: The benzopyran ring system is activated towards electrophilic aromatic substitution. The position of further substitution will be directed by the existing activating groups on the ring.
The versatility of 2,2-Dimethyl-2H-chromene-6-carbaldehyde as a synthetic intermediate has been demonstrated in the preparation of various biologically active molecules. For instance, it is a key precursor for the synthesis of novel chromene-based compounds with potential anticancer activity.[3] The chromene scaffold itself is associated with a broad spectrum of pharmacological properties, making this aldehyde a valuable starting material for the development of new therapeutic agents.[1][5]
Physicochemical Properties and Safety Information
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid |
| Solubility | Generally soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and poorly soluble in water. |
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
2,2-Dimethyl-2H-chromene-6-carbaldehyde is a molecule of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined molecular structure, accessible synthetic routes, and versatile reactivity make it an invaluable tool for the construction of complex molecular architectures with potential therapeutic applications. This guide has provided a detailed overview of its key characteristics to aid researchers in its effective utilization.
References
-
Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2026, m2127. [Link]
-
Microwave-Assisted Rate-Enhanced Method for the Synthesis of 2,2-Dimethyl-2H-chromenes. Bulletin of the Chemical Society of Japan, 1999, 72(2), 259-262. [Link]
-
The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Molbank, 2023, 2023(4), M1779. [Link]
-
2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2022, 2022(2), M1365. [Link]
-
Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Journal of Drug Delivery and Therapeutics, 2019, 9(4-s), 633-638. [Link]
-
The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. Journal of Organic Chemistry, 2011, 76(15), 6215-6223. [Link]
-
8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 2012, 68(12), o3419. [Link]
Sources
Spectroscopic Data of 2,2-Dimethyl-2H-chromene-6-carbaldehyde: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2,2-Dimethyl-2H-chromene-6-carbaldehyde (CAS No: 69964-40-5), a key heterocyclic building block in medicinal chemistry and drug discovery.[1] The unique structural features of the 2,2-dimethyl-2H-chromene scaffold are present in numerous bioactive natural products, making this compound a valuable precursor for the synthesis of novel therapeutic agents.[1] A thorough understanding of its spectroscopic properties is paramount for researchers in confirming its synthesis, assessing its purity, and elucidating the structures of its derivatives.
This guide will delve into the core spectroscopic techniques used for the characterization of this molecule: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will present a detailed interpretation of the spectral data, underpinned by the structural attributes of the molecule, and will include field-proven protocols for data acquisition.
Molecular Structure and Spectroscopic Correlation
The structural framework of 2,2-Dimethyl-2H-chromene-6-carbaldehyde is pivotal to interpreting its spectroscopic data. The molecule consists of a bicyclic system with a dihydropyran ring fused to a benzene ring, substituted with a gem-dimethyl group at the C2 position and a carbaldehyde group at the C6 position.
Diagram 1: Molecular Structure and Atom Numbering
Caption: Molecular structure of 2,2-Dimethyl-2H-chromene-6-carbaldehyde with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of 2,2-Dimethyl-2H-chromene-6-carbaldehyde exhibits characteristic signals corresponding to the aromatic, vinylic, and aliphatic protons.
Data Summary
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 9.85 | Singlet | 1H | - | CHO |
| 7.58 | Doublet of doublets | 1H | 8.4, 2.1 | H-7 |
| 7.52 | Doublet | 1H | 2.1 | H-5 |
| 6.82 | Doublet | 1H | 8.4 | H-8 |
| 6.35 | Doublet | 1H | 9.8 | H-4 |
| 5.65 | Doublet | 1H | 9.8 | H-3 |
| 1.45 | Singlet | 6H | - | 2 x CH₃ |
Data obtained from Kumar et al. (1999).
Interpretation of the ¹H NMR Spectrum
The downfield singlet at 9.85 ppm is characteristic of an aldehydic proton, confirming the presence of the carbaldehyde group at the C6 position. The aromatic region displays three distinct signals. The doublet of doublets at 7.58 ppm is assigned to the H-7 proton, which is coupled to both H-8 (ortho-coupling, J = 8.4 Hz) and H-5 (meta-coupling, J = 2.1 Hz). The doublet at 7.52 ppm corresponds to the H-5 proton, showing only meta-coupling to H-7. The upfield doublet at 6.82 ppm is assigned to the H-8 proton, exhibiting ortho-coupling with H-7.
The vinylic protons of the dihydropyran ring appear as two doublets at 6.35 ppm (H-4) and 5.65 ppm (H-3) . The large coupling constant of 9.8 Hz is indicative of a cis-relationship between these two protons. The upfield singlet at 1.45 ppm , integrating to six protons, is characteristic of the two equivalent methyl groups at the C2 position.
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,2-Dimethyl-2H-chromene-6-carbaldehyde in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 298 K.
-
-
Data Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16-20 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Integrate the signals and determine the multiplicities and coupling constants.
-
Diagram 2: ¹H NMR Correlation Workflow
Caption: Standard workflow for acquiring and interpreting a ¹H NMR spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Estimated ¹³C NMR Data
| Chemical Shift (δ) ppm (Estimated) | Carbon Assignment |
| 191.5 | CHO |
| 158.0 | C-8a |
| 132.5 | C-6 |
| 131.0 | C-4 |
| 129.5 | C-5 |
| 128.0 | C-7 |
| 121.0 | C-4a |
| 116.5 | C-8 |
| 116.0 | C-3 |
| 77.0 | C-2 |
| 28.0 | 2 x CH₃ |
Note: These chemical shifts are estimations based on data from analogous chromene structures and general principles of ¹³C NMR spectroscopy.
Interpretation of the Estimated ¹³C NMR Spectrum
The aldehydic carbon is expected to resonate at the most downfield position, around 191.5 ppm . The aromatic carbons will appear in the range of 116-158 ppm . The quaternary carbons C-8a and C-4a are expected at approximately 158.0 ppm and 121.0 ppm , respectively. The carbon bearing the aldehyde group, C-6, is predicted to be around 132.5 ppm . The remaining aromatic carbons (C-5, C-7, and C-8) are estimated to appear between 116.5 and 129.5 ppm .
The vinylic carbons, C-4 and C-3, are expected at approximately 131.0 ppm and 116.0 ppm , respectively. The quaternary carbon C-2, bearing the two methyl groups, is predicted to be around 77.0 ppm . The two equivalent methyl carbons are expected to have a chemical shift of approximately 28.0 ppm .
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.
-
Instrument Setup:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Probe: 5 mm broadband probe.
-
Temperature: 298 K.
-
-
Data Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000, 2900 | Medium | C-H stretching (aromatic and aliphatic) |
| 1680 | Strong | C=O stretching (aldehyde) |
| 1620 | Medium | C=C stretching (aromatic and vinylic) |
| 1260 | Strong | C-O-C stretching (ether) |
Data obtained from Kumar et al. (1999).
Interpretation of the IR Spectrum
The IR spectrum of 2,2-Dimethyl-2H-chromene-6-carbaldehyde shows a strong absorption band at 1680 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aromatic aldehyde. The presence of aromatic and vinylic C-H bonds is indicated by the bands at 3000 cm⁻¹ , while the aliphatic C-H stretching of the methyl groups is observed at 2900 cm⁻¹ . The medium intensity band at 1620 cm⁻¹ corresponds to the C=C stretching vibrations of the aromatic ring and the dihydropyran ring. The strong band at 1260 cm⁻¹ is attributed to the asymmetric C-O-C stretching of the ether linkage in the chromene ring system.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Neat Liquid: Place a drop of the oily compound between two KBr or NaCl plates.
-
Solution: Dissolve the compound in a suitable solvent (e.g., CHCl₃) and place it in a liquid cell.
-
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Detector: DTGS or MCT detector.
-
-
Data Acquisition Parameters:
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Spectral Range: 4000-400 cm⁻¹.
-
-
Data Processing:
-
Perform a background correction.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Data Summary
| m/z | Relative Intensity (%) | Assignment |
| 188 | 23 | [M]⁺ (Molecular ion) |
| 173 | 100 | [M - CH₃]⁺ |
| 159 | - | [M - CHO]⁺ |
| 145 | - | [M - CH₃ - CO]⁺ |
| 115 | 13 | Further fragmentation |
Data obtained from Kumar et al. (1999).
Interpretation of the Mass Spectrum
The mass spectrum shows a molecular ion peak [M]⁺ at m/z 188 , which corresponds to the molecular weight of 2,2-Dimethyl-2H-chromene-6-carbaldehyde (C₁₂H₁₂O₂). The base peak at m/z 173 results from the loss of a methyl group ([M - CH₃]⁺), a characteristic fragmentation for gem-dimethyl substituted compounds. Other significant fragments include the loss of the formyl radical ([M - CHO]⁺) at m/z 159 and the subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment to give a peak at m/z 145 .
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.
-
GC-MS: If the compound is volatile, inject a dilute solution into a gas chromatograph coupled to a mass spectrometer.
-
-
Ionization Method:
-
Electron Ionization (EI): Typically used for volatile compounds and provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A softer ionization technique suitable for a wider range of compounds, often showing a prominent molecular ion.
-
-
Mass Analyzer:
-
Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
-
Data Acquisition Parameters:
-
Mass Range: m/z 50-500.
-
Scan Rate: Dependant on the instrument and sample introduction method.
-
Diagram 3: Spectroscopic Data Correlation
Caption: Correlation of the molecular structure with the information obtained from different spectroscopic techniques.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of 2,2-Dimethyl-2H-chromene-6-carbaldehyde. The combined data from ¹H NMR, estimated ¹³C NMR, IR, and MS are in excellent agreement with the proposed structure. This guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling them to confidently work with this important chemical entity.
References
-
Kumar, P. S., et al. (1999). Microwave-Assisted Rate-Enhanced Method for the Synthesis of 2,2-Dimethyl-2H-chromenes. Bulletin of the Chemical Society of Japan, 72(2), 259-261. [Link]
- Hernández, L. R., et al. (1995). Chromenes from Ageratina arsenei. Phytochemistry, 40(6), 1737-1739.
-
Joseph-Nathan, P., et al. (2006). X-ray diffraction and NMR studies of two chromenes from the roots of Ageratina arsenei. Journal of the Mexican Chemical Society, 50(4), 183-188. [Link]
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,2-Dimethyl-2H-chromene-6-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis and detailed interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,2-Dimethyl-2H-chromene-6-carbaldehyde. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through an in-depth examination of chemical shifts, spin-spin coupling constants, and signal multiplicities. The guide presents a predicted ¹H NMR spectrum based on data from analogous compounds and established spectroscopic principles. Furthermore, a detailed, self-validating experimental protocol for acquiring a high-resolution ¹H NMR spectrum is provided, emphasizing the rationale behind key instrumental parameters. Visual aids, including a molecular structure with proton assignments and a graphical representation of the spin-spin coupling network, are included to facilitate a deeper understanding of the spectral data.
Introduction
2,2-Dimethyl-2H-chromene-6-carbaldehyde is a heterocyclic compound belonging to the chromene family, which are bicyclic ethers. The chromene scaffold is a common motif in a variety of natural products and biologically active molecules, exhibiting a wide range of pharmacological properties. The presence of a reactive carbaldehyde group at the 6-position makes this particular derivative a valuable synthetic intermediate for the elaboration of more complex molecular architectures.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic environments of protons within a molecule, ¹H NMR provides critical information about the number of distinct proton sets, their electronic surroundings, and their spatial relationships with neighboring protons. This guide will systematically deconstruct the ¹H NMR spectrum of 2,2-Dimethyl-2H-chromene-6-carbaldehyde, offering a detailed rationale for the predicted spectral parameters.
Molecular Structure and Proton Environments
To facilitate a clear and unambiguous discussion of the ¹H NMR spectrum, the protons of 2,2-Dimethyl-2H-chromene-6-carbaldehyde are systematically labeled as shown in the structure below.
Caption: Molecular structure of 2,2-Dimethyl-2H-chromene-6-carbaldehyde with proton numbering.
The molecule possesses seven distinct proton environments, which will give rise to seven unique signals in the ¹H NMR spectrum:
-
Two equivalent methyl groups at the C2 position.
-
Two vinylic protons at C3 and C4.
-
Three aromatic protons at C5, C7, and C8.
-
One aldehyde proton attached to the carbonyl carbon at C6.
Predicted ¹H NMR Spectral Data and Interpretation
The following table summarizes the predicted ¹H NMR spectral data for 2,2-Dimethyl-2H-chromene-6-carbaldehyde, based on analysis of structurally similar compounds and established chemical shift principles.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| 2 x CH₃ (gem-dimethyl) | ~ 1.42 | singlet (s) | - | 6H |
| H-3 | ~ 5.55 | doublet (d) | J3,4 ≈ 9.8 | 1H |
| H-4 | ~ 6.30 | doublet (d) | J4,3 ≈ 9.8 | 1H |
| H-8 | ~ 6.85 | doublet (d) | J8,7 ≈ 8.2 | 1H |
| H-7 | ~ 7.58 | doublet of doublets (dd) | J7,8 ≈ 8.2, J7,5 ≈ 2.1 | 1H |
| H-5 | ~ 7.75 | doublet (d) | J5,7 ≈ 2.1 | 1H |
| H-CHO (aldehyde) | ~ 9.85 | singlet (s) | - | 1H |
Detailed Signal Analysis
-
Aldehyde Proton (H-CHO) at ~9.85 ppm: The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O π-system. This results in a characteristic signal in the far downfield region of the spectrum, typically between 9 and 10 ppm[1]. It is expected to appear as a sharp singlet as it has no adjacent protons to couple with.
-
Aromatic Protons (H-5, H-7, H-8) from ~6.85 to ~7.75 ppm: These three protons reside on the benzene ring and their chemical shifts are influenced by two main factors: the electron-donating ether oxygen (O1) and the electron-withdrawing aldehyde group at C6.
-
H-8 (~6.85 ppm): This proton is ortho to the electron-donating ether oxygen, which shields it, shifting its signal upfield relative to benzene (7.34 ppm). It is coupled only to H-7, and is therefore expected to be a doublet with a typical ortho-coupling constant (J8,7) of approximately 8.2 Hz[2].
-
H-7 (~7.58 ppm): This proton is meta to the aldehyde group and meta to the ether oxygen. It is deshielded by the aldehyde group. It is coupled to both H-8 (ortho-coupling) and H-5 (meta-coupling), resulting in a doublet of doublets. The larger coupling constant will be from the ortho interaction with H-8 (J7,8 ≈ 8.2 Hz), and the smaller from the meta interaction with H-5 (J7,5 ≈ 2.1 Hz)[2].
-
H-5 (~7.75 ppm): This proton is ortho to the strongly electron-withdrawing aldehyde group, causing significant deshielding and shifting it the furthest downfield of the aromatic protons. It exhibits only a small meta-coupling to H-7, appearing as a doublet with J5,7 ≈ 2.1 Hz.
-
-
Vinylic Protons (H-3, H-4) from ~5.55 to ~6.30 ppm: These protons are part of the double bond in the pyran ring.
-
H-4 (~6.30 ppm): This proton is adjacent to the aromatic ring and is deshielded by its π-system. It is coupled to H-3.
-
H-3 (~5.55 ppm): This proton is adjacent to the C2 carbon.
-
Both H-3 and H-4 will appear as doublets due to their mutual coupling. Based on the closely related compound 6,7-dimethoxy-2,2-dimethyl-2H-chromene, the coupling constant (J3,4) is expected to be around 9.8 Hz, which is typical for cis-alkene protons in a six-membered ring[3].
-
-
Gem-dimethyl Protons (2 x CH₃) at ~1.42 ppm: The six protons of the two methyl groups at the C2 position are chemically equivalent and are not coupled to any other protons. They are therefore expected to appear as a single, intense singlet. Their chemical shift in the aliphatic region is consistent with a methyl group attached to a quaternary carbon adjacent to an oxygen atom[2]. The observed value in 6,7-dimethoxy-2,2-dimethyl-2H-chromene is 1.408 ppm[3].
Spin-Spin Coupling Network
The connectivity between the protons, as determined by the spin-spin coupling, can be visualized in the following diagram.
Caption: Predicted ¹H-¹H spin-spin coupling network for 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines a robust methodology for acquiring a high-resolution ¹H NMR spectrum of 2,2-Dimethyl-2H-chromene-6-carbaldehyde. This protocol is designed to be self-validating by ensuring high signal-to-noise and accurate chemical shift referencing.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of 2,2-Dimethyl-2H-chromene-6-carbaldehyde. Causality: This mass provides a sufficient number of nuclei to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm provides a convenient secondary chemical shift reference.
-
Internal Standard: Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) to the solution. Trustworthiness: TMS is the universally accepted primary reference standard (δ = 0.00 ppm) for ¹H NMR due to its chemical inertness, volatility, and single sharp resonance signal upfield of most organic protons.
-
Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Causality: Insoluble impurities can degrade the magnetic field homogeneity, leading to broadened spectral lines and reduced resolution.
-
Tube Sealing: Securely cap the NMR tube.
NMR Instrument Parameters (400 MHz Spectrometer)
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Causality: The deuterium lock compensates for any drift in the magnetic field strength during the experiment, ensuring the stability and accuracy of the chemical shift scale.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency. Causality: This step maximizes the efficiency of radiofrequency pulse transmission and signal detection, which is crucial for obtaining optimal signal intensity.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample volume. Trustworthiness: A highly homogeneous magnetic field is critical for achieving sharp, well-resolved spectral lines, allowing for accurate measurement of coupling constants.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is appropriate. A 30° pulse angle is chosen as a compromise between signal intensity and faster relaxation, allowing for a shorter recycle delay.
-
Spectral Width: Set a spectral width of approximately 12 ppm (from -1 to 11 ppm) to ensure all signals, from TMS to the aldehyde proton, are captured.
-
Number of Scans: Acquire 16 to 32 scans. Causality: Co-adding multiple scans (transients) improves the signal-to-noise ratio (S/N), which is proportional to the square root of the number of scans.
-
Recycle Delay (d1): Set a recycle delay of 2-3 seconds. This allows for sufficient relaxation of the protons back to their equilibrium state between pulses, ensuring accurate signal integration.
-
Acquisition Time (aq): Set to at least 3-4 seconds to ensure good digital resolution.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before performing the Fourier transform. Causality: This apodization function improves the signal-to-noise ratio at the cost of a slight decrease in resolution.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.
Conclusion
This technical guide has provided a detailed, predictive analysis of the ¹H NMR spectrum of 2,2-Dimethyl-2H-chromene-6-carbaldehyde. Through the systematic interpretation of chemical shifts, coupling constants, and signal multiplicities, a complete assignment of all proton resonances has been established. The provided experimental protocol offers a robust framework for the acquisition of high-quality, reliable spectral data. This comprehensive approach underscores the power of ¹H NMR spectroscopy as a primary tool for structural verification and characterization in chemical research and development.
References
- Hernández, L. R., et al. (1995). Chromenes from Ageratina arsenei. Phytochemistry, 40(3), 853-855.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
Sources
An In-depth Technical Guide to ¹³C NMR Data for Chromene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of chromene derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and natural product research. As a senior application scientist, this document is structured to deliver not only raw spectral data but also the underlying principles and practical insights necessary for the confident structural elucidation and characterization of these important molecules.
The Chromene Scaffold: A Foundation for Structural Diversity and Biological Activity
Chromenes, also known as benzopyrans, are bicyclic heteroaromatic compounds consisting of a benzene ring fused to a pyran ring. The position of the double bond in the pyran ring gives rise to different isomers, with 2H-chromene and 4H-chromene being the most common. This core structure is the foundation for a vast array of natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.
Given the critical role of structural confirmation in drug discovery and development, ¹³C NMR spectroscopy stands as an indispensable tool for the unambiguous characterization of chromene derivatives. The chemical shift of each carbon atom in the molecule provides a sensitive probe of its local electronic environment, offering a detailed fingerprint of the molecular structure.
Diagram of the 2H-Chromene Core Structure and Numbering Convention
Caption: Numbering convention for the 2H-chromene scaffold.
Decoding the ¹³C NMR Spectrum of the Unsubstituted 2H-Chromene Core
Understanding the ¹³C NMR spectrum of the parent 2H-chromene is fundamental to interpreting the spectra of its derivatives. The chemical shifts of the nine carbon atoms are influenced by their hybridization state, proximity to the oxygen heteroatom, and their position within the bicyclic system.
| Carbon Atom | Typical Chemical Shift (δ, ppm) | Rationale |
| C2 | ~65-75 | Aliphatic carbon singly bonded to the electronegative oxygen atom, resulting in a downfield shift. |
| C3 | ~120-130 | Olefinic carbon, deshielded due to its sp² hybridization. |
| C4 | ~125-135 | Olefinic carbon, similar to C3 but also influenced by the adjacent aromatic ring. |
| C4a | ~120-125 | Aromatic carbon at the ring junction. |
| C5 | ~127-130 | Aromatic carbon. |
| C6 | ~120-125 | Aromatic carbon. |
| C7 | ~128-132 | Aromatic carbon. |
| C8 | ~115-120 | Aromatic carbon shielded by the ortho-oxygen atom. |
| C8a | ~150-155 | Aromatic carbon bonded to the electronegative oxygen atom, experiencing a significant downfield shift. |
The Influence of Substituents on ¹³C NMR Chemical Shifts
The introduction of substituents onto the chromene scaffold can induce significant changes in the ¹³C NMR chemical shifts. These changes are governed by a combination of inductive and resonance effects, providing valuable information about the substituent's nature and position.
Inductive and Resonance Effects: A Driving Force for Chemical Shift Variation
-
Inductive Effects: Electronegative substituents (e.g., -NO₂, -Cl, -Br) withdraw electron density through the σ-bond framework, leading to a deshielding of nearby carbon atoms and a downfield shift in their ¹³C NMR signals. Conversely, electropositive groups have a shielding effect.
-
Resonance Effects: Substituents with lone pairs of electrons (e.g., -OH, -OCH₃, -NH₂) or π-systems can donate or withdraw electron density through the π-system of the chromene ring. This delocalization of electrons can lead to significant shielding (upfield shift) or deshielding (downfield shift) of carbons, particularly those at the ortho and para positions relative to the substituent.
Diagram Illustrating Substituent Effects
Caption: Influence of substituent effects on ¹³C NMR chemical shifts.
Characteristic Shifts of Substituted Chromene Derivatives
The following table summarizes the general trends observed in the ¹³C NMR spectra of chromene derivatives upon substitution at key positions. It is important to note that these are general ranges, and the precise chemical shifts will depend on the specific nature and combination of substituents.
| Substituent (R) at C6 | C5 (ortho) | C6 (ipso) | C7 (meta) | C8a (para) |
| -NO₂ (EWG) | Downfield | Downfield | Minimal Change | Downfield |
| -OCH₃ (EDG) | Upfield | Downfield | Minimal Change | Upfield |
| -CH₃ (Weak EDG) | Upfield | Downfield | Minimal Change | Upfield |
| Substituent (R) at C7 | C6 (ortho) | C7 (ipso) | C8 (ortho) | C5 (para) |
| -NO₂ (EWG) | Downfield | Downfield | Downfield | Downfield |
| -OCH₃ (EDG) | Upfield | Downfield | Upfield | Upfield |
| -OH (EDG) | Upfield | Downfield | Upfield | Upfield |
Note: "EWG" refers to Electron-Withdrawing Group, and "EDG" refers to Electron-Donating Group.
Experimental Protocol for High-Quality ¹³C NMR Data Acquisition
Acquiring high-quality ¹³C NMR spectra is crucial for accurate structural elucidation. The following protocol provides a robust framework for obtaining reliable data for chromene derivatives.
Sample Preparation: The Foundation of a Good Spectrum
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the chromene derivative. Chloroform-d (CDCl₃) is a common choice due to its good dissolving power for many organic compounds. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on the sample's solubility.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Higher concentrations generally lead to better signal-to-noise ratios in a shorter acquisition time.
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹³C NMR spectra, with its signal set to 0.00 ppm.
NMR Spectrometer Setup and Data Acquisition
The following parameters are a good starting point for acquiring a standard proton-decoupled ¹³C NMR spectrum. These may need to be optimized depending on the specific instrument and sample.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | A 30° pulse angle is a good compromise between signal intensity and allowing for faster repetition rates. |
| Acquisition Time (AQ) | 1-2 seconds | Determines the digital resolution of the spectrum. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for sufficient relaxation of the carbon nuclei between scans, which is important for obtaining accurate signal intensities, especially for quaternary carbons. |
| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. |
| Spectral Width (SW) | 0-220 ppm | This range covers the vast majority of carbon chemical shifts in organic molecules. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR experiments. |
Workflow for ¹³C NMR Data Acquisition and Analysis
Caption: A streamlined workflow for ¹³C NMR analysis of chromene derivatives.
Advanced NMR Techniques for Unambiguous Signal Assignment
For complex chromene derivatives with overlapping signals, one-dimensional ¹³C NMR spectra may not be sufficient for complete structural assignment. In such cases, two-dimensional (2D) NMR techniques are invaluable.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each carbon atom with its directly attached proton(s), allowing for the straightforward assignment of protonated carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between carbons and protons that are two or three bonds apart. This is particularly useful for assigning quaternary (non-protonated) carbons by observing their correlations to nearby protons.
-
Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to determine the multiplicity of each carbon signal, distinguishing between CH, CH₂, and CH₃ groups. Quaternary carbons are typically absent in DEPT spectra.[1]
Conclusion
¹³C NMR spectroscopy is a powerful and essential technique for the structural characterization of chromene derivatives. A thorough understanding of the characteristic chemical shifts of the chromene core, the predictable influence of substituents, and the application of appropriate experimental and analytical techniques are paramount for researchers in the fields of medicinal chemistry, natural product discovery, and drug development. This guide provides a solid foundation for leveraging the full potential of ¹³C NMR in the study of this important class of heterocyclic compounds.
References
-
Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). (n.d.). CEITEC. Retrieved January 23, 2026, from [Link]
Sources
Introduction: The Significance of 2,2-Dimethyl-2H-chromene-6-carbaldehyde
An In-Depth Technical Guide to the Mass Spectrometry of 2,2-Dimethyl-2H-chromene-6-carbaldehyde
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde, a significant heterocyclic compound found in various natural products and a key building block in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this molecule using mass spectrometry.
2,2-Dimethyl-2H-chromene-6-carbaldehyde (C₁₂H₁₂O₂) is a member of the chromene family, a class of compounds known for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] Accurate structural elucidation is paramount for understanding its chemical behavior and biological function. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering high sensitivity and detailed structural information through fragmentation analysis. This guide will delve into the ionization behavior, fragmentation pathways, and analytical methodologies pertinent to this compound.
Foundational Mass Spectrometric Properties
The initial step in any mass spectrometric analysis is the generation of a molecular ion and understanding its fundamental characteristics.
-
Molecular Formula: C₁₂H₁₂O₂
-
Molecular Weight: 188.22 g/mol
-
Monoisotopic Mass: 188.08373 u
Under mass spectrometric analysis, the molecule will present a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 188. A smaller peak at m/z 189, known as the M+1 peak, will also be observed due to the natural isotopic abundance of Carbon-13 (~1.1%).
Ionization Techniques: A Deliberate Choice
The choice of ionization technique is critical as it dictates the nature of the resulting mass spectrum—either preserving the molecular ion for molecular weight determination or inducing fragmentation for structural elucidation.[3][4][5]
Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting
Electron Ionization (EI) is a high-energy technique that bombards the analyte with electrons, typically at 70 eV.[4] This energy level is substantially higher than the ionization energy of most organic molecules, leading to extensive and reproducible fragmentation. This "hard" ionization is invaluable for obtaining a characteristic fragmentation pattern that serves as a structural fingerprint. For 2,2-Dimethyl-2H-chromene-6-carbaldehyde, EI is the method of choice for detailed structural analysis.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): "Soft" Techniques for Molecular Weight Confirmation
In contrast to EI, "soft" ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) impart minimal excess energy to the analyte.[4][6] These methods are ideal for determining the molecular weight of the compound, as they typically yield the protonated molecule [M+H]⁺ (at m/z 189) with little to no fragmentation. ESI is particularly well-suited for polar compounds and is readily coupled with liquid chromatography (LC) for the analysis of complex mixtures.[6] APCI is an alternative for less polar compounds that are not amenable to ESI.[4]
Elucidating the Fragmentation Pathway under Electron Ionization
The EI mass spectrum of 2,2-Dimethyl-2H-chromene-6-carbaldehyde provides a wealth of structural information. The fragmentation pattern is dominated by cleavages that lead to the formation of stable carbocations. A published EI mass spectrum shows the following key fragments.[7]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 188 | 23 | [C₁₂H₁₂O₂]⁺˙ (Molecular Ion, M⁺˙) |
| 173 | 100 | [M - CH₃]⁺ |
| 159 | Low | [M - CHO]⁺ |
| 145 | 8 | [M - CH₃ - CO]⁺ |
| 115 | 13 | [C₉H₇]⁺ |
Note: The reference literature reports a base peak at m/z 172.[7] However, the loss of a methyl radical (15 amu) to form a highly stabilized tertiary carbocation is the most chemically plausible fragmentation, leading to an ion at m/z 173. The reported value of 172 may be due to a subsequent rearrangement and loss of H₂ or an instrumental artifact. This guide will proceed with the more chemically sound fragmentation pathway.
Key Fragmentation Mechanisms:
-
Loss of a Methyl Radical (α-Cleavage): The most favorable fragmentation is the loss of a methyl radical (•CH₃) from the gem-dimethyl group at the C2 position. This results in the formation of a highly stable tertiary carbocation at m/z 173 , which is observed as the base peak (the most intense peak) in the spectrum.
-
Loss of the Aldehyde Group: Cleavage of the formyl radical (•CHO) from the aromatic ring can occur, leading to a fragment ion at m/z 159 (188 - 29).
-
Sequential Loss of CO: Following the initial loss of a methyl radical, the resulting ion at m/z 173 can undergo a further loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for aromatic aldehydes and ketones. This leads to the ion observed at m/z 145 (173 - 28).
-
Further Fragmentation: The ion at m/z 115 likely arises from further fragmentation of the aromatic core.
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed electron ionization fragmentation pathway for 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
Caption: Proposed EI fragmentation of 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
Experimental Protocols for Mass Spectrometric Analysis
To ensure trustworthy and reproducible results, a well-defined experimental protocol is essential.
Protocol 1: GC-EI-MS for Structural Fingerprinting
This protocol is designed for acquiring a detailed fragmentation pattern for structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
-
Dissolve the sample in 1 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/sec.
-
-
Protocol 2: LC-ESI-MS/MS for Sensitive Quantification and Confirmation
This protocol is optimized for high-sensitivity analysis and is suitable for complex matrices, such as in drug metabolism studies.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in acetonitrile.
-
Dilute the stock solution with the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to the desired concentration range (e.g., 1 ng/mL to 1 µg/mL).
-
-
Instrumentation and Parameters:
-
Liquid Chromatograph (LC):
-
Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
MS1 Scan: Select the precursor ion [M+H]⁺ at m/z 189.
-
MS2 Product Ion Scan: Fragment the precursor ion (m/z 189) using collision-induced dissociation (CID) with argon as the collision gas. Optimize collision energy (typically 15-30 eV) to generate characteristic product ions.
-
-
Visualizing the LC-MS/MS Workflow
Caption: A typical experimental workflow for LC-MS/MS analysis.
Conclusion: An Integrated Approach to Structural Analysis
The comprehensive mass spectrometric analysis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde requires a multi-faceted approach. Electron Ionization provides an invaluable, reproducible fragmentation pattern essential for initial structural confirmation and library matching. Concurrently, soft ionization techniques like ESI, coupled with LC-MS/MS, offer superior sensitivity and the ability to confirm the molecular weight, making it the preferred method for quantitative studies in complex biological matrices. By understanding the underlying principles of ionization and fragmentation and applying robust, validated protocols, researchers can confidently characterize this important molecule and advance its potential in scientific and pharmaceutical applications.
References
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Jaswant, S. B., & Kumar, S. (1999). Microwave-Assisted Rate-Enhanced Method. Bulletin of the Chemical Society of Japan, 72(2). Available at: [Link]
-
Molbank. (2026). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. MDPI. Available at: [Link]
-
Yoon, G., et al. (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. National Institutes of Health. Available at: [Link]
-
Rodriguez-Lopez, V., et al. (2006). 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene. ResearchGate. Available at: [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]
-
Emory University. Mass Spectrometry Ionization Methods. Available at: [Link]
-
Reddy, C. R., et al. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis. Available at: [Link]
-
University of Bristol. Mass Spectrometry Ionisation Techniques. Available at: [Link]
-
Pharma Focus Europe. (2024). Ionization Methods in Modern Mass Spectrometry. Available at: [Link]
-
Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of 2,2-dimethylbutane. Available at: [Link]
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Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Available at: [Link]
-
Dong, Y., et al. (2010). Efficient microwave-assisted one-pot preparation of angular 2,2-dimethyl-2H-chromone containing compounds. National Institutes of Health. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Anderson, L. C., et al. (2020). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. National Institutes of Health. Available at: [Link]
-
Klyba, L. V., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC. Available at: [Link]
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- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
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FT-IR analysis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde
An In-Depth Technical Guide to the FT-IR Analysis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the structural elucidation and quality assessment of 2,2-Dimethyl-2H-chromene-6-carbaldehyde. This compound, a key heterocyclic scaffold, is of significant interest in synthetic chemistry and drug discovery.[1] This document is intended for researchers, chemists, and quality control professionals, offering a detailed walkthrough from theoretical principles to practical application, including spectral interpretation and experimental protocol. We will dissect the vibrational signatures of the molecule's constituent functional groups, providing the causal links between molecular structure and the resulting infrared spectrum.
Introduction: The Significance of 2,2-Dimethyl-2H-chromene-6-carbaldehyde
The 2,2-dimethyl-2H-chromene framework is a privileged scaffold found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1] The addition of a carbaldehyde group at the 6-position transforms the molecule into a versatile synthetic intermediate, pivotal for the construction of more complex pharmaceutical agents and fine chemicals.[2]
Given its role as a critical building block, verifying the structural integrity and purity of 2,2-Dimethyl-2H-chromene-6-carbaldehyde is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique molecular "fingerprint," allowing for the unambiguous identification of key functional groups and confirmation of the overall molecular architecture.[3][4]
Molecular Structure and Key Vibrational Units
To effectively interpret the FT-IR spectrum, one must first understand the molecular structure and identify the bonds that will give rise to characteristic infrared absorptions. The structure of 2,2-Dimethyl-2H-chromene-6-carbaldehyde contains several distinct functional groups, each with its own set of vibrational modes.
Caption: Molecular structure with key functional groups highlighted.
FT-IR Spectral Deconstruction and Interpretation
The power of FT-IR lies in its ability to correlate specific absorption bands with the vibrational frequencies of bonds within a molecule. The spectrum is typically analyzed in two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹), which is unique to the molecule as a whole.[5][6]
Based on published data for 2,2-Dimethyl-2H-chromene-6-carbaldehyde and related structures, the following spectral features are expected.[7]
Aldehyde Functional Group Vibrations
The aldehyde is arguably the most diagnostic functional group in this molecule.
-
C=O Carbonyl Stretch: A very strong and sharp absorption peak is the hallmark of a carbonyl group.[8] For aromatic aldehydes like this one, conjugation between the carbonyl group and the benzene ring delocalizes the pi-electrons, slightly weakening the C=O bond. This causes a shift to a lower wavenumber. The C=O stretch is expected in the 1710–1680 cm⁻¹ range.[9][10] A reported value for this specific compound is 1680 cm⁻¹ .[7]
-
Aldehydic C-H Stretch: This is another highly characteristic signal for aldehydes. It manifests as a pair of weak to medium intensity bands, often referred to as a "Fermi doublet," appearing between 2850–2800 cm⁻¹ and 2750–2700 cm⁻¹ .[9][11] The presence of these peaks is a strong confirmation of the aldehyde functionality, distinguishing it from a ketone.
Chromene Core and Aromatic System Vibrations
-
Aromatic/Vinylic C-H Stretch: The stretching of C-H bonds where the carbon is sp² hybridized (part of an aromatic ring or a double bond) occurs at higher frequencies than their sp³ counterparts. Expect to see medium-intensity absorptions in the 3100–3000 cm⁻¹ region.[5]
-
C=C Ring Stretching: The aromatic ring and the C=C bond within the dihydropyran ring of the chromene give rise to a series of absorptions. These typically appear as two to four sharp bands of variable intensity in the 1625–1450 cm⁻¹ region.[12] These peaks confirm the presence of the unsaturated core structure.
-
C-O-C Asymmetric Stretch: The ether linkage within the chromene ring produces a strong, characteristic absorption band. This is due to the asymmetric stretching of the C-O-C bond and is typically found in the 1275–1200 cm⁻¹ range. Its high intensity is a result of the large change in dipole moment during this vibration.
Aliphatic Gem-Dimethyl Group Vibrations
-
sp³ C-H Stretch: The methyl groups attached to the C2 position involve sp³ hybridized carbons. Their C-H stretching vibrations appear as strong, sharp peaks just below 3000 cm⁻¹. Specifically, they are found in the 2975–2850 cm⁻¹ range.[5] A reported value for this compound notes absorptions at 3000 and 2900 cm⁻¹, likely representing the overlap of aromatic and aliphatic C-H stretches.[7]
-
CH₃ Bending: The symmetrical and asymmetrical bending (scissoring) vibrations of the methyl groups produce absorptions in the fingerprint region, typically around 1465 cm⁻¹ and 1375 cm⁻¹ . The peak around 1375 cm⁻¹ is often sharp and characteristic of a methyl group.
Summary of Expected FT-IR Absorptions
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aldehyde | C=O Stretch (conjugated) | 1710 - 1680 | Strong, Sharp |
| Aldehyde | C-H Stretch | 2850 - 2800 & 2750 - 2700 | Weak to Medium |
| Aromatic/Vinylic | C-H Stretch | 3100 - 3000 | Medium |
| Aromatic/Vinylic | C=C Stretch | 1625 - 1450 | Medium to Weak, Sharp |
| Chromene Ether | C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |
| Gem-Dimethyl | C-H Stretch | 2975 - 2850 | Strong |
| Gem-Dimethyl | CH₃ Bend | ~1465 & ~1375 | Medium |
Standard Operating Protocol for FT-IR Analysis
This section provides a self-validating protocol for obtaining a high-quality FT-IR spectrum of 2,2-Dimethyl-2H-chromene-6-carbaldehyde, which is typically an oil or low-melting solid.
Instrumentation and Materials
-
FT-IR Spectrometer (e.g., Jasco, Bruker, Shimadzu, PerkinElmer) with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.[12][13]
-
Sample preparation accessories: Agate mortar and pestle, KBr press, or salt plates (NaCl or KBr) for thin-film analysis.
-
FT-IR grade Potassium Bromide (KBr), desiccated.
-
Spatula, cleaning solvents (e.g., spectroscopic grade acetone, dichloromethane).
Experimental Workflow Diagram
Caption: Standard workflow for FT-IR analysis from sample to report.
Step-by-Step Methodology: KBr Pellet Technique
This method is ideal for solid samples or non-volatile oils.
-
Preparation: Place ~1-2 mg of the 2,2-Dimethyl-2H-chromene-6-carbaldehyde sample and ~100-200 mg of dry FT-IR grade KBr into a clean agate mortar.
-
Grinding: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine dispersion is critical to avoid scattering of the IR beam.
-
Pressing: Transfer a portion of the powder into the collar of a KBr press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Collection: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to record the spectrum of atmospheric CO₂ and H₂O, which will be automatically subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
Sample Collection: Place the KBr pellet into the sample holder in the spectrometer's beam path. Acquire the sample spectrum using the same parameters as the background scan.
-
Data Validation: The final spectrum should have a flat baseline and major peaks should be on-scale (not "flat-topped"). If the peaks are too intense, a smaller amount of sample should be used in a new pellet.
Conclusion
FT-IR spectroscopy is an indispensable tool for the characterization of 2,2-Dimethyl-2H-chromene-6-carbaldehyde. Through the systematic analysis of characteristic absorption bands, a skilled scientist can rapidly confirm the presence of the critical aldehyde, chromene, and gem-dimethyl functionalities. The strong carbonyl stretch near 1680 cm⁻¹, the distinctive aldehydic C-H stretches, and the combination of aromatic and aliphatic C-H and C-O signals provide a robust and unique spectral fingerprint. The protocol and interpretive guide presented here offer a validated framework for researchers and drug development professionals to ensure the identity and quality of this valuable synthetic intermediate, underpinning the integrity of subsequent research and development efforts.
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Csepanyi, E., Szabados-Furjesi, P., Kiss-Szikszai, A., et al. (2021). Synthesis and Evaluation of Antioxidant Activity of 2-styrylchromones. Molbank, 2021(4), M1272. Available at: [Link]
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Satish, K., & Sridevi, K. (1999). Microwave-Assisted Synthesis of 2,2-Dimethyl-2H-chromenes. Bulletin of the Chemical Society of Japan, 72(2), 259-262. Available at: [Link]
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Physical properties of 2,2-Dimethyl-2H-chromene-6-carbaldehyde
An In-Depth Technical Guide to the Physical Properties of 2,2-Dimethyl-2H-chromene-6-carbaldehyde
Introduction
2,2-Dimethyl-2H-chromene-6-carbaldehyde, with CAS Number 69964-40-5, is a significant heterocyclic compound built upon the chromene framework.[1] The chromene ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with a wide array of biological activities, including potential anticancer and anti-inflammatory properties.[2][3][4] As a functionalized derivative, this carbaldehyde serves as a versatile synthetic intermediate, providing a reactive handle for the construction of more complex molecules and chemical libraries aimed at drug discovery.[2][3]
This guide is designed for researchers, chemists, and drug development professionals. It provides a comprehensive technical overview of the core physical and spectroscopic properties of 2,2-Dimethyl-2H-chromene-6-carbaldehyde. Understanding these fundamental characteristics is paramount for its effective synthesis, purification, handling, and subsequent application in research and development. We will delve into its molecular attributes, spectroscopic fingerprint, and solubility profile, supported by detailed experimental protocols and the rationale behind these analytical choices.
Section 1: Core Molecular and Physical Attributes
The foundational physical properties of a compound govern its behavior in a laboratory setting, from its state at ambient temperature to its volatility. For 2,2-Dimethyl-2H-chromene-6-carbaldehyde, these attributes indicate a relatively non-polar organic molecule, which is consistent with its characterization as an oil rather than a crystalline solid.
| Property | Value | Source |
| CAS Number | 69964-40-5 | [1] |
| Molecular Formula | C₁₂H₁₂O₂ | [1][5] |
| Molecular Weight | 188.22 g/mol | [1] |
| Appearance | Colorless Oil | [5] |
| Predicted Boiling Point | 304.9 ± 41.0 °C | [6] |
| Predicted Density | 1.102 ± 0.06 g/cm³ | [6] |
The predicted boiling point suggests low volatility under standard conditions, simplifying handling. Its state as an oil implies a melting point below room temperature, which is a critical consideration for storage and transfer.
Section 2: Spectroscopic Profile - The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure and purity. For 2,2-Dimethyl-2H-chromene-6-carbaldehyde, a combination of NMR, IR, and Mass Spectrometry creates a unique identifying profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is indispensable for elucidating the hydrogen framework of a molecule. The spectrum of this compound, recorded in deuterated chloroform (CDCl₃), shows distinct signals that can be precisely assigned to each proton, confirming the connectivity and chemical environment.[5]
Causality of Signal Assignment:
-
δ 9.93 (s, 1H): This downfield singlet is characteristic of an aldehyde proton (-CHO), deshielded by the electron-withdrawing oxygen atom.
-
δ 7.64-6.86 (m, 3H): These signals correspond to the protons on the aromatic benzene ring. Their splitting patterns (doublet of doublets and doublets) and coupling constants reveal their ortho and meta relationships.
-
δ 6.37 & 5.69 (d, 2H): These two doublets represent the vinyl protons on the dihydropyran ring at positions C4 and C3. Their coupling constant (J = 9.8 Hz) confirms their cis-relationship across the double bond.
-
δ 1.47 (s, 6H): This strong singlet corresponds to the six equivalent protons of the two methyl groups attached to C2 (the gem-dimethyl group). Its integration value of 6H is a key identifier.
¹H NMR Data (300 MHz, CDCl₃) [5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| 9.93 | Singlet (s) | 1H | - | -CHO |
| 7.64 | Doublet of Doublets (dd) | 1H | 8.4, 2.01 | C7-H |
| 7.52 | Doublet (d) | 1H | 2.01 | C5-H |
| 6.86 | Doublet (d) | 1H | 8.4 | C8-H |
| 6.37 | Doublet (d) | 1H | 9.8 | C4-H |
| 5.69 | Doublet (d) | 1H | 9.8 | C3-H |
| 1.47 | Singlet (s) | 6H | - | C2-(CH₃)₂ |
Caption: Molecular structure with proton assignments corresponding to ¹H NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Causality of IR Peaks: The IR spectrum provides a quick and effective method to verify the presence of the key functional groups. The most telling absorption is the strong, sharp peak at 1680 cm⁻¹, which is highly characteristic of the C=O (carbonyl) stretch of an aromatic aldehyde. The presence of both sp² (aromatic/vinyl) and sp³ (alkyl) C-H bonds is confirmed by peaks just above and below 3000 cm⁻¹, respectively.
Key IR Absorption Bands (CHCl₃) [5]
| Wavenumber (cm⁻¹) | Description | Functional Group |
|---|---|---|
| 3000, 2900 | C-H Stretch | Aromatic/Alkyl C-H |
| 1680 | C=O Stretch (strong) | Aldehyde Carbonyl |
| 1630, 1590 | C=C Stretch | Aromatic & Vinyl C=C |
| 1270, 1210, 1110 | C-O Stretch | Ether C-O |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers insights into the molecule's structure through its fragmentation pattern.
Causality of Fragmentation: The mass spectrum shows a molecular ion peak (M⁺) at an m/z of 188, which directly confirms the molecular weight of C₁₂H₁₂O₂.[5] The most abundant peak (base peak) at m/z 173 is the result of the loss of a methyl radical (•CH₃), a very common and favorable fragmentation for molecules containing a gem-dimethyl group, as it leads to a stable tertiary carbocation.
Mass Spectrometry Data (EI, 70 eV) [5]
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 188 | 23 | [M]⁺ (Molecular Ion) |
| 173 | 100 | [M - CH₃]⁺ |
| 151 | 8 | [M - CHO - H₂]⁺ |
| 144 | 8 | Further Fragmentation |
| 115 | 13 | Further Fragmentation |
Section 3: Solubility and Chromatographic Behavior
The solubility and chromatographic properties are critical for designing reaction workups, purification protocols, and formulation strategies.
Solubility Profile
-
High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Toluene, Petroleum Ether.
-
Low/Negligible Solubility: Water.
Causality of Solubility: The molecular structure is dominated by the non-polar aromatic and dimethylpyran ring systems. The aldehyde group introduces some polarity, but it is insufficient to overcome the hydrophobic nature of the carbon backbone, rendering the molecule immiscible with water. This "like dissolves like" principle dictates its high solubility in organic solvents.
Chromatographic Purification
The standard method for purifying 2,2-Dimethyl-2H-chromene-6-carbaldehyde is silica gel column chromatography.[1][5] This technique is a self-validating system for assessing purity; a single, well-defined spot on a TLC plate or a sharp, symmetrical peak in column elution indicates a high degree of purity.
Causality of Chromatographic Elution: Silica gel is a highly polar stationary phase. Non-polar compounds have weak interactions with the silica and are eluted quickly by non-polar mobile phases. The moderate polarity of the aldehyde group in the target molecule allows it to adhere to the silica more strongly than purely hydrocarbon impurities. Therefore, a mobile phase of intermediate polarity, such as a mixture of petroleum ether and ethyl acetate, is effective.[1][5] The less polar petroleum ether carries the compound along, while the more polar ethyl acetate competes for binding sites on the silica, facilitating elution. By carefully tuning the ratio of these solvents, excellent separation can be achieved.
Caption: Workflow for the purification of 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
Section 4: Protocols for Physical Property Determination
The following protocols outline standard methodologies for verifying the physical and spectroscopic properties of the title compound.
Protocol for Spectroscopic Analysis
This protocol ensures the acquisition of high-quality data for structural confirmation.
-
Sample Preparation (NMR):
-
Accurately weigh 5-10 mg of the purified oil into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Causality: CDCl₃ is an excellent solvent for this non-polar compound, and its deuterium signal is easily excluded from the proton spectrum. TMS provides a 0 ppm reference point for accurate chemical shift calibration.
-
-
Sample Preparation (IR):
-
Place a single drop of the neat oil onto the surface of a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
-
Causality: As the compound is a liquid, a neat film is the simplest and most direct method for analysis, avoiding solvent peaks that could obscure the sample's signals.
-
-
Sample Preparation (MS):
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Inject the solution into the mass spectrometer, typically using a direct injection port for Electron Ionization (EI) or an infusion setup for Electrospray Ionization (ESI).
-
Causality: A dilute solution in a volatile solvent ensures efficient sample vaporization and ionization in the MS source without contaminating the instrument.
-
Conclusion
This technical guide has detailed the essential physical and spectroscopic properties of 2,2-Dimethyl-2H-chromene-6-carbaldehyde. The data, derived from established literature, presents a comprehensive profile of a colorless oil with a molecular weight of 188.22 g/mol . Its molecular structure is unequivocally confirmed by a distinctive set of signals in ¹H NMR, characteristic absorptions in IR spectroscopy, and a logical fragmentation pattern in mass spectrometry. Furthermore, its solubility in common organic solvents and predictable behavior during silica gel chromatography provide a solid foundation for its purification and handling. For researchers and developers in medicinal chemistry, this validated set of physical properties is the cornerstone for utilizing 2,2-Dimethyl-2H-chromene-6-carbaldehyde as a reliable building block in the synthesis of novel therapeutic agents.
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ChemBK. (n.d.). 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde. Retrieved from [Link]
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Khanna, M. S., et al. (1999). Microwave-Assisted Rate-Enhanced Method. Bulletin of the Chemical Society of Japan, 72(2). Retrieved from [Link]
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Reddy, C. R., et al. (2015). Catalytic Synthesis of 2H-Chromenes. MSU Chemistry. Retrieved from [Link]
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Yoon, G., et al. (2013). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o73. Retrieved from [Link]
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A Technical Guide to the Solubility of 2,2-Dimethyl-2H-chromene-6-carbaldehyde in Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethyl-2H-chromene-6-carbaldehyde, a key intermediate in the synthesis of various bioactive molecules.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, qualitative solubility insights, and robust experimental protocols to empower users in their laboratory endeavors. While extensive quantitative solubility data for this specific molecule is not widely published, this guide synthesizes available information on analogous compounds and fundamental chemical principles to provide a reliable framework for its application.
Introduction: The Significance of Solubility in a Promising Scaffold
2,2-Dimethyl-2H-chromene-6-carbaldehyde is a crucial building block belonging to the chromene family of heterocyclic compounds. Chromene derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer and anti-HIV properties.[2][3][4] The solubility of this intermediate in various organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation into more complex molecules. A thorough understanding of its solubility profile is therefore paramount for efficient and successful research and development.
This guide will delve into the theoretical underpinnings of its solubility, present qualitative solubility observations from existing literature, and provide a detailed, field-proven experimental protocol for the quantitative determination of its solubility.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. 2,2-Dimethyl-2H-chromene-6-carbaldehyde possesses a moderately polar aromatic aldehyde group attached to a largely non-polar chromene backbone.
Caption: Molecular structure of 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
The key structural features influencing its solubility are:
-
Aromatic Ring System: The benzene ring of the chromene scaffold is hydrophobic and contributes to solubility in non-polar and aromatic solvents.
-
Ether Linkage: The oxygen atom in the pyran ring can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents.
-
Aldehyde Group: The carbonyl group is polar and can act as a hydrogen bond acceptor, enhancing solubility in polar aprotic and protic solvents.
-
Dimethyl Groups: The two methyl groups on the pyran ring are non-polar and increase the lipophilicity of the molecule.
Theoretical Framework and Expected Solubility Profile
The principle of "like dissolves like" is the cornerstone of predicting solubility. Based on the molecular structure of 2,2-Dimethyl-2H-chromene-6-carbaldehyde, we can anticipate the following solubility trends:
-
High Solubility in Moderately Polar and Aprotic Polar Solvents: Solvents like acetone, ethyl acetate, dichloromethane, and tetrahydrofuran are expected to be excellent solvents. Their polarity is sufficient to interact with the aldehyde group, while their organic character can solvate the chromene backbone.
-
Good Solubility in Alcohols: Protic solvents such as ethanol and methanol should be effective due to their ability to hydrogen bond with the ether and carbonyl oxygen atoms.[4]
-
Moderate to Good Solubility in Aromatic and Non-polar Solvents: Solvents like toluene and diethyl ether are likely to be good solvents due to van der Waals interactions with the aromatic and aliphatic portions of the molecule.[4]
-
Limited Solubility in Highly Non-polar Solvents: Alkanes like n-hexane may be less effective solvents, although some solubility is expected due to the non-polar dimethyl groups and the overall lipophilic character of the molecule. Recrystallization from hexane has been reported, indicating that solubility is significant enough for this purpose, likely at elevated temperatures.[4]
-
Poor Solubility in Water: The predominantly hydrophobic nature of the molecule suggests poor aqueous solubility.
Qualitative and Analogous Solubility Data
Direct quantitative solubility data for 2,2-Dimethyl-2H-chromene-6-carbaldehyde is scarce in the literature. However, information from synthesis and purification procedures provides valuable qualitative insights.
| Solvent/Solvent System | Observation | Implication on Solubility | Reference |
| Ethanol | Used as a reaction solvent and for recrystallization of a derivative. | Good solubility, likely increasing with temperature. | [4] |
| Diethyl Ether | Used as an extraction solvent. | Good solubility. | [4] |
| n-Hexane | Used for recrystallization. | Moderate solubility, likely temperature-dependent. | [4] |
| Toluene | Used as a reaction solvent. | Good solubility. | [6] |
| Petroleum Ether / Ethyl Acetate (5:1) | Used as a mobile phase for column chromatography. | Soluble in this relatively non-polar mixture. | [6] |
| Dichloromethane / n-Hexane | Used for recrystallization of a structurally similar chromene. | Good solubility in moderately polar and non-polar mixtures. | [7] |
| Dimethylformamide (DMF) | Used as a reaction solvent for related chromone syntheses. | Expected to be a good solvent due to its high polarity. | [8] |
| Dimethyl Sulfoxide (DMSO) | Used for NMR analysis of a related chromone. | Expected to be a very good solvent. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
To obtain precise, quantitative solubility data, the shake-flask method is the gold standard. This protocol provides a reliable and reproducible means of determining the thermodynamic solubility of 2,2-Dimethyl-2H-chromene-6-carbaldehyde in any organic solvent of interest.
Caption: Step-by-step workflow for the shake-flask solubility assay.
Materials and Equipment:
-
2,2-Dimethyl-2H-chromene-6-carbaldehyde (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge (optional)
-
Calibrated pipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of solid 2,2-Dimethyl-2H-chromene-6-carbaldehyde to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended. The presence of undissolved solid should be visible throughout this period.
-
-
Phase Separation:
-
Remove the vials from the shaker and let them stand undisturbed to allow the excess solid to settle.
-
Alternatively, for finer suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
-
Sampling and Dilution:
-
Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid at the bottom.
-
Dilute the aliquot with a known volume of the same solvent in a volumetric flask to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
-
A standard calibration curve should be prepared to ensure accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Data Interpretation and Influencing Factors
The solubility data obtained from the experimental protocol can be used to guide solvent selection for various applications. Key factors that can influence solubility include:
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature. This is particularly relevant for recrystallization procedures, where a solvent with a steep solubility-temperature gradient is desirable.
-
Solvent Polarity: As discussed in the theoretical framework, a balance of polarity is likely to provide the best solubility for this compound.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will influence its interaction with the aldehyde and ether functionalities of the molecule.
Conclusion
While a comprehensive quantitative solubility profile for 2,2-Dimethyl-2H-chromene-6-carbaldehyde is not yet established in the public domain, this guide provides a robust framework for understanding and determining its solubility in organic solvents. Based on its molecular structure and qualitative data from related compounds, it is predicted to have good to excellent solubility in a range of moderately polar to non-polar organic solvents. For researchers requiring precise solubility data, the detailed shake-flask protocol provided herein offers a reliable method for generating this critical information, thereby facilitating the advancement of research and development involving this important chemical intermediate.
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Rodríguez-López, V., Moreno-Escobar, J. A., Ávila-Torres, O., & Tlahuext, H. (2006). 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene. Acta Crystallographica Section E: Structure Reports Online, 62(9), o3616–o3617. [Link]
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The Ubiquitous 2,2-Dimethyl-2H-Chromene: A Technical Guide to Its Natural Occurrence, Biosynthesis, and Isolation
For Researchers, Scientists, and Drug Development Professionals
The 2,2-dimethyl-2H-chromene scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products. Its presence often imparts significant biological activities, making it a focal point for research in medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of the natural occurrence of this scaffold, delves into its intricate biosynthetic pathways, and offers practical insights into its isolation and characterization from natural sources.
Introduction: The Significance of the 2,2-Dimethyl-2H-Chromene Scaffold
The 2,2-dimethyl-2H-chromene core, a benzopyran derivative, is a recurring structural element in a multitude of secondary metabolites isolated from plants, fungi, and bacteria. These compounds exhibit a remarkable spectrum of biological and pharmacological properties, including antifungal, antibacterial, antiviral, insecticidal, anti-inflammatory, anticancer, and antioxidant activities.[1] The inherent bioactivity of this scaffold has positioned it as a valuable pharmacophore in the development of new therapeutic agents. Notable examples of naturally occurring 2,2-dimethyl-2H-chromenes include the precocenes, known for their anti-juvenile hormone activity in insects, and encecalin, which has demonstrated various biological effects.[2][3] Understanding the natural distribution, biosynthesis, and methods for obtaining these molecules is paramount for harnessing their full therapeutic potential.
Natural Distribution: A Widespread Presence Across Kingdoms
The 2,2-dimethyl-2H-chromene scaffold is not confined to a single class of organisms but is rather widespread throughout nature. Its derivatives are particularly abundant in the plant kingdom, with a notable prevalence in the Asteraceae (sunflower) family. However, examples can also be found in other plant families, as well as in fungi and bacteria.
Occurrence in the Plant Kingdom
Plants are a rich source of 2,2-dimethyl-2H-chromene-containing compounds. These are often biosynthetically derived from the phenylpropanoid pathway and are classified as flavonoids, coumarins, or other phenolic compounds.
| Compound Class | Example(s) | Plant Source(s) | Reported Biological Activity |
| Chromenes | Precocene I & II | Ageratum species (e.g., Ageratum houstonianum)[2] | Insect anti-juvenile hormone, antifungal[3][4] |
| Encecalin, Encecalol | Ageratum conyzoides, Ageratina adenophora[5] | Antiprotozoal, various other bioactivities | |
| Ripariochromene B, Eupatoriochromene | Ageratina arsenii[6] | Biogenetically related chromenes | |
| 6-Acetyl-7-methoxy-2,2-dimethylchromene | Ageratum houstonianum[7] | Antibacterial, antioxidant |
Fungal and Bacterial Origins
While less common than in plants, the 2,2-dimethyl-2H-chromene scaffold has also been identified in metabolites from fungi and bacteria. The biosynthetic pathways in these organisms may share similarities with those in plants but can also exhibit unique features. Further exploration into microbial sources represents a promising avenue for the discovery of novel bioactive compounds.
Biosynthesis: The Molecular Machinery Behind Scaffold Formation
The biosynthesis of the 2,2-dimethyl-2H-chromene scaffold is a fascinating example of nature's chemical ingenuity. It involves the convergence of the shikimate and mevalonate (or MEP/DOXP) pathways, culminating in a key prenylation step followed by cyclization.
Precursor Molecules: A Tale of Two Pathways
The aromatic portion of the chromene scaffold typically originates from the shikimate pathway , which provides key aromatic amino acids like phenylalanine and tyrosine. These are then further metabolized through the phenylpropanoid pathway to yield various phenolic precursors, such as ortho-hydroxycinnamic acid derivatives.[8]
The dimethylallyl moiety, which forms the "2,2-dimethyl" part and the pyran ring, is derived from dimethylallyl pyrophosphate (DMAPP) . DMAPP is synthesized via the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP/DOXP) pathway in plastids.
Key Enzymatic Steps: Prenylation and Cyclization
The crucial steps in the formation of the 2,2-dimethyl-2H-chromene ring are catalyzed by two main classes of enzymes:
-
Aromatic Prenyltransferases (PTs): These enzymes catalyze the electrophilic substitution of a phenolic acceptor with a prenyl donor, typically DMAPP.[9] This reaction results in the attachment of the dimethylallyl group to the aromatic ring. The regioselectivity of this prenylation is a key determinant of the final product's structure.
-
Cyclases (often cytochrome P450 monooxygenases): Following prenylation, the attached dimethylallyl group undergoes an intramolecular cyclization to form the characteristic dihydropyran ring of the chromene. This cyclization can proceed through various mechanisms, often involving an oxidative step.
The proposed biosynthetic pathway can be visualized as follows:
Caption: Generalized biosynthetic pathway of the 2,2-dimethyl-2H-chromene scaffold.
The mechanism of the aromatic prenyltransferase involves the formation of a carbocation from DMAPP, which then attacks the electron-rich aromatic ring of the phenolic precursor. The subsequent cyclization is believed to proceed via an oxidative mechanism, where a hydroxyl group on the prenyl side chain attacks the aromatic ring, followed by dehydration to form the double bond of the pyran ring.
Isolation and Characterization: A Practical Workflow
The successful isolation and structural elucidation of 2,2-dimethyl-2H-chromene-containing natural products require a systematic and multi-technique approach.
Extraction and Preliminary Fractionation
The initial step involves the extraction of the secondary metabolites from the source material (e.g., dried and powdered plant leaves). The choice of solvent is critical and is typically guided by the polarity of the target compounds.
Experimental Protocol: General Extraction Procedure
-
Maceration: The dried and powdered plant material is soaked in a suitable solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at room temperature for an extended period (24-72 hours), often with occasional agitation.[7]
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
Solvent-Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning using a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step helps to separate compounds based on their polarity and simplifies subsequent chromatographic steps.
Chromatographic Purification
The fractions obtained from partitioning are typically complex mixtures and require further purification using various chromatographic techniques.
Experimental Protocol: Column Chromatography and TLC
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify promising fractions. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate in varying ratios) is developed to achieve good separation of the components.
-
Column Chromatography (CC): The chosen fraction is loaded onto a silica gel or alumina column and eluted with the optimized solvent system, often using a gradient of increasing polarity. Fractions are collected and analyzed by TLC.
-
Preparative TLC or High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest may require further purification by preparative TLC or HPLC to obtain a pure sample.
Caption: A typical workflow for the isolation of 2,2-dimethyl-2H-chromene derivatives.
Structural Elucidation: Unraveling the Molecular Architecture
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule.[6][10] Key characteristic signals for a 2,2-dimethyl-2H-chromene scaffold include:
-
A singlet for the two methyl groups at C-2 (typically around δ 1.4 ppm in ¹H NMR).
-
Two doublets for the olefinic protons at C-3 and C-4 (typically between δ 5.5 and 6.5 ppm in ¹H NMR).
-
Signals corresponding to the aromatic protons.
-
2D NMR experiments such as COSY, HSQC, and HMBC are used to establish connectivities between protons and carbons and to confirm the overall structure.
-
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.[6] High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy helps to identify functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic C=C stretching). UV-Vis spectroscopy provides information about the chromophoric system of the molecule.
Conclusion and Future Perspectives
The 2,2-dimethyl-2H-chromene scaffold remains a fertile ground for natural product research and drug discovery. Its widespread occurrence and diverse biological activities underscore its importance. Future research in this area will likely focus on:
-
Exploring untapped natural sources: A systematic investigation of a wider range of plants, fungi, and marine organisms could lead to the discovery of novel 2,2-dimethyl-2H-chromene derivatives with unique biological properties.
-
Elucidating biosynthetic pathways: A deeper understanding of the enzymes and mechanisms involved in the biosynthesis of these compounds will enable their production through synthetic biology and metabolic engineering approaches.
-
Medicinal chemistry and drug development: The 2,2-dimethyl-2H-chromene scaffold will continue to serve as a template for the design and synthesis of new therapeutic agents with improved efficacy and selectivity.
By integrating the knowledge of natural product chemistry, biosynthesis, and modern analytical techniques, the scientific community can continue to unlock the full potential of this remarkable and ubiquitous natural scaffold.
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The 2,2-dimethyl-2H-chromene Motif: A Privileged Scaffold in Drug Discovery and Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,2-dimethyl-2H-chromene core is a recurring and vital structural motif found in a vast array of natural products and synthetically derived compounds. Its unique conformational and electronic properties bestow upon it a remarkable versatility, enabling it to interact with a wide range of biological targets. This guide provides a comprehensive exploration of the biological significance of this privileged scaffold, delving into its natural origins, biosynthetic assembly, and diverse pharmacological activities. We will dissect the molecular mechanisms underpinning its potent anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed signaling pathways and structure-activity relationship analyses. Furthermore, this document serves as a practical resource, offering detailed, field-proven experimental protocols for the synthesis and biological evaluation of 2,2-dimethyl-2H-chromene derivatives, empowering researchers to further investigate and harness the therapeutic potential of this remarkable chemical entity.
Introduction: The Architectural and Biological Significance of the 2,2-dimethyl-2H-chromene Scaffold
The 2,2-dimethyl-2H-chromene, a benzopyran derivative, is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and chemical biology.[1] Its structure, characterized by the fusion of a benzene ring to a pyran ring with two methyl groups at the C2 position, provides a rigid, yet adaptable framework for molecular interactions. This unique architecture is a cornerstone of numerous naturally occurring compounds, including alkaloids, flavonoids, and tocopherols, and has inspired the synthesis of a multitude of derivatives with profound biological activities.[2][3]
The prevalence of this motif in nature underscores its evolutionary selection as a scaffold for biologically active molecules.[1] Compounds incorporating the 2,2-dimethyl-2H-chromene skeleton exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant activities.[4] Their low toxicity and diverse biological targets have made them attractive candidates for drug discovery and development.[1] This guide aims to provide a deep dive into the multifaceted biological significance of this important chemical scaffold.
Natural Occurrence and Biosynthesis
The 2,2-dimethyl-2H-chromene motif is a common feature in a variety of plant secondary metabolites. Notable examples include the precocenes, found in the plant Ageratum houstonianum, which are known for their anti-juvenile hormone activity in insects.[5] The biosynthesis of the 2,2-dimethyl-2H-chromene core typically involves two key enzymatic steps: prenylation and cyclization.
The general biosynthetic pathway commences with the prenylation of a phenolic precursor, often a coumarin or a related phenylpropanoid derivative. This reaction is catalyzed by prenyltransferase enzymes, which transfer a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring. This is followed by an oxidative cyclization to form the characteristic pyran ring of the chromene scaffold.
Caption: Generalized biosynthetic pathway of the 2,2-dimethyl-2H-chromene core.
Pharmacological Activities and Mechanisms of Action
The 2,2-dimethyl-2H-chromene motif is a key pharmacophore, conferring a wide range of biological activities upon the molecules that contain it. The following sections will explore the most significant of these activities and their underlying molecular mechanisms.
Anticancer Activity
A significant body of research has highlighted the potent anticancer properties of compounds containing the 2,2-dimethyl-2H-chromene scaffold.[6][7] These molecules have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of hypoxia-inducible factor-1 (HIF-1), induction of apoptosis, and disruption of microtubule dynamics.[8][9]
3.1.1. Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)
HIF-1 is a transcription factor that plays a critical role in tumor progression and metastasis by enabling cancer cells to adapt to hypoxic environments.[10] Several 2,2-dimethyl-2H-chromene derivatives have been identified as potent inhibitors of the HIF-1 pathway.[7][8] These compounds can suppress the accumulation of the HIF-1α subunit, thereby preventing the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[10]
Caption: Mechanism of HIF-1 inhibition by 2,2-dimethyl-2H-chromene derivatives.
3.1.2. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11][12]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
2,2-dimethyl-2H-chromene derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[11]
-
Treat the cells with various concentrations of the 2,2-dimethyl-2H-chromene derivative and a vehicle control (DMSO). Incubate for 24-48 hours.
-
Add 50 µL of MTT solution to each well and incubate for 4 hours in the dark.[11]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate for 5-15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 570 nm or 590 nm using a microplate reader.[11][13]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases, including cancer and cardiovascular disorders. Compounds featuring the 2,2-dimethyl-2H-chromene scaffold have demonstrated significant anti-inflammatory properties.[6] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6]
3.2.1. Modulation of NF-κB and MAPK Signaling
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[6] Upon binding to its receptor, Toll-like receptor 4 (TLR4), LPS activates downstream signaling cascades, including the NF-κB and MAPK pathways. This leads to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6][14] 2,2-dimethyl-2H-chromene derivatives can inhibit the activation of these pathways, thereby reducing the expression of inflammatory mediators.[6]
Caption: Inhibition of inflammatory pathways by 2,2-dimethyl-2H-chromene derivatives.
3.2.2. Experimental Protocol: Nitric Oxide Assay
The Griess assay is a common method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite.[15][16]
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
2,2-dimethyl-2H-chromene derivative stock solution (in DMSO)
-
Griess reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)[15]
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the 2,2-dimethyl-2H-chromene derivative for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect 50 µL of the cell culture supernatant.[15]
-
Add 50 µL of Griess reagent to the supernatant and incubate for 15 minutes at room temperature.[15]
-
Measure the absorbance at 540 nm.[15]
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Antimicrobial Activity
The rise of antibiotic-resistant pathogens poses a significant threat to global health. The 2,2-dimethyl-2H-chromene scaffold has emerged as a promising platform for the development of novel antimicrobial agents.[17] Derivatives of this motif have shown efficacy against a range of bacteria and fungi.[17] The proposed mechanisms of action are diverse and include the inhibition of bacterial cell wall synthesis, disruption of DNA replication, and interference with protein synthesis.[17]
3.3.1. Mechanisms of Antimicrobial Action
-
Inhibition of Cell Wall Synthesis: Some chromene derivatives can interfere with the transpeptidation step in peptidoglycan biosynthesis, a critical process for maintaining the integrity of the bacterial cell wall.[17] This leads to cell lysis and bacterial death.
-
Inhibition of DNA and Protein Synthesis: Other derivatives can target essential enzymes involved in DNA replication and protein synthesis, such as DNA gyrase and ribosomes, leading to the cessation of bacterial growth.[17]
-
Disruption of Cell Membrane Integrity: Certain chromene compounds can disrupt the bacterial cell membrane, leading to the leakage of cellular contents and cell death.[17]
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Methodological & Application
Synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde: An Application Note and Protocol
This document provides a comprehensive guide for the synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also insights into the reaction mechanism, safety considerations, and applications of this versatile compound.
Introduction: The Significance of the Chromene Scaffold
The 2,2-dimethyl-2H-chromene moiety is a privileged scaffold found in a wide array of natural products and biologically active molecules.[1] Its derivatives have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities, including potential anticancer and anti-HIV properties.[2] 2,2-Dimethyl-2H-chromene-6-carbaldehyde serves as a key intermediate for the elaboration of more complex molecules, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide details a reliable and reproducible method for its synthesis, starting from commercially available 4-hydroxybenzaldehyde.
I. Synthetic Strategy and Workflow
The synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde is achieved through a two-step sequence involving an initial O-propargylation of 4-hydroxybenzaldehyde followed by a thermally induced Claisen rearrangement and intramolecular cyclization. This approach is efficient and provides good yields of the desired product.
Sources
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2,2-dimethyl-2H-chromenes
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance and Accelerated Synthesis of 2,2-dimethyl-2H-chromenes
The 2,2-dimethyl-2H-chromene core is a privileged heterocyclic scaffold found in a vast array of natural products and pharmacologically active molecules.[1][2] This structural motif is a key component in compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-HIV properties.[1][3] The development of efficient and environmentally benign synthetic methodologies for accessing these valuable compounds is a significant focus in medicinal and organic chemistry.[1]
Conventional synthetic routes to 2,2-dimethyl-2H-chromenes often necessitate harsh reaction conditions, extended reaction times, and can result in modest yields with the formation of undesired byproducts.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[4][5] By utilizing microwave irradiation, chemical transformations can be dramatically accelerated, often leading to higher yields, cleaner reaction profiles, and a significant reduction in reaction times from hours or even days to mere minutes.[3][4] This application note provides detailed protocols and a mechanistic rationale for the microwave-assisted synthesis of 2,2-dimethyl-2H-chromenes, empowering researchers to leverage this transformative technology in their own laboratories.
The Engine of Acceleration: Principles of Microwave-Assisted Organic Synthesis
Microwave-assisted synthesis relies on the ability of a material to absorb microwave energy and convert it into heat. This heating mechanism is fundamentally different from conventional heating, where heat is transferred through conduction and convection from an external source. In MAOS, heating occurs through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture attempt to align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction. Similarly, the movement of ions in the sample in response to the oscillating electric field creates an electric current, leading to resistive heating. This direct and efficient energy transfer to the reaction mixture results in rapid and uniform heating, often leading to reaction rate accelerations that cannot be replicated by conventional heating alone.
Visualizing the Workflow: A Generalized Approach
The following diagram illustrates a typical workflow for the microwave-assisted synthesis of 2,2-dimethyl-2H-chromenes.
Sources
Application Notes and Protocols: Synthesis and Evaluation of 2,2-Dimethyl-2H-chromene Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,2-dimethyl-2H-chromene scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including significant anticancer properties. This document provides a comprehensive guide for the synthesis, purification, and in vitro evaluation of novel 2,2-dimethyl-2H-chromene derivatives as potential anticancer agents. We delve into the rationale behind common synthetic strategies, offer detailed, step-by-step protocols for both synthesis and biological assays, and discuss the mechanistic basis of their antitumor effects, with a focus on apoptosis induction and tubulin polymerization inhibition.
Introduction: The Therapeutic Potential of the Chromene Scaffold
Chromenes, particularly the 2,2-dimethyl-2H-chromene isomers, form the structural core of many flavonoids and other biologically active molecules.[1] Their diverse pharmacological profiles, which include antimicrobial, anti-inflammatory, and notable anticancer activities, have made them an attractive scaffold for medicinal chemists.[2] The rigid heterocyclic system, substituted with a gem-dimethyl group at the C2 position, provides a unique three-dimensional structure that can be readily functionalized to optimize interactions with various biological targets.
Several chromene derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines.[3] Their mechanisms of action are often multifaceted, but a significant body of evidence points towards the induction of apoptosis and the disruption of microtubule dynamics as key pathways for their anticancer effects.[2][4] Some chromene analogs have been shown to bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] This guide will provide the practical knowledge required to synthesize and validate the anticancer potential of novel derivatives based on this promising scaffold.
Synthetic Strategies and Protocols
The synthesis of 2,2-dimethyl-2H-chromene derivatives can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, the desired substitution pattern on the aromatic ring, and the scalability of the reaction. Here, we detail two common and effective approaches: a microwave-assisted one-pot reaction and a multi-step synthesis involving a Claisen rearrangement.
Rationale for Synthetic Route Selection
-
Microwave-Assisted Synthesis: This method offers a significant advantage in terms of reaction time and often leads to improved yields.[5] The one-pot nature of this reaction simplifies the experimental setup and workup procedures, making it an efficient choice for generating a library of analogs for initial screening.
-
Claisen Rearrangement: This classical pericyclic reaction is a powerful tool for carbon-carbon bond formation and is particularly useful for introducing substituents at the C3 position of the chromene ring.[6][7][8][9] While it is a multi-step process, it offers a high degree of control over the final product's structure.
Detailed Synthetic Protocol 1: Microwave-Assisted One-Pot Synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde
This protocol describes the synthesis of a key intermediate, 2,2-dimethyl-2H-chromene-6-carbaldehyde, which can be further functionalized to generate a variety of derivatives.
Experimental Workflow:
Caption: Workflow for the microwave-assisted synthesis of 2,2-dimethyl-2H-chromene-6-carbaldehyde.
Step-by-Step Protocol:
-
Reactant Preparation: In a suitable microwave reaction vessel, combine 4-hydroxybenzaldehyde (1.0 mmol), 3-methyl-2-butenal (2.0 mmol), and pyridine (1.2 mmol).[10]
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 25 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the vessel to cool to room temperature.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of ether and ethyl acetate as the eluent to afford 2,2-dimethyl-2H-chromene-6-carbaldehyde as a colorless oil.[10]
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).
Purification and Characterization
Ensuring the purity of the synthesized compounds is critical for accurate biological evaluation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical purity assessment and preparative purification of chromene derivatives.
HPLC Protocol Outline:
-
Column: A C18 reverse-phase column is typically suitable for the separation of chromene derivatives.[11]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (often with a small amount of an acid like phosphoric acid to improve peak shape) is commonly employed.[11]
-
Detection: UV detection at a wavelength where the chromene core has strong absorbance (e.g., 240 nm) is generally effective.[11]
-
Preparative HPLC: For purification, the conditions from the analytical method can be scaled up to a preparative column. Fractions are collected and the solvent is removed under reduced pressure to yield the pure compound.[12]
Biological Evaluation: In Vitro Anticancer Activity
The preliminary assessment of the anticancer potential of the synthesized 2,2-dimethyl-2H-chromene derivatives is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a widely used, reliable, and colorimetric method for this purpose.[13]
Rationale for Assay Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which in most cases correlates with cell viability. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is robust, sensitive, and amenable to high-throughput screening.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Culture and Seeding: Culture human cancer cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma) in appropriate media and conditions. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[14]
-
Compound Preparation and Treatment: Prepare stock solutions of the synthesized chromene derivatives in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations for treatment. Remove the old media from the cells and add fresh media containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for 48 to 72 hours.[14]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[15]
-
Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible in the cells.[13][15]
-
Solubilization of Formazan: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Representative Data and Structure-Activity Relationship (SAR)
The following table presents hypothetical IC50 values for a series of 2,2-dimethyl-2H-chromene derivatives against common cancer cell lines to illustrate how SAR can be analyzed.
| Compound | R1 | R2 | IC50 (µM) on A549 | IC50 (µM) on HT-29 | IC50 (µM) on MCF-7 |
| 1a | H | H | > 100 | > 100 | > 100 |
| 1b | 6-CHO | H | 38.5 | 45.2 | 52.1 |
| 1c | 6-Cl | H | 15.2 | 22.8 | 18.9 |
| 1d | 6-OCH3 | H | 25.6 | 31.4 | 29.7 |
| 1e | 6-Cl | 8-OCH3 | 9.8 | 14.5 | 11.2 |
Data are hypothetical and for illustrative purposes only.
From this illustrative data, one could infer that the unsubstituted chromene core (1a) has low activity. The introduction of an electron-withdrawing group at the C6 position, such as a chloro group (1c), appears to enhance cytotoxicity compared to an aldehyde (1b) or a methoxy group (1d). Further substitution with an electron-donating group at the C8 position in conjunction with a C6 chloro group (1e) may further potentiate the anticancer activity.
Mechanistic Insights: Apoptosis and Tubulin Inhibition
Understanding the mechanism of action is crucial for the further development of promising lead compounds. Many chromene derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.
Apoptosis Induction
Apoptosis is a tightly regulated process involving a cascade of molecular events. Chromene derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16][17]
Key Events in Chromene-Induced Apoptosis:
-
Regulation of Bcl-2 Family Proteins: A hallmark of the intrinsic pathway is the modulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.
-
Caspase Activation: Cytochrome c release initiates the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3.[4] The extrinsic pathway, on the other hand, is initiated by the activation of death receptors, leading to the activation of caspase-8, which can also activate caspase-3.[16][17]
-
PARP Cleavage: Activated caspase-3 cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.
Signaling Pathway Diagram:
Caption: Simplified intrinsic pathway of apoptosis induced by 2,2-dimethyl-2H-chromene derivatives.
Tubulin Polymerization Inhibition
The microtubule network is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several chromene derivatives have been identified as tubulin polymerization inhibitors.[1][18] These compounds often bind to the colchicine site on β-tubulin, preventing the assembly of α/β-tubulin heterodimers into microtubules.[2] This leads to a disruption of the mitotic spindle, causing the cells to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[1]
Conclusion and Future Directions
The 2,2-dimethyl-2H-chromene scaffold represents a versatile and promising starting point for the development of novel anticancer agents. The synthetic routes are well-established and can be adapted to generate a wide diversity of derivatives. The in vitro assays described herein provide a robust framework for the initial evaluation of their cytotoxic potential. Promising lead compounds can be further investigated for their specific molecular targets and their efficacy in more complex preclinical models. Future work should focus on optimizing the potency and selectivity of these derivatives, as well as elucidating the detailed molecular interactions with their biological targets to guide the rational design of the next generation of chromene-based anticancer drugs.
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Kashani, Z., et al. (2019). The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line. Molecular Biology Reports, 46(6), 6135-6145. Available at: [Link]
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Hadizadeh, F., et al. (2021). In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives. Molecular Biology Reports, 48(12), 7793-7802. Available at: [Link]
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Patel, R. V., et al. (2015). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. ResearchGate. Available at: [Link]
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ResearchGate. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. Available at: [Link]
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The Versatile Building Block: Application Notes for 2,2-Dimethyl-2H-chromene-6-carbaldehyde in Organic Synthesis
Introduction: The Significance of the Chromene Scaffold
The 2,2-dimethyl-2H-chromene scaffold is a privileged heterocyclic motif found in a vast array of natural products and biologically active molecules.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] At the heart of the synthetic utility of this scaffold lies 2,2-Dimethyl-2H-chromene-6-carbaldehyde, a versatile building block whose aldehyde functionality serves as a gateway for a multitude of chemical transformations. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols involving this key intermediate.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₂ | [4] |
| Molecular Weight | 188.22 g/mol | [4] |
| Appearance | Colorless oil | [5] |
| Boiling Point | 304.9±41.0 °C (Predicted) | [6] |
| Density | 1.102±0.06 g/cm³ (Predicted) | [6] |
Spectroscopic Data:
-
Mass Spectrometry (MS): m/z M⁺ 188 (23%), 172 (100), 151 (8), 144 (8), 115 (13).[5]
-
Infrared (IR) Spectroscopy (CHCl₃): 3000, 2900, 1680 cm⁻¹[5]
-
¹H NMR (300 MHz, CDCl₃): δ 9.93 (1H, s, -CHO), 7.64 (1H, dd, J = 2.01, 8.4 Hz, C7-H), 7.52 (1H, d, J = 2.01 Hz, C5-H), 6.86 (1H, d, J = 8.4 Hz, C8-H), 6.37 (1H, d, J = 9.8 Hz, C4-H), 5.69 (1H, d, J = 9.8 Hz, C3-H), 1.47 (6H, s, C2(CH₃)₂).[5]
-
Elemental Analysis: Calculated for C₁₂H₁₂O₂: C, 76.59%; H, 6.38%. Found: C, 76.52%; H, 6.49%.[5]
Core Synthetic Application: Synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde
The efficient synthesis of the title compound is the first critical step. A microwave-assisted, base-catalyzed condensation of 4-hydroxybenzaldehyde with 3-methyl-2-butenal offers a rapid and effective route.[5]
Reaction Scheme:
Caption: Microwave-assisted synthesis of the target aldehyde.
Detailed Protocol: Microwave-Assisted Synthesis
Materials:
-
4-Hydroxybenzaldehyde (1.0 mmol, 122 mg)
-
3-Methyl-2-butenal (2.0 mmol, 0.192 mL)
-
Pyridine (1.2 mmol, 0.1 mL)
-
Dichloromethane
-
Hydrochloric acid (20% v/v)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
Place a mixture of 4-hydroxybenzaldehyde (1.0 mmol), 3-methyl-2-butenal (2.0 mmol), and pyridine (1.2 mmol) in a sealed glass tube.
-
Subject the sealed tube to microwave irradiation for 25 minutes.[5]
-
After irradiation, cool the reaction mixture to 0 °C.
-
Add hydrochloric acid (10 mL, 20% v/v) and extract the mixture with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using petroleum ether/ethyl acetate as the eluent to obtain 2,2-Dimethyl-2H-chromene-6-carbaldehyde as a colorless oil (68% yield).[5]
Expert Insight: The use of microwave irradiation dramatically reduces the reaction time compared to conventional heating methods, which often require prolonged heating and result in lower yields.[5] The pyridine acts as a base to catalyze the condensation reaction.
Application in Heterocyclic Synthesis: Formation of Chromene-Thiazole Hybrids
The aldehyde functionality of 2,2-Dimethyl-2H-chromene-6-carbaldehyde is readily derivatized to form more complex heterocyclic systems. One such application is the synthesis of chromene-thiazole hybrids, which are of interest for their potential antioxidant and other biological activities.[3] This involves a two-step process: condensation with thiosemicarbazide followed by a Hantzsch-type thiazole synthesis.[3]
Reaction Workflow:
Caption: Workflow for the synthesis of chromene-thiazole hybrids.
Protocol 1: Synthesis of the Thiosemicarbazone Intermediate
Materials:
-
2,2-Dimethyl-2H-chromene-6-carbaldehyde (0.01 mol)
-
Thiosemicarbazide (0.01 mol)
-
Ethanol
-
Concentrated Acetic Acid (catalytic amount)
Procedure:
-
In a flask, dissolve 2,2-Dimethyl-2H-chromene-6-carbaldehyde (0.01 mol) in 10 mL of ethanol.
-
Add this solution to a stirred solution of thiosemicarbazide (0.01 mol) in 20 mL of hot ethanol over 10 minutes.
-
Add a drop of concentrated acetic acid as a catalyst.
-
Reflux the reaction mixture for 2 hours, during which a shiny yellow solid should begin to precipitate.
-
Allow the mixture to cool to room temperature.
-
Filter the solid, wash with ethanol, and dry to obtain the thiosemicarbazone derivative. Recrystallization from hot ethanol can be performed for further purification.
Protocol 2: Hantzsch Thiazole Synthesis
Note: The following is an adapted protocol based on a similar chromene-carbaldehyde derivative.[3]
Materials:
-
Thiosemicarbazone intermediate from Protocol 1 (2 mmol)
-
Ethyl 3-bromo-2-oxopropanoate (2.1 mmol)
-
Anhydrous Dimethylformamide (DMF)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a flask, mix the thiosemicarbazone intermediate (2 mmol) and ethyl 3-bromo-2-oxopropanoate (2.1 mmol) in 5 mL of anhydrous DMF.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture to pH 7 with a 10% aqueous NaHCO₃ solution.
-
Filter the resulting precipitate, dry it under vacuum, and recrystallize from DMF to obtain the final chromene-thiazole hybrid product.[3]
Causality Behind Experimental Choices: The initial condensation to the thiosemicarbazone is an acid-catalyzed imine formation. The subsequent Hantzsch reaction is a classic method for thiazole synthesis where the sulfur of the thiosemicarbazone acts as a nucleophile, attacking the electrophilic carbon of the ethyl 3-bromo-2-oxopropanoate, followed by cyclization and dehydration.
Application in C-C Bond Formation: The Wittig and Knoevenagel Reactions
The aldehyde group of 2,2-Dimethyl-2H-chromene-6-carbaldehyde is an excellent electrophile for carbon-carbon bond-forming reactions such as the Wittig and Knoevenagel condensations. These reactions are fundamental in organic synthesis for the creation of alkenes and other functionalized molecules.
The Wittig Reaction: An Overview
The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent).[7] The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[8][9]
Caption: Generalized mechanism of the Wittig reaction.
The Knoevenagel Condensation: An Overview
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by dehydration.[5] This reaction is typically catalyzed by a weak base.
Caption: Generalized mechanism of the Knoevenagel condensation.
While specific, detailed protocols for Wittig and Knoevenagel reactions with 2,2-Dimethyl-2H-chromene-6-carbaldehyde were not found in the initial literature search, the general principles of these reactions are well-established and can be adapted. Researchers should perform small-scale optimization of reaction conditions (solvent, base, temperature) for their specific substrate and desired product.
Gateway to Natural Products: Cannabinoid Synthesis
The chromene ring is a core structural feature of several cannabinoids, such as Cannabichromene (CBC).[10] The synthesis of CBC and its derivatives often involves the condensation of a substituted resorcinol with an appropriate aldehyde or its equivalent. While a direct synthesis from 2,2-Dimethyl-2H-chromene-6-carbaldehyde is not the most common route, this aldehyde serves as a valuable synthon for constructing related cannabinoid precursors. For instance, synthetic strategies for CBC often employ a Knoevenagel condensation followed by an oxo-electrocyclization.[1]
Conclusion
2,2-Dimethyl-2H-chromene-6-carbaldehyde is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its aldehyde group allow for the construction of a diverse range of more complex molecules, including heterocyclic hybrids and precursors to natural products. The protocols and insights provided herein serve as a practical guide for researchers to harness the synthetic potential of this important intermediate in their drug discovery and development endeavors.
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Gora, A., et al. (2024). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2024(1), M1789. Available from: [Link]
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Subbaraju, G. V., et al. (1999). A Microwave-Assisted Rate-Enhanced Method for the Synthesis of 2,2-Dimethyl-2H-chromenes. Bulletin of the Chemical Society of Japan, 72(2), 261-262. Available from: [Link]
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Connolly, C. M., et al. (2023). SYNTHETIC STRATEGIES FOR CANNABICHROMENE (CBC): A MINOR CANNABINOID WITH PHARMACEUTICAL POTENTIAL. UHSP Collections. Available from: [Link]
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Doebner Modification of the Knoevenagel Condensation. Organic Chemistry Portal. Available from: [Link]
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- Laiter, D. S., et al. (2003). Complete assignment of the 1H and 13C NMR spectra and conformational analysis of bonellin dimethyl ester. Magnetic Resonance in Chemistry, 41(11), 903-908.
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Wittig Reaction. Chemistry LibreTexts. Available from: [Link]
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Reactions of the aldehyde group in 2,2-Dimethyl-2H-chromene-6-carbaldehyde
An In-Depth Guide to the Synthetic Transformations of the Aldehyde Group in 2,2-Dimethyl-2H-chromene-6-carbaldehyde
Introduction
The 2,2-dimethyl-2H-chromene scaffold is a privileged structural motif found in a multitude of natural products and pharmacologically active molecules.[1][2] Its derivatives are known to exhibit a wide range of biological activities, making them attractive targets in medicinal chemistry and drug development.[3] The aldehyde functionality at the 6-position of 2,2-Dimethyl-2H-chromene-6-carbaldehyde serves as a versatile synthetic handle, allowing for a diverse array of chemical transformations. This guide provides detailed application notes and protocols for key reactions of this aldehyde group, aimed at researchers, scientists, and professionals in drug development. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and experimental best practices.
Condensation Reactions: Building Complexity
Condensation reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, enabling the extension of the molecular framework and the synthesis of complex heterocyclic systems. The electrophilic aldehyde group readily reacts with active methylene compounds and various nucleophiles.
Knoevenagel Condensation
The Knoevenagel condensation is a modification of the aldol condensation where a carbanion from an active methylene compound adds to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[4] This reaction is exceptionally useful for creating new carbon-carbon double bonds with high efficiency.
Causality of Experimental Choices:
-
Active Methylene Compound: Malononitrile is chosen for its high reactivity due to the two electron-withdrawing nitrile groups that increase the acidity of the methylene protons.
-
Catalyst: A weak base like piperidine is used to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[4]
-
Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of reactants and the stabilization of charged intermediates.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is essential for monitoring the consumption of the starting aldehyde and the formation of the product, preventing the formation of side products from prolonged reaction times.
Caption: Key steps in the Wittig Olefination.
Protocol 3: Synthesis of 6-vinyl-2,2-dimethyl-2H-chromene
-
Ylide Preparation (under inert atmosphere): To a flame-dried, three-neck flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (2.14 g, 6.0 mmol) and 30 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add n-butyllithium (2.5 M in hexanes, 2.4 mL, 6.0 mmol) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve 2,2-Dimethyl-2H-chromene-6-carbaldehyde (0.94 g, 5.0 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Quenching and Workup: Carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexane) to isolate the pure alkene.
| Reagent 1 | Reagent 2 | Base | Solvent | Product Type |
| Methyltriphenylphosphonium bromide | Chromene-6-carbaldehyde | n-BuLi | Anhydrous THF | Alkene |
| Table 2: Summary of Wittig Olefination. |
Reduction to Primary Alcohol
The reduction of the aldehyde to a primary alcohol is a fundamental transformation. The choice of reducing agent is critical to ensure selectivity, preserving the alkene within the chromene ring.
Causality of Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to alcohols in the presence of less reactive functional groups like alkenes. It is also safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LAH).
-
Solvent: Methanol is a common solvent for NaBH₄ reductions. It is polar enough to dissolve the reactants and also acts as a proton source during the workup phase to protonate the resulting alkoxide.
Caption: Workflow for the Reduction of an Aldehyde.
Protocol 4: Synthesis of (2,2-dimethyl-2H-chromen-6-yl)methanol
-
Setup: Dissolve 2,2-Dimethyl-2H-chromene-6-carbaldehyde (1.0 g, 5.31 mmol) in 25 mL of methanol in a 100 mL round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: While stirring, add sodium borohydride (0.22 g, 5.84 mmol) portion-wise over 10-15 minutes. Be cautious as hydrogen gas evolution will occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Workup: Quench the reaction by slowly adding 20 mL of water. Reduce the volume of methanol on a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the product by flash column chromatography on silica gel (e.g., using a 4:1 hexane:ethyl acetate mobile phase) to obtain the pure alcohol.
Oxidation to Carboxylic Acid
Oxidizing the aldehyde to a carboxylic acid provides a key intermediate for further functionalization, such as amide bond formation. The Pinnick oxidation is an excellent method for this transformation as it uses mild conditions that are tolerant of many other functional groups, including alkenes.
Causality of Experimental Choices:
-
Oxidizing Agent: Sodium chlorite (NaClO₂) is the primary oxidant. It is activated by an acid to form chlorous acid (HClO₂), the active species.
-
Scavenger: A scavenger, such as 2-methyl-2-butene, is crucial to react with the hypochlorite (ClO⁻) byproduct, which can otherwise cause unwanted side reactions with the alkene in the chromene ring.
-
Buffer: A phosphate buffer (NaH₂PO₄) is used to maintain a slightly acidic pH (around 4-5), which is optimal for the oxidation while minimizing side reactions.
Protocol 5: Synthesis of 2,2-Dimethyl-2H-chromene-6-carboxylic acid
-
Setup: In a 250 mL flask, dissolve 2,2-Dimethyl-2H-chromene-6-carbaldehyde (1.0 g, 5.31 mmol) in 50 mL of tert-butanol and 25 mL of 2-methyl-2-butene.
-
Buffer and Reagent Solution: In a separate beaker, prepare a solution of sodium chlorite (2.4 g, 26.5 mmol) and sodium dihydrogen phosphate monohydrate (2.4 g, 17.4 mmol) in 25 mL of water.
-
Reaction: Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the stirred solution of the aldehyde at room temperature over 30 minutes.
-
Monitoring: Stir the resulting yellow mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor its progress by TLC.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add 50 mL of water and 50 mL of diethyl ether. Separate the layers.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine all organic layers.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization or column chromatography.
Reductive Amination: Aldehyde to Amine Conversion
Reductive amination is one of the most important methods for forming C-N bonds and is widely used in the synthesis of pharmaceuticals. [5][6]The process typically involves the initial formation of an imine or enamine by reacting the aldehyde with an amine, followed by in-situ reduction to the corresponding amine.
Causality of Experimental choices:
-
Amine: A primary or secondary amine is used. Here, we use benzylamine as an example.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and highly selective reducing agent for iminium ions. It is less basic than sodium cyanoborohydride and can be used in a wider range of solvents without generating toxic byproducts.
-
Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are excellent non-protic solvents for this reaction, as they do not react with the reducing agent.
Caption: Workflow for Reductive Amination.
Protocol 6: Synthesis of N-benzyl-1-(2,2-dimethyl-2H-chromen-6-yl)methanamine
-
Setup: To a 100 mL round-bottom flask, add 2,2-Dimethyl-2H-chromene-6-carbaldehyde (0.5 g, 2.65 mmol) and benzylamine (0.28 g, 2.65 mmol) to 25 mL of dichloromethane (DCM).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (0.84 g, 3.98 mmol) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
| Reaction | Key Reagents | Solvent | Typical Yield |
| Reduction | Sodium Borohydride | Methanol | >90% |
| Oxidation | Sodium Chlorite, 2-methyl-2-butene, NaH₂PO₄ | t-BuOH | >80% |
| Reductive Amination | Benzylamine, Sodium Triacetoxyborohydride | DCM | 70-90% |
| Table 3: Summary of Reduction, Oxidation, and Reductive Amination Reactions. |
References
-
Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry, 12(8), 887-916. [Link]
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Mihai, C., Vlase, L., Oniga, O., & Pop, R. (2021). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2021(2), M1232. [Link]
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ResearchGate. (n.d.). The natural products containing 2,2-dimethyl-2H-chromene skeleton. ResearchGate. [Link]
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Subburaj, K., & Trivedi, G. K. (1999). A Microwave-Assisted Rate-Enhanced Method for the Synthesis of 2,2-Dimethyl-2H-chromenes. Bulletin of the Chemical Society of Japan, 72(2), 337-340. [Link]
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Ryzhkova, Y. E., Maslov, O. I., & Elinson, M. N. (2022). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2022(2), M1401. [Link]
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ResearchGate. (n.d.). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and 3-vinyl-2H-chromene 2(a–h) and 2′(a–h). ResearchGate. [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]
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Master Organic Chemistry. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]
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Kumar, P., & Gaikwad, D. (2022). Recent advances in the synthesis of chromenes and its derivatives. Journal of Chemical Reviews, 4(3), 221-240. [Link]
-
Povarov, I., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4786. [Link]
-
Povarov, I., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed. [Link]
-
Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]
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Application Notes and Protocols for 2,2-Dimethyl-2H-chromene Derivatives as Anoctamin-1 (ANO1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting ANO1 with a Privileged Scaffold
Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that has emerged as a significant therapeutic target in a variety of pathologies.[1] Its overexpression and aberrant activity are implicated in numerous cancers, including prostate, breast, and esophageal cancers, where it contributes to cell proliferation, migration, and tumorigenesis.[2] Furthermore, ANO1 plays a crucial role in other conditions such as asthma, hypertension, and pain perception, making it a molecule of considerable interest for drug discovery.[3][4]
The 2,2-dimethyl-2H-chromene scaffold is a "privileged structure" in medicinal chemistry, known for its broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[5] The fusion of this chromene motif with various functionalities has led to the development of potent and selective ANO1 inhibitors. This guide provides a comprehensive overview of the application of these derivatives, detailing their mechanism of action and providing robust protocols for their evaluation.
Mechanism of Action: Beyond Simple Channel Blocking
2,2-Dimethyl-2H-chromene derivatives inhibit ANO1 through a multi-faceted mechanism that not only involves direct channel pore occlusion but also impacts the protein's expression levels.[6][7] These compounds effectively block the influx of chloride ions, which is a hallmark of ANO1 activity.[4] This disruption of ion homeostasis has profound effects on cellular signaling cascades.
Inhibition of ANO1 by these derivatives has been shown to downregulate key oncogenic pathways. A critical link exists between ANO1 and the Epidermal Growth Factor Receptor (EGFR) signaling pathway; by inhibiting ANO1, these compounds can attenuate EGFR-mediated signaling, which is a driver in many cancers.[8] This leads to the induction of apoptosis, or programmed cell death, a desirable outcome in cancer therapy. The apoptotic cascade is often initiated through the activation of caspase-3 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[6]
Caption: Mechanism of ANO1 inhibition by 2,2-dimethyl-2H-chromene derivatives.
Synthesis of the Core Scaffold and Key Derivatives
A crucial starting material for many potent 2,2-dimethyl-2H-chromene-based ANO1 inhibitors is 5-hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde.[6] This intermediate serves as a versatile synthetic handle for generating a diverse chemical library.
Protocol 1: Synthesis of 5-hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
This protocol is adapted from established chemical synthesis procedures.[9]
Materials:
-
2,4-dihydroxybenzaldehyde
-
3-methyl-2-butenal
-
Calcium hydroxide (Ca(OH)₂)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a two-necked round-bottom flask, add 2,4-dihydroxybenzaldehyde (1 equivalent), calcium hydroxide (1.03 equivalents), and methanol.
-
Slowly add 3-methyl-2-butenal (5.4 equivalents) dropwise to the stirring mixture.
-
Stir the reaction mixture at room temperature for 48 hours.[9]
-
Quench the reaction by adjusting the pH to 1-2 with 1 M HCl.[9]
-
Remove methanol under reduced pressure.
-
Extract the aqueous phase with ethyl acetate (3x).[9]
-
Combine the organic layers, wash with brine (2x), and dry over anhydrous sodium sulfate.[9]
-
Filter and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (9:1) eluent to yield the desired product.[9]
This core intermediate can then be used to synthesize more complex and potent inhibitors, such as (E)-1-(7,7-dimethyl-7H-furo[2,3-f]chromen-2-yl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one, through multi-step synthetic routes.[6]
Screening and Validation of ANO1 Inhibitory Activity
A multi-tiered approach is recommended for identifying and validating novel 2,2-dimethyl-2H-chromene derivatives as ANO1 inhibitors. This typically involves a high-throughput primary screen followed by more detailed electrophysiological and cell-based secondary assays.
Protocol 2: High-Throughput Screening using a YFP-Based Assay
This cell-based assay is a robust method for screening large compound libraries for ANO1 inhibitors.[7] It relies on the principle that iodide influx through ANO1 quenches the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP) mutant.[7][10]
Materials:
-
Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive YFP (e.g., YFP-H148Q/I152L/F46L).[10]
-
96-well black-walled microplates
-
Phosphate-buffered saline (PBS)
-
Agonist solution (e.g., ATP in an iodide-containing buffer)
-
Test compounds (2,2-dimethyl-2H-chromene derivatives)
-
Fluorescence microplate reader
Procedure:
-
Seed the FRT-ANO1-YFP cells into 96-well plates and incubate for 48 hours.[10]
-
Wash the cells twice with PBS.
-
Incubate the cells with the test compounds (dissolved in PBS) for 10 minutes.[10]
-
Measure the baseline YFP fluorescence using a microplate reader.
-
Inject the agonist solution (e.g., 100 µM ATP in a 70 mM iodide solution) into each well.[10]
-
Immediately monitor the decrease in YFP fluorescence over time (e.g., every 0.4 seconds for 5 seconds).[10]
-
The initial rate of fluorescence decrease is proportional to the iodide influx and thus ANO1 activity.[10] Potent inhibitors will prevent this fluorescence quenching.
Caption: Workflow for the YFP-based high-throughput screening assay.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique provides direct evidence of ion channel inhibition and allows for detailed biophysical characterization.
Materials:
-
HEK293T cells transiently or stably expressing human ANO1.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pipette fabrication.
-
Bath solution (e.g., 150 mM NMDG-Cl, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4).[11]
-
Pipette solution (containing a specific free Ca²⁺ concentration to activate ANO1).[11]
-
Test compounds.
Procedure:
-
Culture ANO1-expressing HEK293T cells on glass coverslips.
-
Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with the bath solution.
-
Fabricate micropipettes with a resistance of 3-5 MΩ when filled with the pipette solution.
-
Establish a giga-ohm seal with a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol (e.g., ramp pulse from -100 to +100 mV) to elicit ANO1 currents.[7]
-
Record baseline currents.
-
Perfuse the cell with the test compound at various concentrations and record the resulting currents.
-
Analyze the data to determine the extent of current inhibition and calculate the IC₅₀ value.
Table 1: Comparison of Inhibitory Potency of Exemplary Compounds
| Compound | Target | Assay | IC₅₀ (µM) | Reference |
| (E)-1-(7,7-dimethyl-7H-furo[2,3-f]chromen-2-yl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one (3n) | ANO1 | YFP Assay | 1.23 | |
| Schisandrathera D | ANO1 | YFP Assay | 5.24 | [10] |
| Idebenone | ANO1 | Electrophysiology | ~10 | [2] |
Evaluating Downstream Cellular Effects
Beyond direct channel inhibition, it is crucial to assess the impact of these compounds on cancer cell viability and the signaling pathways they modulate.
Protocol 4: Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines with high ANO1 expression (e.g., PC-3 for prostate cancer, FaDu for esophageal cancer).
-
96-well plates.
-
Cell culture medium with 10% FBS.
-
Test compounds at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Seed cells in 96-well plates and allow them to adhere for 24 hours.[11]
-
Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ for cytotoxicity.
Protocol 5: Western Blot Analysis of Apoptosis and Signaling Pathways
This technique is used to detect changes in the protein levels of ANO1 and key downstream signaling molecules.
Materials:
-
Treated and untreated cell lysates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.[3]
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies (e.g., anti-ANO1, anti-cleaved caspase-3, anti-PARP, anti-p-EGFR, anti-p-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse cells in ice-cold RIPA buffer and determine the protein concentration.[3]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Conclusion and Future Directions
The 2,2-dimethyl-2H-chromene scaffold represents a promising starting point for the development of novel ANO1 inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and detailed characterization of these compounds. By employing a combination of high-throughput screening, electrophysiology, and cell-based assays, researchers can effectively identify potent and selective inhibitors. Further investigation into the downstream signaling effects using techniques like Western blotting is essential to elucidate the full therapeutic potential of these derivatives. Future work should focus on optimizing the pharmacokinetic properties of these compounds to advance the most promising candidates toward preclinical and clinical development for the treatment of cancers and other diseases driven by ANO1 hyperactivity.
References
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Jeon, J. H., Kim, D. H., Kim, J., et al. (2023). ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers. Frontiers in Pharmacology, 14, 1144908. Available from: [Link]
-
Nam, Y. N., Kim, H. Y., Kim, S. J., et al. (2020). Diversity-oriented generation and biological evaluation of new chemical scaffolds bearing a 2,2-dimethyl-2H-chromene unit: Discovery of novel potent ANO1 inhibitors. Bioorganic Chemistry, 101, 104000. Available from: [Link]
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Duan, Y., Wang, Z., & Li, F. (2021). ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer. Frontiers in Oncology, 11, 706977. Available from: [Link]
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Oh, S. J., & Lee, C. J. (2020). Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling. Frontiers in Physiology, 11, 597740. Available from: [Link]
-
Namkung, W., Yao, Z., Finkbeiner, W. E., & Verkman, A. S. (2011). Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2. PLoS ONE, 6(5), e20335. Available from: [Link]
-
Kim, D. H., Jeon, J. H., Lee, J. H., et al. (2021). Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1. International Journal of Molecular Sciences, 22(13), 7149. Available from: [Link]
-
Nam, Y. N., Kim, H. Y., Kim, S. J., et al. (2020). Diversity-oriented generation and biological evaluation of new chemical scaffolds bearing a 2,2-dimethyl-2H-chromene unit: Discovery of novel potent ANO1 inhibitors. Yonsei University. Available from: [Link]
-
Kunzelmann, K., Ousingsawat, J., & Schreiber, R. (2021). Molecular Mechanisms of Activation and Regulation of ANO1-Encoded Ca2+-Activated Cl- Channels. International Journal of Molecular Sciences, 22(18), 9835. Available from: [Link]
-
Jeon, J. H., Kim, D. H., Kim, J., et al. (2023). Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells. International Journal of Molecular Sciences, 24(2), 1297. Available from: [Link]
-
Synapse. (2024). What are ANO1 inhibitors and how do they work? Patsnap Synapse. Available from: [Link]
-
Seo, Y., Lee, H. K., Lee, J., et al. (2015). Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines. PLoS ONE, 10(7), e0133656. Available from: [Link]
-
Liu, W., Lu, M., Liu, B., et al. (2021). The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? Acta Pharmaceutica Sinica B, 11(6), 1412-1433. Available from: [Link]
-
Domínguez, G., & Pérez-Castorena, A. L. (2020). The natural products containing 2,2-dimethyl-2H-chromene skeleton. Revista Latinoamericana de Química, 48(2), 125-149. Available from: [Link]
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- 6. Diversity-oriented generation and biological evaluation of new chemical scaffolds bearing a 2,2-dimethyl-2H-chromene unit: Discovery of novel potent ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]
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- 9. 5-HYDROXY-2,2-DIMETHYL-2H-CHROMENE-6-CARBALDEHYDE CAS#: 54287-99-9 [m.chemicalbook.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for Evaluating the Antifungal Activity of 2,2-dimethyl-2H-chromene Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the antifungal properties of 2,2-dimethyl-2H-chromene derivatives. This document outlines the scientific rationale, synthesis protocols, and detailed methodologies for assessing the antifungal efficacy of this promising class of compounds.
Introduction: The Therapeutic Potential of Chromene Scaffolds
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has catalyzed the search for novel antifungal agents with unique mechanisms of action. The 2,2-dimethyl-2H-chromene scaffold, a key structural motif in many natural products, has garnered considerable attention for its broad spectrum of biological activities, including notable antifungal properties.[1][2] These compounds offer a versatile platform for synthetic modification, allowing for the optimization of their antifungal potency and pharmacological profiles.[2][3] This guide provides a foundational framework for the synthesis and evaluation of novel 2,2-dimethyl-2H-chromene derivatives as potential antifungal therapeutics.
Proposed Mechanism of Antifungal Action
While the precise mechanisms are still under investigation for all derivatives, a significant body of evidence suggests that many chromene derivatives exert their antifungal effects by targeting the fungal cell membrane. Molecular docking studies have indicated that some chromenol derivatives may inhibit sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[4][5] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[6][7]
Caption: Proposed mechanism of antifungal action for 2,2-dimethyl-2H-chromene derivatives.
Synthesis of 2,2-dimethyl-2H-chromene Derivatives
A common and efficient method for the synthesis of the chromene scaffold is the Pechmann condensation.[8][9][10][11][12] The following protocol describes a general procedure for the synthesis of a substituted 2,2-dimethyl-2H-chromene.
Protocol 1: Synthesis via Pechmann Condensation
Objective: To synthesize a 2,2-dimethyl-2H-chromene derivative from a substituted phenol and a β-keto ester.
Materials:
-
Substituted phenol (e.g., 4-methoxyphenol)
-
3-Chloro-3-methyl-1-butyne
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, n-hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1 equivalent) in DMF.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Alkylation: Slowly add 3-chloro-3-methyl-1-butyne (1.2 equivalents) to the reaction mixture.
-
Reaction Progression: Heat the mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane).
-
Characterization: Characterize the purified 2,2-dimethyl-2H-chromene derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
DMF as Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions, facilitating the reaction between the phenoxide and the alkyl halide.
-
Potassium Carbonate as Base: K₂CO₃ is a mild base suitable for deprotonating the phenol to form the more nucleophilic phenoxide ion.
-
TLC Monitoring: Regular monitoring of the reaction allows for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged reaction times or overheating.
-
Column Chromatography: This purification technique is essential for separating the desired product from unreacted starting materials and any side products, ensuring the purity of the compound for subsequent biological assays.
Caption: General workflow for the synthesis of 2,2-dimethyl-2H-chromene derivatives.
In Vitro Antifungal Susceptibility Testing
To determine the antifungal activity of the synthesized 2,2-dimethyl-2H-chromene derivatives, a standardized method such as the broth microdilution assay is recommended. This method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), allows for the determination of the Minimum Inhibitory Concentration (MIC).[13][14][15][16]
Protocol 2: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27/M38)
Objective: To determine the MIC of 2,2-dimethyl-2H-chromene derivatives against pathogenic fungi.
Materials:
-
Synthesized 2,2-dimethyl-2H-chromene derivatives
-
Standard antifungal agent (e.g., Fluconazole, Amphotericin B)[17][18]
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.85%)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and the standard antifungal agent in DMSO to a high concentration (e.g., 10 mg/mL).
-
Inoculum Preparation:
-
Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).
-
Prepare a suspension of fungal cells in sterile saline.
-
Adjust the suspension to a concentration of 1-5 x 10⁶ cells/mL using a spectrophotometer (at 530 nm) or a hemocytometer.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the compound stock solutions in RPMI-1640 medium in the 96-well plates to achieve a range of desired concentrations (e.g., 0.125 to 64 µg/mL).
-
Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).
-
-
Inoculation: Add the prepared fungal inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition for azoles and ≥90% for polyenes) compared to the growth control.[18] The inhibition can be assessed visually or by reading the optical density at 490 nm.
Self-Validating System:
-
Positive Control: The inclusion of a standard antifungal agent with a known MIC range for the tested fungal strains validates the assay's sensitivity and the susceptibility of the organisms.
-
Growth and Sterility Controls: The growth control ensures the viability of the fungal inoculum, while the sterility control confirms the absence of contamination in the medium.
-
Standardized Methodology: Adherence to CLSI guidelines ensures reproducibility and comparability of results across different laboratories.[13][14][19][20]
Data Presentation
The antifungal activity of the synthesized 2,2-dimethyl-2H-chromene derivatives should be summarized in a clear and concise table, presenting the MIC values against a panel of clinically relevant fungal pathogens.
Table 1: Antifungal Activity of 2,2-dimethyl-2H-chromene Derivatives (Example Data)
| Compound | R¹ | R² | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| DMC-1 | -OCH₃ | -H | 8 | 16 |
| DMC-2 | -Cl | -H | 4 | 8 |
| DMC-3 | -NO₂ | -H | 2 | 4 |
| Fluconazole | N/A | N/A | 1 | 16 |
| Amphotericin B | N/A | N/A | 0.5 | 1 |
Conclusion
The 2,2-dimethyl-2H-chromene scaffold represents a promising starting point for the development of novel antifungal agents. The protocols detailed in these application notes provide a robust framework for the synthesis and in vitro evaluation of new derivatives. By systematically exploring the structure-activity relationships, researchers can identify lead compounds with potent antifungal activity and favorable pharmacological properties, contributing to the fight against invasive fungal infections.
References
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A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, April 29). Retrieved from [Link]
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Antifungal Susceptibility Testing. (n.d.). Retrieved from [Link]
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Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. (n.d.). Retrieved from [Link]
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The natural products containing 2,2-dimethyl-2H-chromene skeleton. (n.d.). ResearchGate. Retrieved from [Link]
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Pharmacological activities of chromene derivatives: An overview. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Antifungal Susceptibility Test Interpretive Criteria. (2025, October 16). FDA. Retrieved from [Link]
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Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. (2022, April 24). YouTube. Retrieved from [Link]
-
Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation - PMC - NIH. (2021, July 16). Retrieved from [Link]
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Antimicrobial and Antifungal Activity of Chromene and Pyrimidine derivatives. (n.d.). ijarsct.co.in. Retrieved from [Link]
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Synthesis of Benzopyran Derivatives, XIV: New Procedure for the Preparation of 2,2-Dimethyl-2H-chromenes. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Design and synthesis of novel 2,2-dimethylchromene derivatives as potential antifungal agents. (2022, May 31). PubMed. Retrieved from [Link]
- EP0312432A1 - 2,2-Dimethyl chromene derivatives, preparation process and pharmaceutical compositions containing them. (n.d.). Google Patents.
-
Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species - PMC - NIH. (2023, December 12). Retrieved from [Link]
-
Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation. (2025, October 16). ResearchGate. Retrieved from [Link]
-
Synthesis of 2,2-dimethyl-2H-chromene, 2-isopropylbenzofuran and... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Novel Chromene Derivatives Bearing Hydrazide/Thiazol/Oxazol/Oxime Moieties as Potential Antifungal Agents | Journal of Agricultural and Food Chemistry. (2024, November 20). ACS Publications. Retrieved from [Link]
-
Design and synthesis of novel 2,2-dimethylchromene derivatives as potential antifungal agents | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Antifeedant and antifungal activity of chromene compounds isolated from Blepharispermum subsessile. (n.d.). PubMed. Retrieved from [Link]
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (n.d.). Retrieved from [Link]
-
Antifungal Susceptibility Testing for C. auris. (2024, April 24). CDC. Retrieved from [Link]
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. (n.d.). NIH. Retrieved from [Link]
-
Design, Synthesis and Antifungal Activity of Psoralen Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. (n.d.). Retrieved from [Link]
-
Mechanisms of action in antifungal drugs | Research Starters. (n.d.). EBSCO. Retrieved from [Link]
-
A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. (2023, May 8). MDPI. Retrieved from [Link]
-
Coumarin Synthesis Via The Pechmann Reaction. (2023, December 12). IJSART. Retrieved from [Link]
-
Pechmann Condensation | #pechmann #reaction #mechanism | organic chemistry. (2021, June 2). YouTube. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. Retrieved from [Link]
-
(PDF) Synthesis of coumarin by Pechman reaction -A Review. (2025, August 10). ResearchGate. Retrieved from [Link]
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Protocol for synthesizing sulfonamide derivatives from 2,2-dimethyl-2H-chromene-6-carbaldehyde
An Application Note for Medicinal Chemists and Drug Development Professionals
Protocol for the Synthesis of Novel 2,2-dimethyl-2H-chromene-6-sulfonamide Derivatives
Abstract
The chromene scaffold is a privileged heterocyclic motif frequently found in natural products and pharmacologically active compounds. When coupled with the sulfonamide functional group, a cornerstone of medicinal chemistry, the resulting derivatives exhibit a wide range of biological activities, including potent inhibition of enzymes like carbonic anhydrase, which is implicated in cancer and other diseases.[1][2] This application note provides a detailed, four-step synthetic protocol for the preparation of a diverse library of 2,2-dimethyl-2H-chromene-6-sulfonamide derivatives, starting from the commercially available 2,2-dimethyl-2H-chromene-6-carbaldehyde. The described pathway is robust, scalable, and designed to provide medicinal chemists with a reliable method for generating novel chemical entities for drug discovery programs. Each step is accompanied by expert insights into the reaction mechanisms, critical parameters, and validation checkpoints to ensure reproducibility and success.
Introduction: The Scientific Rationale
The convergence of the chromene nucleus and the sulfonamide moiety has led to the discovery of compounds with significant therapeutic potential.[3][4] Sulfonamides are bioisosteres of amides but possess distinct physicochemical properties, such as improved metabolic stability and stronger hydrogen bonding capabilities, which can enhance target binding affinity.[5][6] Chromene-based sulfonamides, in particular, have been identified as promising agents for targeting tumor-associated carbonic anhydrase isoforms (hCA IX and XII) and as potential antidiabetic agents.[1][7][8]
The synthetic challenge lies in the efficient and regioselective introduction of the sulfonamide group onto the chromene scaffold. The protocol outlined herein addresses this challenge by converting the C-6 aldehyde group into a versatile sulfonyl chloride intermediate. This key intermediate can then be reacted with a wide array of primary and secondary amines to generate a library of novel sulfonamide derivatives, facilitating structure-activity relationship (SAR) studies. This multi-step synthesis is designed for maximum efficiency and modularity, empowering researchers in their quest for next-generation therapeutics.
Overall Synthetic Workflow
The synthesis is accomplished via a four-step sequence starting from 2,2-dimethyl-2H-chromene-6-carbaldehyde. The workflow is designed to first convert the aldehyde into an amine at the same position, which then serves as a handle for transformation into the key sulfonyl chloride intermediate.
Caption: Overall 4-step synthetic workflow.
Materials and Equipment
Reagents
-
2,2-dimethyl-2H-chromene-6-carbaldehyde (≥95%)
-
Sodium chlorite (NaClO₂, 80% technical grade)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
tert-Butanol (tBuOH)
-
2-Methyl-2-butene
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium azide (NaN₃)
-
Toluene (anhydrous)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Sulfur dioxide (SO₂) gas or saturated solution in acetic acid
-
Copper(II) chloride (CuCl₂)
-
A representative amine (e.g., Aniline, Morpholine, Benzylamine)
-
Pyridine (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
Equipment
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
-
Standard analytical equipment: NMR spectrometer, FT-IR spectrometer, Mass spectrometer
Detailed Experimental Protocols
Step 1: Oxidation of Aldehyde to Carboxylic Acid
Principle: The Pinnick oxidation is a highly efficient and selective method for converting aldehydes to carboxylic acids, even in the presence of other oxidizable functional groups like alkenes.[9] Sodium chlorite (NaClO₂) is the oxidant, while a chlorine scavenger, such as 2-methyl-2-butene, is used to prevent side reactions with the generated hypochlorite.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2,2-dimethyl-2H-chromene-6-carbaldehyde (1.0 eq) in tert-butanol (approx. 0.2 M).
-
Add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄, 1.2 eq).
-
Add 2-methyl-2-butene (3.0 eq) to the vigorously stirring solution.
-
In a separate beaker, dissolve sodium chlorite (NaClO₂, 1.5 eq, 80%) in deionized water. Add this solution dropwise to the reaction mixture over 30 minutes at room temperature.
-
Stir the reaction for 4-6 hours, monitoring progress by TLC (e.g., 3:7 EtOAc:Hexanes). The product spot should be more polar than the starting material.
-
Upon completion, dilute the mixture with water and adjust the pH to ~3-4 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, 2,2-dimethyl-2H-chromene-6-carboxylic acid, can be purified by recrystallization or silica gel chromatography if necessary.
Validation:
-
FT-IR: Appearance of a broad O-H stretch (~3000 cm⁻¹) and a shift in the C=O stretch.
-
¹H NMR: Disappearance of the aldehydic proton signal (~9.8 ppm) and appearance of a carboxylic acid proton signal (>10 ppm, often broad).
Step 2: Synthesis of Amine via Curtius Rearrangement
Principle: The Curtius rearrangement is a classic transformation that converts a carboxylic acid into a primary amine with the loss of one carbon atom. The process involves the formation of a reactive acyl azide intermediate, which rearranges upon heating to an isocyanate, followed by hydrolysis to the amine.
Procedure:
-
Acid Chloride Formation: To a solution of 2,2-dimethyl-2H-chromene-6-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of anhydrous DMF (2-3 drops). Cool the mixture to 0 °C in an ice bath.
-
Add oxalyl chloride (1.5 eq) dropwise.[10] Allow the reaction to warm to room temperature and stir for 2 hours. The evolution of gas (CO₂ and CO) should be observed.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.
-
Acyl Azide Formation & Rearrangement (Caution: Acyl azides can be explosive. Perform behind a blast shield): Immediately dissolve the crude acyl chloride in anhydrous toluene. Cool to 0 °C.
-
Add a solution of sodium azide (NaN₃, 2.0 eq) in a minimum amount of water dropwise, ensuring the temperature does not exceed 5 °C. Stir vigorously for 1 hour at 0 °C.
-
Carefully separate the organic layer and wash it with ice-cold water and brine. Dry over anhydrous MgSO₄.
-
Gently heat the toluene solution to reflux (~110 °C) for 2-3 hours until nitrogen evolution ceases. This converts the acyl azide to the isocyanate.
-
Cool the solution and add 3 M HCl. Reflux for an additional 4-6 hours to hydrolyze the isocyanate.
-
Cool to room temperature and neutralize with a saturated NaHCO₃ solution until the pH is ~8-9.
-
Extract the product with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate to yield 2,2-dimethyl-2H-chromen-6-amine. Purify by column chromatography.
Validation:
-
FT-IR: Appearance of N-H stretches (~3300-3400 cm⁻¹).
-
¹H NMR: Disappearance of the carboxylic acid proton and appearance of a broad amine (NH₂) signal.
Step 3: Synthesis of Sulfonyl Chloride via Sandmeyer-type Reaction
Principle: This is the key step to install the sulfonyl chloride functionality. The primary aromatic amine is converted to a diazonium salt, which is then treated with sulfur dioxide in the presence of a copper(II) catalyst to yield the desired sulfonyl chloride. Precise temperature control during diazotization is critical for success.
Caption: Simplified mechanism for sulfonyl chloride formation.
Procedure:
-
Prepare a solution of 2,2-dimethyl-2H-chromen-6-amine (1.0 eq) in concentrated HCl and water at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature strictly between 0 and 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, prepare a suspension of copper(II) chloride (CuCl₂, 0.2 eq) in glacial acetic acid saturated with sulfur dioxide (SO₂) gas. Cool this mixture to 0 °C.
-
Add the cold diazonium salt solution to the SO₂/CuCl₂ mixture slowly, ensuring the temperature remains below 10 °C. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and water. The sulfonyl chloride product should precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum. The crude 2,2-dimethyl-2H-chromene-6-sulfonyl chloride can be used directly in the next step or purified by recrystallization.
Validation:
-
FT-IR: Appearance of characteristic S=O stretches (~1370 and 1180 cm⁻¹).
-
Caution: Sulfonyl chlorides are moisture-sensitive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment.
Step 4: Synthesis of Sulfonamide Derivatives
Principle: The final step is a nucleophilic substitution reaction where the highly electrophilic sulfonyl chloride reacts with a primary or secondary amine to form the stable sulfonamide linkage.[11][12] Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.
Procedure:
-
Dissolve the 2,2-dimethyl-2H-chromene-6-sulfonyl chloride (1.0 eq) in anhydrous pyridine at 0 °C.
-
Add the desired primary or secondary amine (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Pour the reaction mixture into 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in Hexanes) to obtain the final sulfonamide derivative.
Validation:
-
Final product characterization: Comprehensive analysis by ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) is required to confirm the structure of the final derivative.[4]
-
¹H NMR: A characteristic N-H proton signal will be present for sulfonamides derived from primary amines.
Data Summary Table
The following table provides representative data for the synthesis of a single derivative using benzylamine in Step 4.
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | ...-6-carbaldehyde | ...-6-carboxylic acid | NaClO₂, 2-methyl-2-butene | 85-95% |
| 2 | ...-6-carboxylic acid | ...-6-amine | (COCl)₂, NaN₃, Δ | 60-70% |
| 3 | ...-6-amine | ...-6-sulfonyl chloride | NaNO₂, SO₂, CuCl₂ | 50-65% |
| 4 | ...-6-sulfonyl chloride | N-benzyl-...-6-sulfonamide | Benzylamine, Pyridine | 70-85% |
References
-
Jadhav, S. D., et al. (2021). A comprehensive review on the synthetic strategies and pharmacological applications of chromene derivatives. European Journal of Medicinal Chemistry, 219, 113444. [Link]
-
Angeli, A., et al. (2021). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. International Journal of Molecular Sciences, 22(10), 5082. [Link]
-
Jouffroy, M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21399–21406. [Link]
-
Thabet, H. K., et al. (2024). Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents. RSC Advances, 14(23), 16458-16476. [Link]
-
Abbate, F., et al. (2004). Carbonic anhydrase inhibitors: X-ray crystallographic and spectroscopic investigations for the interaction of simple aromatic/heterocyclic sulfonamides with isozyme II. Bioorganic & Medicinal Chemistry Letters, 14(2), 231-234. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Travis, B. R., et al. (2003). Oxidation of Aldehydes to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. Organic Letters, 5(7), 1031–1034. [Link]
-
Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water. Green Chemistry, 8(9), 835-838. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 2,2-dimethyl-2H-chromene-6-sulfonamide. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
Reusch, W. Carboxylic Acid Reactivity. Michigan State University Department of Chemistry. [Link]
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Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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The Versatile Scaffold: Application Notes and Protocols for 2,2-Dimethyl-2H-chromene-6-carbaldehyde in Medicinal Chemistry
Introduction: The Privileged Chromene Core
The 2,2-dimethyl-2H-chromene framework represents a "privileged scaffold" in medicinal chemistry, a core structure that consistently appears in molecules with a wide array of pharmacological activities.[1][2] This heterocyclic system, a fusion of a benzene and a pyran ring, is a common motif in numerous natural products and synthetic compounds, valued for its ability to interact with diverse biological targets.[1][2] At the heart of many promising therapeutic agents lies a key intermediate: 2,2-Dimethyl-2H-chromene-6-carbaldehyde. The aldehyde functional group at the C-6 position serves as a versatile chemical handle, allowing for the facile synthesis of a multitude of derivatives with potent biological activities. This guide provides an in-depth exploration of the synthesis and application of this crucial building block in the development of novel therapeutics for cancer, inflammation, and neurodegenerative diseases.
Synthetic Protocol: Accessing the Core Scaffold
The synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde is efficiently achieved through a base-catalyzed condensation reaction between 4-hydroxybenzaldehyde and 3-methyl-2-butenal.[3] The use of microwave irradiation offers a rapid and facile method for this transformation.[3]
Protocol 1: Microwave-Assisted Synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde
Causality: This method leverages the efficiency of microwave heating to accelerate the reaction, which proceeds through an initial Knoevenagel condensation followed by an intramolecular oxa-Michael addition, leading to the cyclized chromene product. Pyridine acts as a basic catalyst to facilitate the initial condensation step.[3]
Materials:
-
4-Hydroxybenzaldehyde
-
3-Methyl-2-butenal
-
Pyridine
-
A suitable microwave reactor
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Step-by-Step Procedure:
-
In a microwave-safe reaction vessel, combine 4-hydroxybenzaldehyde (1.0 mmol), 3-methyl-2-butenal (2.0 mmol), and pyridine (1.2 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable power and temperature (e.g., 140°C) for a predetermined time (typically 15-30 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2,2-Dimethyl-2H-chromene-6-carbaldehyde as a colorless oil.[3]
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Anticancer Drug Discovery
The 2,2-dimethyl-2H-chromene scaffold is a cornerstone in the design of novel anticancer agents.[2][4] Derivatives synthesized from the 6-carbaldehyde intermediate have demonstrated potent cytotoxic effects against a range of cancer cell lines through various mechanisms of action.[2]
Mechanism of Action: Targeting Microtubules and Inducing Apoptosis
A significant number of chromene derivatives exert their anticancer effects by inhibiting tubulin polymerization.[5][6] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]
Furthermore, many chromene derivatives have been shown to induce apoptosis through the activation of the caspase cascade.[2][9] Treatment of cancer cells with these compounds leads to the activation of key executioner caspases, such as caspase-3, resulting in programmed cell death.[10]
Caption: Anticancer mechanism of chromene derivatives.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
2,2-Dimethyl-2H-chromene-6-carbaldehyde derived test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer
Step-by-Step Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Target Cell Line | IC₅₀ (µM) |
| Derivative A | MCF-7 | 5.2 |
| Derivative B | HeLa | 8.1 |
| Doxorubicin | MCF-7 | 0.9 |
| Doxorubicin | HeLa | 1.2 |
Application in Anti-Inflammatory Drug Discovery
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Chromene derivatives have emerged as promising anti-inflammatory agents.[12][13]
Mechanism of Action: Modulation of Inflammatory Pathways
Derivatives of 2,2-Dimethyl-2H-chromene-6-carbaldehyde can exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. For instance, some derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[12] This is often achieved through the inhibition of pathways like the TLR4/MAPK signaling cascade.[12]
Caption: Anti-inflammatory mechanism of chromene derivatives.
Protocol 3: In Vitro Anti-inflammatory Assay in Macrophages
Causality: This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently activates the innate immune system.[14]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
2,2-Dimethyl-2H-chromene-6-carbaldehyde derived test compounds
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well microplates
-
Multi-well spectrophotometer
Step-by-Step Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
To 50 µL of the supernatant, add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Application in Neuroprotective Drug Discovery
Neurodegenerative diseases like Alzheimer's disease are characterized by progressive neuronal loss. The chromene scaffold has shown significant promise in the development of neuroprotective agents.[11][15]
Mechanism of Action: Combating Oxidative Stress and Cholinesterase Inhibition
Derivatives of 2,2-Dimethyl-2H-chromene-6-carbaldehyde can offer neuroprotection through multiple mechanisms. One key mechanism is the inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase), enzymes that break down the neurotransmitter acetylcholine.[1] By inhibiting these enzymes, the levels of acetylcholine in the brain are increased, which is a therapeutic strategy for Alzheimer's disease.[16][17]
Additionally, many chromene derivatives possess potent antioxidant properties, protecting neurons from oxidative stress-induced damage, a major contributor to neurodegeneration.[13][18]
Caption: Neuroprotective mechanisms of chromene derivatives.
Protocol 4: In Vitro Cholinesterase Inhibition Assay
Causality: This assay, based on the Ellman method, measures the activity of cholinesterases. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine, which then reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), the absorbance of which can be measured spectrophotometrically.[1] The presence of an inhibitor will reduce the rate of this color change.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
2,2-Dimethyl-2H-chromene-6-carbaldehyde derived test compounds
-
96-well microplates
-
Multi-well spectrophotometer
Step-by-Step Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the enzyme solution (AChE or BChE) and incubate for 15 minutes at 37°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals for 5 minutes.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value for cholinesterase inhibition.
Conclusion and Future Perspectives
2,2-Dimethyl-2H-chromene-6-carbaldehyde is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the aldehyde group provide a facile entry into a diverse chemical space of chromene derivatives with significant therapeutic potential. The applications highlighted in this guide for cancer, inflammation, and neurodegenerative diseases represent just a fraction of the possibilities. Future research will undoubtedly continue to uncover new biological targets and therapeutic applications for compounds derived from this privileged scaffold, further solidifying its importance in the quest for novel and effective medicines.
References
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Application Notes and Protocols for Diversity-Oriented Synthesis with 2,2-dimethyl-2H-chromene Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2,2-dimethyl-2H-chromenes in Diversity-Oriented Synthesis
The 2,2-dimethyl-2H-chromene core is a privileged heterocyclic scaffold found in a wide array of natural products and biologically active molecules.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] This inherent bioactivity makes the chromene framework an exceptional starting point for drug discovery campaigns. When integrated with the principles of Diversity-Oriented Synthesis (DOS), the 2,2-dimethyl-2H-chromene scaffold becomes a powerful tool for the rapid generation of molecularly diverse compound libraries.[3] DOS aims to efficiently explore vast regions of chemical space, not by focusing on a single biological target, but by creating a multitude of structurally distinct molecules from a common intermediate.[4] This approach is particularly valuable for identifying novel biological probes and pioneering first-in-class therapeutics.
This guide provides detailed protocols and technical insights into the synthesis of diverse libraries based on the 2,2-dimethyl-2H-chromene scaffold. We will delve into multi-component reactions, domino strategies, and palladium-catalyzed cross-couplings, explaining the rationale behind the chosen methodologies to empower researchers in their quest for novel bioactive compounds.
Core Synthesis Strategy: Building the Chromene Scaffold
A cornerstone of many DOS campaigns targeting this scaffold is the efficient synthesis of a versatile building block, 2,2-dimethyl-2H-chromen-6-carbaldehyde. This intermediate serves as a launchpad for a multitude of derivatization reactions.
Protocol 1: Synthesis of 2,2-dimethyl-2H-chromen-6-carbaldehyde
This protocol outlines a reliable method for the synthesis of the key chromene aldehyde intermediate from readily available starting materials.
Reaction Scheme:
A visual representation of the synthesis of the key chromene aldehyde intermediate.
Materials:
-
4-hydroxybenzaldehyde
-
3-chloro-3-methyl-1-butyne
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH), 4N aqueous solution
-
N-Methyl-2-pyrrolidone (NMP)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Brine solution
Step-by-Step Protocol:
-
In a reaction flask, dissolve 4-hydroxybenzaldehyde (20 mmol) and 3-chloro-3-methyl-1-butyne (10 mmol) in 8 mL of DMF.
-
To this solution, add 5 mL of a 4N aqueous NaOH solution.
-
Stir the mixture vigorously at 60°C for 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, add 20 mL of water to the reaction mixture.
-
Extract the aqueous layer three times with 30 mL of diethyl ether.
-
Wash the combined organic layers with 40 mL of 1N aqueous NaOH solution, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow viscous liquid.[5]
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expert Insights: The use of a strong base like NaOH is crucial for the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, attacking the propargyl chloride. The subsequent intramolecular cyclization is facilitated by heating in NMP. This one-pot, two-step procedure is an efficient way to construct the chromene ring system.
Diversity-Oriented Synthesis Strategies
With the core scaffold in hand, we can now explore several powerful DOS strategies to generate a library of diverse derivatives.
Strategy 1: Multi-Component Domino Reactions
Multi-component reactions (MCRs) are a cornerstone of DOS, allowing for the rapid assembly of complex molecules from three or more starting materials in a single pot.[6] The following protocol details a domino Knoevenagel-Michael addition reaction.
This protocol exemplifies a one-pot synthesis of highly substituted chromene derivatives.
Reaction Scheme:
A schematic of the three-component domino reaction for chromene synthesis.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
4-hydroxycoumarin (1 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (5 mol%)
-
Ethanol
Step-by-Step Protocol:
-
In a reaction vessel, thoroughly mix the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), 4-hydroxycoumarin (1 mmol), and DABCO (5 mol%).
-
Heat the mixture in a water bath at 100°C for the appropriate time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the solid product with hot water, dry it, and recrystallize from ethanol to obtain the pure dihydropyrano[3,2-c]chromene derivative.[7]
Causality and Self-Validation: This reaction proceeds through a cascade of events initiated by the Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by the base DABCO. The resulting Knoevenagel adduct then undergoes a Michael addition with 4-hydroxycoumarin, followed by an intramolecular cyclization and tautomerization to yield the final product. The high efficiency and clean nature of this reaction often lead to products that can be purified by simple washing and recrystallization, a key feature of a self-validating protocol. The broad substrate scope of aromatic aldehydes allows for the generation of a diverse library of compounds.
| Entry | Aromatic Aldehyde | Yield (%) |
| 1 | Benzaldehyde | 92 |
| 2 | 4-Chlorobenzaldehyde | 95 |
| 3 | 4-Methoxybenzaldehyde | 90 |
| 4 | 4-Nitrobenzaldehyde | 96 |
Table 1: Representative yields for the three-component domino synthesis of dihydropyrano[3,2-c]chromene derivatives. Data adapted from reference[7].
Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis offers a powerful and versatile toolkit for the functionalization of the chromene scaffold, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.[8]
This protocol describes a ligand-free palladium-catalyzed reaction to couple chromene precursors with imidazo[1,2-a]pyridines, showcasing a method to introduce complex heterocyclic moieties.
Reaction Workflow:
Workflow for the palladium-catalyzed synthesis of imidazo[1,2-a]pyridine-chromenes.
Materials:
-
Substituted 2H-chromene-4-yl trifluoromethanesulfonate (or related electrophile)
-
2-Phenylimidazo[1,2-a]pyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
Step-by-Step Protocol:
-
To a reaction tube, add the chromene electrophile (1 equiv), 2-phenylimidazo[1,2-a]pyridine (1.2 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2 equiv).
-
Add anhydrous DMA as the solvent.
-
Seal the tube and heat the reaction mixture at 120°C for the required time (typically 8-12 hours), monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivative.[9]
Mechanistic Rationale: The catalytic cycle is believed to involve the oxidative addition of the palladium(0) species (generated in situ from Pd(OAc)₂) to the chromene electrophile. This is followed by a Heck-type insertion of the imidazo[1,2-a]pyridine and subsequent reductive elimination to furnish the coupled product and regenerate the active palladium(0) catalyst. The absence of a ligand simplifies the reaction setup and purification. The substrate scope can be explored by varying the substituents on both the chromene and the imidazo[1,2-a]pyridine moieties.[9]
| Chromene Substituent (at C2) | Imidazo[1,2-a]pyridine Substituent | Yield (%) |
| 2,2-dimethyl | Unsubstituted | 85 |
| 2,2-diethyl | 6-chloro | 88 |
| 2,2-dipropyl | 7-methyl | 82 |
Table 2: Substrate scope and yields for the ligand-free palladium-catalyzed synthesis. Data adapted from reference[9].
Conclusion and Future Outlook
The 2,2-dimethyl-2H-chromene scaffold, when coupled with the principles of Diversity-Oriented Synthesis, provides a fertile ground for the discovery of novel bioactive compounds. The protocols detailed herein, from the foundational synthesis of the core structure to advanced multi-component and palladium-catalyzed derivatizations, offer a robust starting point for researchers in drug discovery and chemical biology. By understanding the underlying mechanisms and the rationale for experimental design, scientists can strategically navigate chemical space to generate libraries of complex and diverse molecules with a high potential for biological activity. Future explorations in this area could involve the incorporation of asymmetric catalysis to control stereochemistry, further expanding the diversity and potential therapeutic value of these remarkable scaffolds.
References
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Patel, K. D., et al. (2021). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 60B(6), 874-879. [Link]
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El-Sayed, M. A. A. (2015). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]
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Bîcu, E., et al. (2021). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2021(3), M1266. [Link]
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Shaabani, A., et al. (2007). Novel domino procedures for the synthesis of chromene derivatives and their isomerization. Tetrahedron, 63(4), 1019-1023. [Link]
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Karmakar, B., & Maji, B. (2020). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Current Green Chemistry, 7(3), 253-276. [Link]
-
Reddy, T. S., et al. (2022). Ligand-free palladium-catalyzed synthesis of 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives: molecular docking investigation of their potential as DNA gyrase inhibitors and evaluation of their antibacterial activities. RSC Advances, 12(42), 27361-27375. [Link]
-
Kar, A., & Foley, D. J. (2018). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers in Chemistry, 6, 475. [Link]
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Wang, H., et al. (2020). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Molecules, 25(15), 3486. [Link]
-
Castañeda-Lliguin, A. F., et al. (2022). Untargeted Diversity-Oriented Synthesis for the Discovery of New Antitumor Agents: An Integrated Approach of Inverse Virtual Screening, Bioinformatics, and Omics for Target Deconvolution. Journal of Medicinal Chemistry, 65(15), 10397-10411. [Link]
-
Joy, J., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(18), 11065-11084. [Link]
-
Galloway, W. R. J. D., et al. (2010). Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules. Nature Communications, 1, 80. [Link]
-
Maleki, A., et al. (2018). Domino Knoevenagel condensation, Michael addition, and cyclization using ionic liquid, 2-hydroxyethylammonium formate, as a recoverable catalyst. Journal of the Iranian Chemical Society, 15(1), 167-174. [Link]
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Patel, H. R. (n.d.). PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. [Link]
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Chitemere, A., et al. (2021). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 26(16), 4991. [Link]
-
Li, Y., et al. (2021). The natural products containing 2,2-dimethyl-2H-chromene skeleton. ResearchGate. [Link]
-
Subbareddy, C. V., et al. (2017). Synthesis of substituted 2H-chromenes by a three-component reaction as potential antioxidants. Molecular Diversity, 21(4), 841-848. [Link]
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Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals, Sixth Edition. Butterworth-Heinemann. [Link]
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Maleki, A., et al. (2018). Domino Knoevenagel condensation, Michael addition, and cyclization using ionic liquid, 2-hydroxyethylammonium formate, as a recoverable catalyst. ResearchGate. [Link]
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Lee, K. H., et al. (2007). Efficient microwave-assisted one-pot preparation of angular 2,2- dimethyl-2H-chromone containing compounds. Tetrahedron Letters, 48(2), 243-247. [Link]
-
Chen, J., & Wang, H. (2008). Palladium(0) catalyzed 2,2′-bipyrrole syntheses. Tetrahedron Letters, 49(49), 6963-6965. [Link]
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MIT OpenCourseWare. (2013). Laboratory Manual 5.301 Chemistry Laboratory Techniques. [Link]
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Wang, Y., et al. (2022). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Molecules, 27(19), 6265. [Link]
-
Bou-Salah, G., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6696. [Link]
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Safari, J., & Gandomi-Ravandi, S. (2014). Three-Component Process for the Synthesis of 2-Amino-2-chromenes in Aqueous Media. ChemInform, 45(32). [Link]
-
Cera, G., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances, 11(4), 2235-2243. [Link]
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Seelin, A. P., & Taylor, M. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry, 15(1), 51-64. [Link]
-
Shaabani, A., et al. (2016). Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water. RSC Advances, 6(77), 73515-73520. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde
Welcome to the technical support center for the synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established protocols and field-proven insights to ensure scientific integrity and practical applicability.
Introduction: Navigating the Synthetic Landscape
The synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. This valuable intermediate is a key building block in the synthesis of various biologically active molecules. The most common synthetic routes involve the initial construction of the 2,2-dimethyl-2H-chromene core, followed by the introduction of the carbaldehyde group at the C-6 position.
This guide will focus on a prevalent and adaptable two-step synthetic strategy starting from 4-hydroxybenzaldehyde. The core workflow involves:
-
O-Propargylation and Claisen Rearrangement: Formation of the chromene ring via O-propargylation of 4-hydroxybenzaldehyde followed by a thermal Claisen rearrangement and cyclization.
-
Formylation: Introduction of the aldehyde functionality at the 6-position of the 2,2-dimethyl-2H-chromene core.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Visualizing the Synthetic Pathway
Caption: General synthetic workflow for 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
Part 1: Troubleshooting the Chromene Ring Formation
The formation of the 2,2-dimethyl-2H-chromene core is a critical phase where yield can be significantly impacted by side reactions and incomplete conversion.
Frequently Asked Questions & Troubleshooting
Question 1: My O-propargylation of 4-hydroxybenzaldehyde is sluggish and gives a low yield of the desired ether. What are the common causes and how can I improve it?
Answer:
Low yields in the O-propargylation step are often due to several factors. Here’s a breakdown of the likely causes and their solutions:
-
Inadequate Base: Potassium carbonate (K₂CO₃) is a common and effective base for this reaction. However, its efficacy depends on its quality and the reaction solvent.
-
Troubleshooting:
-
Use freshly dried K₂CO₃: Moisture can quench the phenoxide and reduce the reaction rate. Dry the K₂CO₃ in an oven at >120 °C for several hours before use.
-
Solvent Choice: Acetone or DMF are suitable solvents. Acetone is easier to remove, but DMF can lead to higher reaction rates due to its higher boiling point and ability to dissolve the potassium salt of the phenol.[1]
-
Phase-Transfer Catalyst: In a biphasic system or if solubility is an issue, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction.
-
-
-
Reaction Temperature: The reaction is typically performed at the reflux temperature of the solvent.
-
Troubleshooting:
-
Ensure the reaction is maintained at a consistent reflux. For acetone, this is around 56 °C, and for DMF, you can heat to 60-80 °C for a faster reaction.[1]
-
-
-
Purity of Starting Materials: Impurities in 4-hydroxybenzaldehyde or propargyl bromide can interfere with the reaction.
-
Troubleshooting:
-
Use high-purity starting materials. Propargyl bromide can degrade over time, so using a freshly opened bottle or distilling it before use is recommended.
-
-
Table 1: O-Propargylation Optimization Parameters
| Parameter | Recommendation | Rationale |
| Base | Anhydrous K₂CO₃ (2-3 equiv.) | Ensures complete deprotonation of the phenol. |
| Solvent | Acetone or DMF | Acetone for ease of removal, DMF for faster reaction. |
| Temperature | Reflux (Acetone) or 60-80 °C (DMF) | Provides sufficient energy for the Sₙ2 reaction. |
| Catalyst | TBAB (0.1 equiv.) | Facilitates the reaction in heterogeneous mixtures. |
| Reaction Time | 4-24 hours | Monitor by TLC until starting material is consumed. |
Question 2: During the Claisen rearrangement and cyclization of 4-(prop-2-yn-1-yloxy)benzaldehyde, I am observing the formation of multiple byproducts and a low yield of the desired 2,2-dimethyl-2H-chromene. How can I improve the selectivity?
Answer:
The thermal Claisen rearrangement of aryl propargyl ethers is a powerful tool, but it can be prone to side reactions if not properly controlled. The key is to facilitate the desired[1][1]-sigmatropic rearrangement followed by an intramolecular hydroalkoxylation.
-
Common Side Reactions:
-
Formation of Benzofuran Derivatives: A competing reaction pathway can lead to the formation of 2-methylbenzofuran derivatives. This is particularly observed with electron-withdrawing groups on the aromatic ring.[2]
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Polymerization: At very high temperatures, the starting material and intermediates can polymerize, leading to a tarry reaction mixture and low yields.
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Incomplete Cyclization: The allenic intermediate formed after the Claisen rearrangement may not efficiently cyclize.
-
-
Troubleshooting and Optimization:
-
Solvent and Temperature Control: The choice of a high-boiling, inert solvent is crucial.
-
N,N-Diethylaniline: This is a classic solvent for Claisen rearrangements as it provides a high reflux temperature (around 217 °C) and can act as a base to facilitate the final steps of the reaction.[3]
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Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce the reaction time from hours to minutes and often improves yields by minimizing the formation of degradation byproducts due to localized and rapid heating.[3]
-
-
Catalysis: While often performed thermally, the cyclization step can be promoted by catalysts.
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Silver Salts: Silver salts like AgBF₄ or AgOTf can catalyze the intramolecular hydroalkoxylation of the allene intermediate, often leading to cleaner reactions and higher yields of the chromene. However, these can be costly and may require anhydrous conditions.[3]
-
-
Caption: Simplified mechanism of chromene formation via Claisen rearrangement.
Part 2: Troubleshooting the Formylation Step
The introduction of the aldehyde group at the C-6 position needs to be regioselective to avoid the formation of other isomers. The electron-donating nature of the ether oxygen in the chromene ring directs electrophilic substitution primarily to the para position (C-6).
Frequently Asked Questions & Troubleshooting
Question 3: I am getting a mixture of isomers during the formylation of 2,2-dimethyl-2H-chromene. How can I improve the regioselectivity for the 6-carbaldehyde?
Answer:
The regioselectivity of formylation is highly dependent on the chosen method. The two most common methods are the Duff reaction and the Vilsmeier-Haack reaction.
-
Duff Reaction:
-
Mechanism and Selectivity: The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic acid or trifluoroacetic acid). It typically favors ortho-formylation to a hydroxyl group.[4] However, for activated aromatic ethers, the selectivity can be variable.
-
Troubleshooting for Regioselectivity:
-
While the Duff reaction can be used, it may lead to a mixture of isomers and is generally less efficient for this substrate compared to the Vilsmeier-Haack reaction.[5] If you must use the Duff reaction, careful control of temperature and stoichiometry is essential.
-
-
-
Vilsmeier-Haack Reaction:
-
Mechanism and Selectivity: This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6] It is an electrophilic aromatic substitution that is highly effective for electron-rich arenes. For the 2,2-dimethyl-2H-chromene system, the formylation is strongly directed to the C-6 position due to the electronic activation by the ring oxygen.
-
Optimization for High Regioselectivity and Yield:
-
Reagent Stoichiometry: Use a slight excess of the Vilsmeier reagent (typically 1.5-2.0 equivalents) to ensure complete conversion of the starting material.
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Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0-5 °C). The subsequent reaction with the chromene can then be carried out at room temperature or with gentle heating (e.g., 40-60 °C) to drive the reaction to completion.[6]
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Work-up Procedure: The intermediate iminium salt is hydrolyzed to the aldehyde during aqueous work-up. This is typically done by pouring the reaction mixture into ice-water and then basifying to neutralize the acid.
-
-
Table 2: Comparison of Formylation Methods
| Method | Reagents | Typical Selectivity on Chromene | Advantages | Disadvantages |
| Duff Reaction | HMTA, Acid | Can be variable, often favors ortho to -OH | One-pot, readily available reagents. | Often low yields, potential for side products.[4] |
| Vilsmeier-Haack | DMF, POCl₃ | Highly selective for C-6 | High yields, excellent regioselectivity.[6] | Reagents are moisture-sensitive. |
Question 4: My Vilsmeier-Haack reaction mixture is turning dark and I am getting a low yield of the desired aldehyde after work-up. What could be the problem?
Answer:
A dark reaction mixture and low yield in a Vilsmeier-Haack reaction often point to decomposition of the starting material or product, or issues with the work-up.
-
Potential Causes and Solutions:
-
Reaction Temperature Too High: Excessive heat can lead to polymerization and degradation of the electron-rich chromene.
-
Troubleshooting: Maintain the recommended temperature profile: form the Vilsmeier reagent at 0-5 °C and then perform the formylation at a moderate temperature (e.g., 40-60 °C), monitoring the reaction by TLC.
-
-
Moisture Contamination: The Vilsmeier reagent is highly reactive towards water.
-
Troubleshooting: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Improper Work-up: The hydrolysis of the iminium salt intermediate is a critical step.
-
Troubleshooting: Pour the reaction mixture slowly into a vigorously stirred mixture of ice and water. This dissipates the heat from the exothermic hydrolysis. After the initial quench, the solution should be stirred until hydrolysis is complete (can be monitored by TLC) before proceeding with extraction. Neutralize the acidic solution carefully with a base like sodium bicarbonate or sodium hydroxide before extraction.
-
-
Part 3: Purification Strategies
Question 5: I am having difficulty purifying the final product, 2,2-Dimethyl-2H-chromene-6-carbaldehyde. What is the recommended purification method?
Answer:
Purification is crucial for obtaining a high-purity product. Column chromatography is the most effective method for removing unreacted starting materials and side products.
-
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. A good starting point is a mixture of hexanes and ethyl acetate.
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Gradient Elution: Start with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 85:15). The desired product is moderately polar and should elute after any unreacted chromene starting material.
-
-
Monitoring: Use TLC to track the separation and identify the fractions containing the pure product. The aldehyde product can be visualized on a TLC plate using a UV lamp (254 nm) and/or by staining with a suitable reagent like potassium permanganate.
-
-
Alternative Purification:
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification method.
-
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dimethyl-2H-chromene
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To a solution of 4-hydroxybenzaldehyde (1.0 equiv.) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equiv.) and propargyl bromide (1.2 equiv.).
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, filter off the potassium carbonate and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(prop-2-yn-1-yloxy)benzaldehyde.
-
Dissolve the crude product in N,N-diethylaniline and heat to reflux (approx. 217 °C) for 2-4 hours.
-
Cool the reaction mixture, dilute with a solvent like diethyl ether, and wash with 1M HCl to remove the N,N-diethylaniline.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 2,2-dimethyl-2H-chromene.
Protocol 2: Vilsmeier-Haack Formylation of 2,2-Dimethyl-2H-chromene
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In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 equiv.) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise, maintaining the temperature between 0-5 °C.
-
Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
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Add a solution of 2,2-dimethyl-2H-chromene (1.0 equiv.) in a minimal amount of anhydrous DMF or dichloromethane.
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Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.
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Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.
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Add a saturated solution of sodium bicarbonate or 1M NaOH until the mixture is neutral or slightly basic.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
References
-
Zhou, C.-H., et al. (2010). Efficient microwave-assisted one-pot preparation of angular 2,2-dimethyl-2H-chromone containing compounds. Tetrahedron Letters, 51(33), 4382–4386. [Link]
- Rajput, A. P., & Chanda, K. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43.
- Movsisyan, L. A., et al. (2019). SYNTHESIS AND CHEMICAL MODIFICATION OF NEW HYDROXYBEZALDEHYDE DERIVATIVES. Proceedings of the Yerevan State University. Chemistry, 53(2), 119-126.
- Gholami, M. R., & Shiroudi, A. (2013). Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement. Computational and Theoretical Chemistry, 1017, 112-118.
-
Wikipedia. (2023). Duff reaction. [Link]
Sources
Technical Support Center: Purification of 2,2-Dimethyl-2H-chromene-6-carbaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2,2-Dimethyl-2H-chromene-6-carbaldehyde via column chromatography. Here, we move beyond basic protocols to address the nuanced challenges and critical decision-making points inherent in chromatographic separations, ensuring you can achieve high purity with confidence.
Introduction: The Importance of Purity
2,2-Dimethyl-2H-chromene-6-carbaldehyde is a key intermediate in the synthesis of a variety of biologically active molecules and natural products.[1][2] Its aldehyde functionality makes it a versatile precursor, but also a point of potential instability or reactivity. Achieving high purity is paramount, as residual starting materials or by-products can compromise the yield, selectivity, and biological activity of subsequent synthetic steps. Column chromatography remains the gold standard for this purification, but its success hinges on a rational approach to methods development and troubleshooting.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
Question: My product is eluting with a closely-related impurity. How can I improve the separation?
Answer: This is a classic chromatography challenge. The key is to exploit subtle differences in polarity between your product and the impurity.
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Decrease Solvent Polarity: The most effective first step is to decrease the polarity of your mobile phase. For a typical hexane/ethyl acetate system, this means increasing the proportion of hexane.[3] An increase from a 9:1 to a 19:1 (Hexane:EtOAc) ratio, for instance, will cause all compounds to elute more slowly, magnifying the differences in their interaction with the silica gel and improving separation.
-
Try an Alternative Solvent System: If adjusting polarity is insufficient, consider a different solvent pair. Replacing ethyl acetate with dichloromethane (DCM) or diethyl ether can alter the selectivity of the separation. A ternary system, such as hexane/DCM/ethyl acetate, can also provide unique selectivity.
-
Optimize Column Parameters: Use a longer, narrower column to increase the number of theoretical plates and improve resolution. Ensure you are using a fine-mesh silica gel (e.g., 230-400 mesh) for higher surface area and better separation efficiency.[4]
Question: My compound appears to be degrading on the column, resulting in streaking and low yield. What's happening?
Answer: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds like chromenes.[5] The aldehyde group can also be susceptible to oxidation or other reactions.
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that wasn't present in the initial spot, your compound is likely unstable on silica.[6]
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. Prepare your column slurry as usual, but add ~1% triethylamine (or another volatile base) to the mobile phase. This will neutralize the acidic sites on the silica surface.
-
Switch the Stationary Phase: If deactivation doesn't solve the problem, consider a less acidic stationary phase. Neutral alumina can be an excellent alternative for purifying acid-sensitive compounds.[5] Florisil is another option to consider.[6]
Question: My compound won't elute from the column, even after I switch to 100% ethyl acetate. Why is it stuck?
Answer: This frustrating situation usually points to one of two issues: incorrect initial solvent choice or irreversible adsorption.
-
Check Your TLC: Re-evaluate your initial TLC analysis. It's possible the solvent system that showed a good Rf value on the TLC plate is not behaving the same way in the column, especially if the crude mixture contains components that alter the overall polarity.
-
Irreversible Adsorption: The aldehyde may have reacted with the stationary phase, especially if highly activated silica was used or if the sample was loaded in a protic solvent. In this scenario, the product may not be recoverable.
-
Solvent Polarity Mismatch: Ensure you are using the correct solvents. Accidentally using a non-polar solvent when a polar one is required is a common mistake.[6] Double-check your solvent bottles and the prepared eluent mixture.
Question: The separation looks good on TLC, but all my fractions from the column are mixed. What went wrong?
Answer: This often points to issues with the column packing or sample loading technique.
-
Improper Column Packing: Air bubbles or channels in the silica bed will lead to an uneven solvent front and poor separation. Ensure your column is packed uniformly, without cracks or gaps. A well-packed column should have a perfectly level top surface.
-
Overloading the Column: There is a limit to how much crude material a column can effectively separate. A typical rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. Overloading leads to broad, overlapping bands.
-
Sample Band Was Too Wide: The sample should be loaded onto the column in the narrowest possible band.[7] Dissolve your crude material in a minimal amount of a solvent in which it is highly soluble but which is also a weak eluent for the chromatography (e.g., DCM or toluene for a hexane/EtOAc system). Alternatively, use the "dry loading" method where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 2,2-Dimethyl-2H-chromene-6-carbaldehyde? A1: Silica gel (230-400 mesh) is the most common and effective stationary phase for this class of compounds.[4] However, if acid sensitivity is observed, neutral alumina is a highly recommended alternative.[5]
Q2: How do I choose the right solvent system? A2: The ideal solvent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound, with clear separation from all impurities. For 2,2-Dimethyl-2H-chromene-6-carbaldehyde, systems based on hexane and ethyl acetate are excellent starting points.[9] A mobile phase of petroleum ether-ethyl acetate (5:1, v/v) has been successfully used.[10]
Q3: What is "dry loading" and why should I use it? A3: Dry loading involves dissolving your crude product in a volatile solvent (like DCM), adding a small amount of silica gel to the solution, and then evaporating the solvent to leave your compound adsorbed onto the silica. This dry powder is then carefully added to the top of your packed column. This technique ensures the initial sample band is very narrow and uniform, leading to significantly better separation, especially for difficult purifications.[8]
Q4: Can I use a solvent gradient for this purification? A4: Yes, a gradient elution can be very effective, especially if your crude mixture contains impurities with a wide range of polarities. You would start with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) to elute the non-polar impurities and then gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc) to elute your product and then any more polar impurities.[6]
Data Presentation: Solvent Systems & Rf Values
The choice of solvent system is critical for successful separation. The following table provides starting points for method development, based on literature for similar chromene derivatives. Note that actual Rf values may vary based on the specific TLC plates, silica gel activity, and temperature.
| Solvent System (v/v) | Component A | Component B | Ratio (A:B) | Target Rf Range | Notes |
| Petroleum Ether / Ethyl Acetate | Petroleum Ether | Ethyl Acetate | 5:1 | ~0.3-0.4 | A reported system for the target compound.[10] |
| Hexanes / Ethyl Acetate | Hexanes | Ethyl Acetate | 9:1 | ~0.4 | Good starting point for general screening.[4] |
| Hexanes / Ethyl Acetate | Hexanes | Ethyl Acetate | 8:2 (4:1) | ~0.5-0.6 | Increases elution speed; may reduce separation.[9] |
| Hexanes / Dichloromethane | Hexanes | Dichloromethane | 1:1 | Varies | Can offer different selectivity compared to EtOAc. |
Experimental Protocol: Step-by-Step Purification
This protocol outlines a standard procedure for the purification of ~1 gram of crude 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
1. Preparation of the Column: a. Select a glass column of appropriate size (e.g., 40mm diameter for ~50g of silica). b. Place a small plug of cotton or glass wool at the bottom and add a thin layer (~1 cm) of sand.[8] c. Prepare a slurry of silica gel (e.g., 50g of 230-400 mesh) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). d. Pour the slurry into the column, using additional mobile phase to rinse all silica into the column. e. Gently tap the column to settle the silica bed and open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed. f. Add another thin layer of sand on top of the settled silica bed to prevent disturbance during solvent addition.[7]
2. Sample Loading (Dry Loading Method): a. Dissolve ~1g of crude product in a minimal amount of DCM (~10-15 mL) in a round-bottom flask. b. Add ~2-3g of silica gel to the flask. c. Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column, creating a thin, even layer.
3. Elution and Fraction Collection: a. Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand/sample. b. Pressurize the column with gentle air pressure to achieve a steady flow rate (e.g., ~5 cm/min).[8] c. Begin collecting fractions (e.g., 20 mL per fraction) immediately. d. Monitor the elution process using TLC. Spot every few fractions on a TLC plate to track the separation of components.
4. Product Isolation: a. Once TLC analysis indicates which fractions contain the pure product, combine them in a large round-bottom flask. b. Remove the solvent using a rotary evaporator. c. Place the flask under high vacuum to remove any residual solvent, yielding the purified 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
Visualization of Workflows
General Purification Workflow
This diagram illustrates the standard workflow for purifying the target compound.
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. researchgate.net [researchgate.net]
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- 6. Chromatography [chem.rochester.edu]
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- 9. Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,2-diMethyl-2h-chroMene-6-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2H-Chromenes
Welcome to the technical support center for 2H-chromene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. 2H-chromenes are prevalent motifs in natural products and pharmaceuticals, but their synthesis can be fraught with challenges, primarily the emergence of undesired side reactions.[1]
This resource provides in-depth, field-tested insights in a direct question-and-answer format. We will dissect common problems, explain the underlying chemical principles, and offer robust, actionable solutions to streamline your synthetic workflows and maximize your success.
Frequently Asked Questions (FAQs)
This section provides rapid answers to some of the most common issues encountered during 2H-chromene synthesis.
Q1: My reaction yield is consistently low, even with prolonged reaction times. What are the most likely causes?
A: Low yields are often multifactorial. The primary culprits include:
-
Suboptimal Catalyst Activity: The chosen catalyst (e.g., organocatalyst, transition metal complex) may be inefficient for your specific substrate or may have degraded due to improper handling or storage.
-
Reaction Equilibrium: Many cyclization reactions, particularly tandem oxa-Michael-aldol condensations, are reversible. The equilibrium may not favor the product under your current conditions.[2][3]
-
Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on your salicylaldehyde or the coupling partner can significantly slow down the desired transformation.
-
Decomposition: The starting materials or the 2H-chromene product might be unstable under the reaction conditions (e.g., high temperature, strongly acidic/basic media). Product decomposition was noted in certain gold-catalyzed reactions when a dioxolane moiety was present on the aromatic ring.[4]
Q2: I'm observing a mixture of isomers, such as 2H- and 4H-chromenes. How can I improve the selectivity for the 2H-isomer?
A: The formation of constitutional isomers like 4H-chromenes is a known challenge, particularly in reactions like the Rauhut–Currier cyclization.[5] Selectivity is governed by the relative electrophilicity of the reaction partners and the stability of the intermediates.
-
Substituent Effects: The electronic nature of substituents on your precursors plays a critical role. For instance, in certain intramolecular Rauhut–Currier reactions, the nucleophilic attack can occur at two different sites, leading to a mixture of 2H- and 4H-isomers.[5] Carefully analyzing the electronic properties of your substrates can help predict and control the outcome.
-
Catalyst Control: The choice of catalyst can steer the reaction towards a specific pathway. For example, different Lewis acids or organocatalysts can favor one mode of cyclization over another.
Q3: My starting materials are recovered unreacted, and I see a new, unexpected spot on my TLC plate. What could this be?
A: An unexpected product often arises from a competing reaction pathway. Common possibilities include:
-
Homodimerization: One of the starting materials may react with itself. For example, α,β-unsaturated aldehydes can undergo self-condensation.
-
Formation of Alternative Heterocycles: In transition metal-catalyzed cyclizations of aryl propargyl ethers, a common side product is the corresponding benzofuran, formed via a competing endo- or exo-cyclization pathway.[4]
-
Catalyst-Initiated Decomposition: Some catalysts, particularly in the presence of additives like silver salts, can promote unwanted side reactions or decomposition of the starting material.[4]
Troubleshooting Guide by Reaction Type
This section provides detailed troubleshooting for specific and widely used synthetic methodologies.
Method 1: Organocatalytic Domino (Tandem) Reactions (Oxa-Michael/Aldol)
Domino reactions, such as the oxa-Michael/aldol condensation between a salicylaldehyde and an α,β-unsaturated carbonyl compound, are elegant and atom-economical routes to 2H-chromenes.[6][7] However, their complexity can lead to specific side reactions.
Q: My domino oxa-Michael/aldol reaction is giving low yields, and I suspect a retro-Michael reaction is occurring. How can I confirm this and suppress it?
A: The oxa-Michael addition is often reversible, which can be a significant drawback.[2][3] The intermediate formed after the initial addition can revert to the starting materials, competing with the subsequent intramolecular aldol cyclization.
Causality: The stability of the oxa-Michael adduct is key. If the subsequent intramolecular cyclization is slow, the reversible retro-Michael reaction can dominate, leading to a low concentration of the necessary intermediate for ring closure.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: While seemingly counterintuitive, lowering the temperature can sometimes disfavor the retro-Michael pathway (which often has a higher activation energy for the reverse step) more than the forward cyclization, improving the overall yield.
-
Choice of Catalyst: Diarylprolinol silyl ethers are highly effective organocatalysts for this transformation.[7] Ensure your catalyst is pure and used at the optimal loading (typically 10-20 mol%). Adding a co-catalyst, such as a weak acid (e.g., benzoic acid), can facilitate the iminium ion formation needed for the Michael addition and accelerate the overall cascade.
-
Solvent Effects: The polarity of the solvent can influence the reaction equilibrium and the stability of charged intermediates. Screen a range of solvents from non-polar (e.g., toluene, CH₂Cl₂) to polar aprotic (e.g., THF, MeCN).
-
Water Removal: The final step of the domino sequence is often a dehydration. Actively removing water using molecular sieves or a Dean-Stark apparatus can help pull the reaction equilibrium towards the final 2H-chromene product, in accordance with Le Châtelier's principle.
Logical Workflow: Troubleshooting Low Yield in Oxa-Michael/Aldol Reaction
Caption: Troubleshooting workflow for low-yielding domino reactions.
Method 2: Gold (Au)-Catalyzed Cycloisomerization
Gold catalysts are exceptionally effective for the cycloisomerization of aryl propargyl ethers to form 2H-chromenes. A persistent challenge, however, is the competing formation of five-membered benzofuran rings.[4]
Q: My gold-catalyzed cyclization of an aryl propargyl ether yields a mixture of the desired 2H-chromene and a benzofuran byproduct. How can I enhance the selectivity for the 6-membered ring?
A: The regioselectivity of the intramolecular hydroalkoxylation/cyclization is determined by the mode of nucleophilic attack of the phenolic oxygen onto the gold-activated alkyne. A 6-endo-dig cyclization yields the 2H-chromene, while a 5-exo-dig cyclization yields the benzofuran.
Causality & Mechanistic Insight: The outcome is often dictated by a delicate balance of electronic and steric factors, as well as the specific gold catalyst and ligands used. Silver salts, often used as co-catalysts to activate gold chloride precursors by abstracting the chloride, can also promote unwanted side reactions or create an acidic medium that influences the reaction path.[4]
Troubleshooting & Optimization Strategy:
| Parameter | Rationale | Recommended Action |
| Catalyst System | Silver co-catalysts can be problematic.[4] Modern, more active cationic gold catalysts do not require silver-based activation. | Switch from a [(Ph₃P)AuCl]/Ag⁺ system to a silver-free, commercially available catalyst like [(Ph₃P)Au(NTf₂)].[4] |
| Ligands | The steric and electronic properties of the ligand on the gold center influence the geometry of the transition state, thereby controlling regioselectivity. | Experiment with ligands of varying steric bulk and electronic character. Bulky phosphine ligands can disfavor the more sterically congested transition state leading to the benzofuran. |
| Solvent | Solvent polarity can influence the stability of intermediates and transition states. | Screen solvents. Non-coordinating, less polar solvents like toluene or dichloromethane often provide good results. |
| Temperature | The activation barriers for the 5-exo and 6-endo pathways may differ, allowing for temperature-based control. | Run a temperature screen (e.g., from room temperature up to the reflux temperature of the solvent) to find the optimal point for selectivity. |
Competing Cyclization Pathways in Au-Catalyzed Reactions
Caption: Gold-catalyzed cyclization pathways.
Method 3: Wittig Reaction
The Wittig reaction provides a classic and reliable method for converting a carbonyl group into an alkene.[8] In 2H-chromene synthesis, this typically involves an intramolecular reaction of a phosphonium ylide derived from a salicylaldehyde derivative.
Q: I am attempting an intramolecular Wittig reaction to form the 2H-chromene ring, but the reaction is failing. I suspect the ylide is not forming correctly or is unstable. What should I do?
A: The success of a Wittig reaction hinges on the efficient formation of the phosphonium ylide.[9] The presence of the acidic phenolic proton on the salicylaldehyde precursor complicates this process.
Causality: Strong bases (e.g., n-BuLi, NaH) required to deprotonate the phosphonium salt can also deprotonate the phenolic hydroxyl group. This can lead to multiple anionic species in solution, causing a complex mixture of reactions or quenching of the ylide.
Troubleshooting Protocol: The Two-Step Approach This protocol is designed to protect the sensitive functional groups and ensure controlled ylide formation.
Step 1: Protection of the Phenolic Hydroxyl Group
-
Select a Protecting Group: Choose a protecting group that is stable to the basic conditions of ylide formation but can be easily removed later. A methyl ether (Me) or benzyl ether (Bn) is often suitable.
-
Protection Reaction: Protect the hydroxyl group of your starting salicylaldehyde derivative using standard conditions (e.g., Williamson ether synthesis with methyl iodide or benzyl bromide and a mild base like K₂CO₃).
-
Purification: Purify the protected aldehyde before proceeding.
Step 2: Intramolecular Wittig Reaction & Deprotection
-
Phosphonium Salt Formation: React the protected aldehyde (which now contains a haloalkyl side chain) with triphenylphosphine (PPh₃) in a suitable solvent like toluene or acetonitrile to form the phosphonium salt.
-
Ylide Formation and Cyclization: Treat the phosphonium salt in situ with a strong, non-nucleophilic base (e.g., potassium tert-butoxide, NaHMDS) at low temperature (e.g., 0 °C to RT) to form the ylide, which should then undergo the intramolecular Wittig reaction to yield the protected 2H-chromene.
-
Deprotection: Cleave the protecting group (e.g., using BBr₃ for a methyl ether or catalytic hydrogenation for a benzyl ether) to yield the final 2H-chromene product.
This stepwise approach provides a much more controlled and reliable route, preventing the side reactions associated with the free phenolic proton.
References
-
Ghorai, M. K., et al. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 2H-chromenes (2H-benzopyrans). Available at: [Link]
-
Akhtar, M. J., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. Available at: [Link]
-
Kowalska-Jarosz, B., et al. (2022). Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. ACS Omega. Available at: [Link]
-
Wang, C., et al. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Davis, H. J., et al. (2020). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. National Institutes of Health. Available at: [Link]
-
Akhtar, M. J., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC - PubMed Central. Available at: [Link]
-
Zeng, B., et al. (2014). Catalytic enantioselective synthesis of 2-aryl-chromenes. Chemical Science. Available at: [Link]
-
Li, P., et al. (2017). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. MDPI. Available at: [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Available at: [Link]
-
ResearchGate. Tandem oxa-Michael/aldol reaction leading to 2H-chromene derivatives. Available at: [Link]
-
Chemistry Steps. Wittig Reaction Practice Problems. Available at: [Link]
-
Synfacts. (2009). Pd-Catalyzed Synthesis of 3-Bromo-2H-Chromenes. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). Wittig Reaction Practice Problems. YouTube. Available at: [Link]
-
Beilstein Journals. (2015). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link]
-
Bentham Science. Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. Available at: [Link]
-
Nising, C. F., & Bräse, S. (2012). Recent developments in the field of oxa-Michael reactions. Chemical Society Reviews. Available at: [Link]
-
ResearchGate. A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Available at: [Link]
-
Organic Chemistry Data. Wittig Reaction - Common Conditions. Available at: [Link]
-
MDPI. (2018). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Available at: [Link]
-
NNNS Chemistry. (2008). Synthetic methods: Oxa-Michael addition. Available at: [Link]
-
ResearchGate. (2018). (PDF) Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Available at: [Link]
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- 9. chem.libretexts.org [chem.libretexts.org]
Stability of 2,2-dimethyl-2H-chromene under acidic and basic conditions
Welcome to the technical support center for 2,2-dimethyl-2H-chromene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a focus on its stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 2,2-dimethyl-2H-chromene?
2,2-Dimethyl-2H-chromene is a heterocyclic compound that is relatively stable under neutral conditions. However, its stability is significantly influenced by pH. It is susceptible to degradation under both acidic and basic conditions, which can impact experimental results and the shelf-life of solutions.
Q2: My 2,2-dimethyl-2H-chromene solution turned yellow after adding an acidic reagent. What is happening?
The yellowing of a 2,2-dimethyl-2H-chromene solution upon acidification is a strong indicator of acid-catalyzed hydrolysis and ring-opening of the pyran ring. This reaction typically forms a substituted chalcone, which is often a colored compound.[1][2][3][4]
Q3: Can I use strong bases with 2,2-dimethyl-2H-chromene in my reactions?
While some synthetic routes for chromene derivatives utilize basic catalysts, prolonged exposure to strong bases, especially at elevated temperatures, may lead to degradation.[5] The specific degradation pathways under strongly basic conditions are not as well-documented as acid-catalyzed degradation but may involve deprotonation and subsequent rearrangements. Caution is advised, and stability should be assessed under your specific experimental conditions.
Q4: What are the best practices for storing 2,2-dimethyl-2H-chromene?
For long-term storage, solid 2,2-dimethyl-2H-chromene should be kept in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., 4°C). Solutions should be prepared fresh whenever possible. If stock solutions are necessary, they should be stored in amber vials at -20°C or -80°C and used within a short period. Avoid repeated freeze-thaw cycles.
Q5: What analytical technique is best for monitoring the stability of 2,2-dimethyl-2H-chromene?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.[6][7] This method should be able to separate the intact 2,2-dimethyl-2H-chromene from its potential degradation products, allowing for accurate quantification of its purity over time.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram after Acidic Workup
Symptom: You observe one or more new, significant peaks in your HPLC chromatogram after treating your reaction mixture containing 2,2-dimethyl-2H-chromene with acid. The peak corresponding to your starting material may have decreased in area.
Probable Cause: Acid-catalyzed degradation of the 2,2-dimethyl-2H-chromene has occurred. The most likely degradation pathway is the hydrolysis of the ether linkage in the pyran ring, leading to the formation of a chalcone-like open-chain isomer.
Causality and Mechanism: The ether oxygen in the chromene ring can be protonated under acidic conditions, making the C2 carbon more electrophilic. A nucleophile, typically water present in the solution, can then attack this carbon, leading to the opening of the pyran ring. The resulting intermediate then rearranges to form the more stable conjugated chalcone.
Visualizing the Degradation Pathway:
Caption: Acid-catalyzed ring-opening of 2,2-dimethyl-2H-chromene.
Troubleshooting and Solutions:
-
Minimize Acid Exposure: If possible, reduce the concentration of the acid, the exposure time, and the temperature during your workup.
-
Use Milder Acids: Consider using a weaker acid if your experimental protocol allows.
-
Aqueous-Free Workup: If water is not essential for the workup, using anhydrous solvents and reagents can suppress the hydrolysis reaction.
-
Confirm Degradant Identity: Collect the fraction corresponding to the new peak and characterize it using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chalcone structure.[8][9][10][11][12]
Issue 2: Low Recovery or Purity of 2,2-Dimethyl-2H-Chromene in Base-Catalyzed Reactions
Symptom: You are running a reaction with 2,2-dimethyl-2H-chromene in the presence of a strong base (e.g., NaOH, KOH, alkoxides) and observe low yields or the appearance of multiple unidentified byproducts.
Probable Cause: While specific degradation pathways are not extensively documented, strong bases can potentially interact with the chromene structure, leading to degradation.
Potential Mechanisms (Based on Chemical Principles):
-
Deprotonation: Although not highly acidic, protons on the benzylic position or the aromatic ring could potentially be abstracted by a very strong base, leading to reactive intermediates.
-
Rearrangement: Base-catalyzed rearrangements are possible, though less common for this specific scaffold without other activating groups.
Troubleshooting and Solutions:
-
Use Weaker Bases: If the reaction allows, switch to a milder base (e.g., K₂CO₃, Et₃N).
-
Lower the Temperature: Perform the reaction at a lower temperature to minimize side reactions.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential base-mediated oxidation.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods, as recommended by the International Council for Harmonisation (ICH) guidelines.[13][14][15][16]
Protocol 1: Acidic Degradation Study
Objective: To evaluate the stability of 2,2-dimethyl-2H-chromene under acidic conditions and to generate its primary acid-degradation product.
Materials:
-
2,2-dimethyl-2H-chromene
-
Methanol (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a stock solution of 2,2-dimethyl-2H-chromene in methanol at a concentration of 1 mg/mL.
-
Stress Condition: In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubation: Incubate the mixture at 60°C.
-
Time Points: Withdraw aliquots (e.g., 50 µL) at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of 1 M NaOH.
-
Dilution: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared samples into the HPLC system and monitor the chromatograms for the appearance of new peaks and the decrease in the parent peak area.
Protocol 2: Basic Degradation Study
Objective: To assess the stability of 2,2-dimethyl-2H-chromene under basic conditions.
Materials:
-
2,2-dimethyl-2H-chromene
-
Methanol (HPLC grade)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl) for neutralization
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a stock solution of 2,2-dimethyl-2H-chromene in methanol at a concentration of 1 mg/mL.
-
Stress Condition: In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubation: Incubate the mixture at 60°C.
-
Time Points: Withdraw aliquots (e.g., 50 µL) at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of 1 M HCl.
-
Dilution: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared samples into the HPLC system.
Workflow for Forced Degradation Studies:
Caption: General workflow for forced degradation studies.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagents and Conditions | Expected Degradation Pathway | Potential Degradation Product(s) |
| Acid Hydrolysis | 1 M HCl, 60°C | Acid-catalyzed ring-opening | Substituted chalcone |
| Base Hydrolysis | 1 M NaOH, 60°C | To be determined (monitor for any change) | Unknown (if any) |
Table 2: Typical HPLC Parameters for Stability Indicating Method
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at the λmax of 2,2-dimethyl-2H-chromene |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Note: This is a starting point. The method must be fully developed and validated to ensure it is stability-indicating for your specific application.
References
- de la Torre, M. C., & Sierra, M. A. (2004). Catalytic Synthesis of 2H-Chromenes. Chemical Reviews, 104(1), 175-216.
- Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)
- The natural products containing 2,2-dimethyl-2H-chromene skeleton. (2019).
- Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin. Journal of Analytical Methods in Chemistry, 2017, 8920531.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. (n.d.). Agilent Technologies.
- Synthesis of substituted 2H-chromenes by a three-component reaction as potential antioxidants. Medicinal Chemistry Research, 26(10), 2419-2427.
- Atkinson, B. L., Blackman, A. J., & Faber, H. (2004). The degradation of the natural pyrethrins in crop storage. Journal of Agricultural and Food Chemistry, 52(2), 280-287.
- Chromenochalcones: a comprehensive review on developments towards a medicinal perspective. (2022). Journal of the Iranian Chemical Society, 19(12), 5227-5256.
- X-RAY DIFFRACTION AND NMR STUDIES OF TWO CHROMENES FROM THE ROOTS OF AGERATINA ARSENEI. Boletín de la Sociedad Química de México, 44(3), 117-121.
- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).
- Unusual behaviour of 2,2-dimethyl-2H-chromene derivatives (precocenes) in phenylselenenylation. Journal of the Chemical Society, Perkin Transactions 1, 10, 2229-2233.
- Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. (2015).
- Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules, 27(15), 5026.
- Development and validation of stability indicating spectrophotometric and HPTLC methods for determination of acemetacin. European Journal of Chemistry, 5(2), 293-301.
- Synthesis of substituted 2H-chromenes. (2017).
- Forced Degradation Study as per ICH Guidelines: Wh
- HPLC TROUBLESHOOTING | UNSTABLE BASELINE. (2023). YouTube.
- Synthesis of 2H-chromenes (2H-benzopyrans). (n.d.). Organic Chemistry Portal.
- Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug.
- ICH Q1 Guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency (EMA).
- A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process. Scientific Reports, 12(1), 2898.
- Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1933.
- Opening of Epoxides - Acidic versus Basic Conditions. (2020). Chemistry LibreTexts.
- HPLC Trouble shooting। Baseline trouble shooting। Unstable Baseline | Spike Baseline | English Excel. (2020). YouTube.
- Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. International Journal of Molecular Sciences, 25(1), 1.
- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2062.
- Reactions of Epoxides under Acidic and Basic Conditions. (n.d.). Chemistry Steps.
- The Degradation of Mitomycin C Under Various Storage Methods. Journal of Ocular Pharmacology and Therapeutics, 34(7), 485-490.
- Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Assay and Related Substances of Paracetamol and Caffein. International Journal for Multidisciplinary Research, 6(2).
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- A Study on the Synthesis, Characteris
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 63, 1-13.
- Catalytic enantioselective synthesis of 2-aryl-chromenes. Beilstein Journal of Organic Chemistry, 8, 1269-1274.
- Quality Guidelines. (n.d.). ICH.
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- Preventing degradation of (+)-Menthol during storage. (n.d.). BenchChem.
- Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy. (2022).
- Chalcone: A Privileged Structure in Medicinal Chemistry. Medicinal Research Reviews, 39(5), 1845-1896.
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122.
- Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry, 19(48), 10530-10548.
- Preventing degradation of Plantanone B during storage. (2025). BenchChem.
- The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. CHIMIA International Journal for Chemistry, 28(1), 23-27.
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Technical Support Center: Preventing Unwanted Polymerization in Chromene Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for chromene synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with unwanted polymerization during the synthesis of chromene and its derivatives. Chromenes are a vital class of heterocyclic compounds with a wide array of biological activities, making their efficient synthesis crucial for research and development.[1][2][3] However, their synthesis can be plagued by the formation of intractable polymeric byproducts, leading to low yields and difficult purification.
This document provides in-depth troubleshooting advice in a direct question-and-answer format, focusing on the causality behind the problems and providing field-proven solutions.
Section 1: Understanding the Core Problem - Mechanisms of Polymerization
Before troubleshooting, it's essential to understand why polymerization occurs. The formation of polymers often stems from the high reactivity of intermediates or the final chromene product under specific reaction conditions.
Q: What is causing the formation of intractable solids or dark, viscous oils in my chromene synthesis?
A: This is a classic symptom of unwanted polymerization. The root cause depends on your specific synthetic route, but it generally involves the reaction of a chromene molecule (or a reactive intermediate) with another, initiating a chain reaction.
There are two primary pathways to consider:
-
Free-Radical Polymerization: The double bond within the pyran ring of the chromene is susceptible to attack by free radicals.[4] These radicals can be introduced by impurities (e.g., peroxides in solvents), exposure to atmospheric oxygen, or excessive heat, which can initiate the breakdown of reagents. Once initiated, the reaction propagates, rapidly forming long polymer chains.[4][5]
-
Acid/Base Catalyzed Polymerization: Many chromene syntheses employ acid or base catalysts. While necessary for the desired reaction, these catalysts can also promote side reactions. For instance, strong acids can protonate the chromene, generating a stabilized carbocation that acts as an initiator for cationic polymerization.
A particularly common issue arises in syntheses involving the Claisen rearrangement of aryl propargyl ethers. The rearrangement forms a highly reactive allene intermediate, which then cyclizes to the chromene.[6][7][8][9] However, under thermal stress, these intermediates or the resulting chromenes can readily polymerize.[6]
Caption: Simplified mechanism of chromene synthesis and polymerization.
Section 2: Troubleshooting Guide - Diagnosis and Practical Solutions
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Q: My reaction has turned into a dark, viscous mess with a very low yield. What are the most likely causes and how do I fix it?
A: This outcome strongly suggests that polymerization has become the dominant reaction pathway. The dark color often indicates decomposition at high temperatures.
Troubleshooting Checklist:
-
Temperature Control: Was the reaction temperature too high? Many chromene syntheses, especially those involving thermal rearrangements, have a narrow optimal temperature window. Exceeding it can dramatically accelerate polymerization.[10]
-
Reaction Time: Was the reaction left for too long? Even at the optimal temperature, extended reaction times can lead to byproduct formation and polymerization. Monitor your reaction by TLC or LCMS to determine the point of maximum product formation.
-
Atmosphere: Was the reaction run under an inert atmosphere (e.g., Nitrogen or Argon)? Atmospheric oxygen can act as a radical initiator, triggering polymerization.[10]
-
Reagent Purity: Are your starting materials and solvents pure? Phenols can be susceptible to air oxidation, and solvents like THF can form peroxides. Use freshly distilled solvents and high-purity reagents.
Q: Which reaction parameters are most critical for preventing polymerization?
A: Precise control over reaction conditions is the most effective preventative measure.[10] The following table summarizes the key parameters and their impact.
| Parameter | Recommended Control & Rationale |
| Temperature | Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Use an oil bath with a thermocouple for precise control. Rationale: Polymerization is often highly temperature-dependent. A small increase in temperature can lead to an exponential increase in the rate of unwanted side reactions.[10] |
| Catalyst | Control: Use the minimum effective concentration of the catalyst. Perform optimization studies to find the sweet spot. Rationale: Excess acid or base can promote side reactions and decomposition, which may initiate polymerization. Some catalysts can also be sensitive to air or moisture. |
| Solvent | Control: Choose a high-boiling, non-coordinating solvent for thermal reactions (e.g., diphenyl ether, N,N-diethylaniline). Ensure solvents are degassed and dry. Rationale: The solvent helps to dissipate heat and maintain a homogenous temperature. Using degassed solvents minimizes the presence of dissolved oxygen. |
| Atmosphere | Control: Always run the reaction under an inert atmosphere (N₂ or Ar). Rationale: This is critical to prevent oxygen from initiating free-radical polymerization.[10] |
| Reaction Time | Control: Monitor the reaction progress closely (e.g., via TLC) and quench it as soon as the starting material is consumed or product formation plateaus. Rationale: Prolonged heating of the product in the reaction mixture can lead to degradation and polymerization. |
Q: Can I use a polymerization inhibitor? If so, which one and how?
A: Yes, adding a small amount of a polymerization inhibitor is a highly effective strategy, particularly for reactions that are prone to free-radical pathways. These inhibitors act as radical scavengers, terminating chain reactions before they can propagate.[5][11]
| Inhibitor | Type | Typical Concentration | Key Considerations |
| Hydroquinone | Phenolic | 100 - 500 ppm | Effective in the presence of oxygen. Can be easily removed via column chromatography.[11] |
| BHT (Butylated Hydroxytoluene) | Phenolic | 0.01 - 0.1 mol% | A common and inexpensive antioxidant. Effective for reactions run at moderate temperatures. |
| TEMPO | Nitroxide | 0.01 - 0.1 mol% | Highly effective stable free radical. Works in the absence of oxygen. Can sometimes interfere with metal-catalyzed reactions.[11] |
Protocol 1: General Procedure for Using an Inhibitor
-
Choose the Inhibitor: Select an inhibitor based on your reaction conditions (e.g., Hydroquinone for reactions open to air, TEMPO for strictly anaerobic conditions).
-
Add to Solvent: Before adding your reactants, dissolve the inhibitor (e.g., 100 mg of BHT for a 1 L scale reaction) in the reaction solvent.
-
Inert Atmosphere: Purge the reaction flask containing the solvent and inhibitor with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.
-
Add Reactants: Add your starting materials and catalyst to the flask under a positive pressure of inert gas.
-
Run Reaction: Proceed with your synthesis as planned, maintaining the inert atmosphere.
-
Workup: The inhibitor can typically be removed during standard purification steps like column chromatography.
Q: Polymerization has already occurred. Is there any way to salvage my product?
A: While prevention is always better, it is sometimes possible to isolate the desired chromene from the polymeric material. Success depends heavily on the solubility differences between your product and the polymer.
Salvage Strategies:
-
Trituration: Add a solvent in which your desired chromene is soluble, but the polymer is not (e.g., diethyl ether, hexanes). Stir or sonicate the mixture vigorously. The chromene will dissolve, while the polymer remains a solid or viscous oil. Filter the mixture and recover your product from the filtrate. This may need to be repeated several times.
-
Column Chromatography: This is often the most effective method. First, attempt to dissolve the crude mixture in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and adsorb it onto silica gel. Run a column with a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity. The less polar chromene product should elute before the more polar oligomeric and polymeric byproducts.
-
Filtration through a Silica Plug: If the polymer is very high molecular weight and insoluble, you can try dissolving the crude product in a suitable solvent and passing it through a short plug of silica gel in a fritted funnel, washing with more solvent. This can quickly remove the bulk of the insoluble polymer.
Section 3: Experimental Workflows
A systematic approach is key to solving polymerization issues. The following workflow can help guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting polymerization.
Section 4: Frequently Asked Questions (FAQs)
-
Q: How do I know if I'm dealing with polymerization or just other side reactions? A: Polymeric byproducts are typically characterized by their insolubility, high viscosity (appearing as oils or gums), or as amorphous solids that streak badly on a TLC plate and do not move from the baseline. In proton NMR spectra, they often show very broad, unresolved peaks.
-
Q: Is it better to run the reaction at a lower temperature for a longer time? A: In almost all cases, yes. The activation energy for polymerization is often higher than for the desired chromene formation. Lowering the temperature will slow both reactions, but it will disproportionately slow the unwanted polymerization, leading to a cleaner reaction profile over a longer period.
-
Q: Can the choice of solvent influence polymerization? A: Absolutely. Polar solvents can sometimes stabilize charged intermediates that may lead to cationic or anionic polymerization. Furthermore, solvents that are not properly purified can contain initiators; for example, aged ethers can contain peroxides that initiate radical polymerization. Always use high-purity, dry, and degassed solvents.
References
-
Gushchin, A. L., et al. (2021). "Feature Papers in Catalysis in Organic and Polymer Chemistry." MDPI. Available at: [Link]
-
Hogg, T., et al. (1993). "Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents." PubMed Central. Available at: [Link]
-
Various Authors. (2023). "A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential." Oriental Journal of Chemistry. Available at: [Link]
-
Various Authors. (2023). "Mechanistic Insights of Ethylene Polymerization on Phillips Chromium Catalysts." MDPI. Available at: [Link]
-
Al-Haj Ali, M., & Al-Laham, S. (2023). "Inhibition of Free Radical Polymerization: A Review." PMC - NIH. Available at: [Link]
-
LibreTexts. (2023). "27.8: Polymers and Polymerization Reactions." Chemistry LibreTexts. Available at: [Link]
-
Various Authors. (2022). "Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate." MDPI. Available at: [Link]
-
Chemistry For Everyone. (2024). "How Do Polymerization Inhibitors Work?" YouTube. Available at: [Link]
-
Wang, C., et al. (2020). "Synthesis of 2H-chromenes: recent advances and perspectives." Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Chemistry For Everyone. (2024). "How Can Polymerization Avoid Unwanted Side Reactions?" YouTube. Available at: [Link]
-
ResearchGate. (n.d.). "Mechanism of the chromene fragments formation and their polymerization reaction." ResearchGate. Available at: [Link]
-
Vauthier, C., et al. (2023). "Purification processes of polymeric nanoparticles: How to improve their clinical translation?" Journal of Controlled Release. Available at: [Link]
-
Li, J., et al. (2018). "Synthesis of functional 4H-chromenes from phenols and acetophenones under solvent- and metal-free conditions." RSC Publishing. Available at: [Link]
-
El-Agrody, A. M., et al. (2022). "Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells." MDPI. Available at: [Link]
-
de la Pradilla, R. F., & Viso, A. (2012). "Propargyl Claisen rearrangement: allene synthesis and beyond." SciSpace. Available at: [Link]
-
Scott, S. L., et al. (2010). "Unraveling the Mechanism of Polymerization with the Phillips Catalyst." ResearchGate. Available at: [Link]
-
de la Pradilla, R. F., & Viso, A. (2012). "Propargyl Claisen rearrangement: allene synthesis and beyond." Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Le, T. H., et al. (2024). "Critical assessment of purification processes for the robust production of polymeric nanomedicine." PubMed. Available at: [Link]
-
Maji, M. (2015). "Catalytic Synthesis of 2H-Chromenes." MSU chemistry. Available at: [Link]
-
Various Authors. (2023). "Recent advances in the synthesis chromenes and its derivatives." Preprints.org. Available at: [Link]
-
Johnson, M. (n.d.). "Polymerisation reaction inhibition: an alternative basis of safety." IChemE. Available at: [Link]
-
ResearchGate. (n.d.). "Research Progress on the Propargyl Claisen Rearrangement." ResearchGate. Available at: [Link]
-
Asymmetric Catalysis. (2021). "The Cope and Claisen Rearrangements." Master Organic Chemistry. Available at: [Link]
-
Houk, K. N., et al. (2021). "Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl." ACS Publications. Available at: [Link]
-
Foroughi, M. M., et al. (2020). "Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study." PubMed. Available at: [Link]
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- 3. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Propargyl Claisen rearrangement: allene synthesis and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Microwave Conditions for 2,2-Dimethyl-2H-Chromene Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2,2-dimethyl-2H-chromenes using microwave-assisted organic synthesis (MAOS). Here, we address common challenges, offer troubleshooting solutions, and provide optimized protocols to enhance yield, purity, and efficiency.
Introduction to Microwave-Assisted Chromene Synthesis
The 2,2-dimethyl-2H-chromene scaffold is a privileged motif in a vast array of natural products and pharmacologically active compounds, including potent anti-HIV agents[1]. Traditional thermal synthesis of this core structure often requires prolonged reaction times (up to 48 hours) and high temperatures, leading to modest yields and the formation of undesired byproducts[1]. Microwave-assisted synthesis offers a significant advancement, dramatically reducing reaction times to a few hours or even minutes, while improving yields and selectivity[1][2][3][4]. This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation, which can accelerate reaction rates and favor specific reaction pathways[1].
This guide will focus on the common one-pot synthesis of 2,2-dimethyl-2H-chromenes from phenols and various prenylating agents under microwave conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for 2,2-dimethyl-2H-chromenes compared to conventional heating?
A1: The primary advantages are a significant reduction in reaction time and an increase in product yield. For instance, a reaction that takes 48 hours with conventional heating to achieve a 38% yield can be completed in 4 hours with a 57.4% yield using microwave irradiation[1]. This acceleration is due to the rapid and homogeneous heating of the reaction mixture by microwaves, which can lead to higher reaction temperatures and pressures being reached safely and quickly[1]. Additionally, microwave synthesis can sometimes offer improved selectivity, favoring the formation of the desired product over side reactions[2].
Q2: What is the general mechanism for the microwave-assisted synthesis of 2,2-dimethyl-2H-chromenes?
A2: The reaction typically proceeds through a tandem mechanism involving an initial O-alkylation of the phenol with a prenylating agent, followed by a[3][3]-sigmatropic Claisen rearrangement and subsequent intramolecular cyclization (6-endo-trig) to form the chromene ring. The Claisen rearrangement is a thermally promoted, concerted pericyclic reaction that is often the rate-limiting step in conventional synthesis[5]. Microwave irradiation provides the necessary thermal energy to efficiently drive this rearrangement and the subsequent cyclization.
Sources
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- 5. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Recrystallization of 2,2-Dimethyl-2H-chromene-6-carbaldehyde
Welcome to the technical support center for the purification of 2,2-Dimethyl-2H-chromene-6-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during its recrystallization. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
Introduction: The Importance of Purity
2,2-Dimethyl-2H-chromene-6-carbaldehyde is a key intermediate in the synthesis of various biologically active molecules. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. Recrystallization is a powerful technique for purifying solid organic compounds, and when optimized, it can yield highly pure crystalline material. However, the unique structural features of this chromene derivative, including its potential to be an oil at room temperature, can present specific challenges. This guide will equip you with the knowledge to overcome these hurdles and achieve successful purification.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues encountered during the recrystallization of 2,2-Dimethyl-2H-chromene-6-carbaldehyde in a question-and-answer format.
Q1: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a solid.[1] This occurs when the solute is no longer soluble in the solution but the temperature is still above the compound's melting point.[1] Given that 2,2-Dimethyl-2H-chromene-6-carbaldehyde can be an oil at room temperature, this is a significant challenge. Impurities can also lower the melting point of a compound, increasing the likelihood of oiling out.[1]
Troubleshooting Steps:
-
Increase the Solvent Volume: Your solution may be too concentrated, causing the compound to come out of solution at a higher temperature. Try re-heating the mixture to redissolve the oil and then add more of the hot solvent.[1]
-
Slow Down the Cooling Process: Rapid cooling can shock the solution, promoting the formation of an oil. Allow the solution to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.
-
Change the Solvent System: The boiling point of your solvent may be too high relative to the melting point of your compound. Consider a solvent with a lower boiling point. Alternatively, a mixed solvent system can sometimes prevent oiling out.[2]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.[2]
-
Seed the Solution: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.
Q2: I can't find a suitable single solvent for recrystallization. What should I do?
A2: It is not uncommon for a single solvent to be unsuitable for recrystallization. The ideal solvent should dissolve the compound when hot but not when cold. If you find that your compound is very soluble in one solvent and insoluble in another, a mixed solvent system may be the answer.[3] For 2,2-Dimethyl-2H-chromene-6-carbaldehyde, which has moderate polarity, common mixed solvent systems to try include:
-
Ethanol/Water
-
Acetone/Water
-
Ethyl acetate/Hexane[4]
-
Dichloromethane/Hexane
Method for Mixed Solvent Recrystallization: [3]
-
Dissolve your compound in the minimum amount of the hot solvent in which it is more soluble (the "good" solvent).
-
While keeping the solution hot, add the solvent in which the compound is less soluble (the "bad" solvent) dropwise until the solution becomes faintly cloudy.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly.
Q3: My yield is very low after recrystallization. What are the possible causes?
A3: A low yield can be frustrating, but it often points to specific procedural issues.
Potential Causes and Solutions:
-
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Make sure you have allowed sufficient time for crystallization to occur and have cooled the solution in an ice bath to maximize crystal formation.
-
The Compound is More Soluble Than Anticipated: If your compound has some solubility in the cold solvent, some loss is inevitable. You can try to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.
Q4: How do I choose a starting solvent for my initial recrystallization trials?
A4: The principle of "like dissolves like" is a good starting point.[5] 2,2-Dimethyl-2H-chromene-6-carbaldehyde is an aromatic aldehyde with both polar (the aldehyde group) and nonpolar (the dimethylchromene ring) regions. Therefore, solvents of intermediate polarity are often a good choice.[5] Alcohols like ethanol and methanol are often effective for aromatic compounds.[6]
Solvent Screening Protocol:
-
Place a small amount of your crude compound (about 20-30 mg) into several test tubes.
-
Add a small amount of a different solvent to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, heat the test tube and observe if it dissolves.
-
If the compound dissolves when hot, cool the test tube to see if crystals form.
The ideal solvent will exhibit poor solubility at room temperature but high solubility when hot.
Data Summary Table
The following table provides a qualitative guide to the expected solubility of 2,2-Dimethyl-2H-chromene-6-carbaldehyde in common laboratory solvents, based on its chemical structure and the behavior of similar compounds. This should be used as a starting point for your own experimental solvent screening.
| Solvent | Polarity | Expected Solubility (Cold) | Expected Solubility (Hot) | Suitability for Recrystallization |
| Water | High | Insoluble | Insoluble | Poor (Good as an anti-solvent) |
| Ethanol | High | Sparingly Soluble | Soluble | Good |
| Methanol | High | Sparingly Soluble | Soluble | Good |
| Acetone | Medium | Soluble | Very Soluble | Poor (Good as a primary solvent in a mixed system) |
| Ethyl Acetate | Medium | Soluble | Very Soluble | Poor (Good as a primary solvent in a mixed system) |
| Dichloromethane | Medium | Soluble | Very Soluble | Poor (Good as a primary solvent in a mixed system) |
| Toluene | Low | Soluble | Very Soluble | Poor |
| Hexane | Low | Insoluble | Sparingly Soluble | Potentially Good (Also good as an anti-solvent) |
Experimental Protocol: Recrystallization of 2,2-Dimethyl-2H-chromene-6-carbaldehyde
This protocol outlines a general procedure for the recrystallization of 2,2-Dimethyl-2H-chromene-6-carbaldehyde. The choice of solvent should be determined by preliminary screening as described in the FAQ section. Here, we will use a mixed solvent system of ethanol and water as an example.
Materials:
-
Crude 2,2-Dimethyl-2H-chromene-6-carbaldehyde
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Pasteur pipettes
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Addition of Anti-Solvent: While keeping the solution hot, add deionized water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.
Visualizing the Workflow and Troubleshooting Logic
To further clarify the experimental process and decision-making, the following diagrams are provided.
Caption: A decision tree for troubleshooting the "oiling out" phenomenon.
References
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]
-
thetoastyone. (2013). Recrystallization (help meeeeee). Reddit. Retrieved from [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]
-
Namvari, M. (2014). How to avoid the formation of oil droplets during recrystallization? ResearchGate. Retrieved from [Link]
-
Various Authors. (2022). How to recrystallize an oily compound? ResearchGate. Retrieved from [Link]
-
Nichols, L. (2022). 14.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]
-
Nichols, L. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved from [Link]
-
eCampusOntario Pressbooks. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
Britannica. (2023). Aldehyde. Retrieved from [Link]
-
University of California, Los Angeles. Crystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. Mixed-solvent recrystallisation. Retrieved from [Link]
Sources
Technical Support Center: Functionalization of the Chromene Ring
A-Level-Of-Expertise: Senior Application Scientist
Welcome to the technical support center for the functionalization of the chromene ring. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of chromene scaffolds. Chromene derivatives are vital in medicinal chemistry and materials science, but their synthesis can present significant hurdles.[1][2][3][4] This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.
I. Troubleshooting Guide: Navigating Experimental Hurdles
This section addresses specific problems that may arise during the functionalization of the chromene ring in a question-and-answer format, providing insights into the underlying chemistry.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Q: My electrophilic aromatic substitution on the chromene ring is yielding a mixture of isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity in electrophilic aromatic substitution on the chromene ring is a common challenge due to the presence of multiple activated positions. The outcome is highly dependent on the directing effects of the substituents on the benzene ring and the pyran oxygen.
Causality and Strategic Solutions:
-
Understanding Directing Effects: The oxygen atom in the pyran ring is an activating, ortho-, para-directing group. This, combined with other substituents on the benzene ring, can lead to a mixture of products.
-
Steric Hindrance: Introducing bulky substituents can sterically hinder certain positions, thereby favoring substitution at less hindered sites.
-
Catalyst and Solvent Effects: The choice of Lewis acid catalyst and solvent can significantly influence the regioselectivity. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, TiCl₄) and solvents of varying polarity can help optimize the reaction for a specific isomer. For instance, milder Lewis acids may favor kinetic control, leading to a different product distribution than stronger Lewis acids that might favor the thermodynamically more stable product.
-
Directed C-H Functionalization: A more advanced approach is to use directing groups that position a transition metal catalyst to selectively activate a specific C-H bond for functionalization.[5] This strategy offers precise control over regioselectivity.
Troubleshooting Workflow for Poor Regioselectivity:
Caption: Decision-making workflow for troubleshooting poor regioselectivity.
Issue 2: Low Yield and/or Decomposition of 2H-Chromenes
Q: I am attempting to synthesize a 2H-chromene, but the yield is low, and I observe significant decomposition. What are the likely causes and how can I mitigate this?
A: 2H-chromenes are often less stable than their 4H-isomers and can be prone to decomposition, especially under harsh reaction conditions.[4]
Causality and Strategic Solutions:
-
Instability of Intermediates: The synthesis of 2H-chromenes often proceeds through intermediates that can be unstable. For example, in acid-catalyzed cyclizations, the intermediate carbocation may undergo side reactions.
-
Reaction Conditions: High temperatures and prolonged reaction times can lead to decomposition.
-
Oxidation: 2H-chromenes can be susceptible to oxidation, leading to the formation of coumarins or other degradation products.
Strategies for Improvement:
-
Milder Reaction Conditions: Employing milder catalysts and lower reaction temperatures can help preserve the integrity of the 2H-chromene ring. Organocatalysis can be a valuable approach here.[6][7]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Reduced Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS to stop it as soon as the starting material is consumed, preventing prolonged exposure to potentially harsh conditions.
-
Alternative Synthetic Routes: Consider synthetic strategies that are known to favor the formation of 2H-chromenes, such as intramolecular Wittig-type reactions or transition-metal-catalyzed cyclizations.[8][9]
Issue 3: Difficulty in Achieving Stereoselectivity
Q: I am trying to synthesize a chiral chromene derivative, but the reaction is producing a racemic mixture. How can I induce stereoselectivity?
A: Introducing stereocenters into the chromene ring with high selectivity is a significant challenge.[10] The planarity of the aromatic ring and the conformational flexibility of the pyran ring can make stereocontrol difficult.
Causality and Strategic Solutions:
-
Prochiral Precursors: The key is to start with a prochiral substrate and use a chiral catalyst or auxiliary to control the facial selectivity of the reaction.
-
Asymmetric Catalysis: The use of chiral catalysts, such as chiral Lewis acids, organocatalysts (e.g., proline derivatives), or transition metal complexes with chiral ligands, is a powerful strategy for enantioselective synthesis.[6]
-
Substrate Control: If the substrate already contains a stereocenter, it can influence the stereochemical outcome of subsequent reactions (diastereoselective synthesis).
Experimental Protocol: Organocatalytic Asymmetric Synthesis of a 4H-Chromene
This protocol provides a general framework for an asymmetric Michael addition/cyclization to form a chiral 4H-chromene.
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the β-ketoester (1.0 eq) and the 2-nitrovinylphenol (1.2 eq) in a suitable solvent (e.g., toluene, CH₂Cl₂).
-
Catalyst Addition: Add the chiral thiourea-based organocatalyst (0.1 eq).[6]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction and perform an aqueous work-up.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Comparative Data for Catalyst Selection:
| Catalyst Type | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Chiral Lewis Acids | 80-99% | High enantioselectivity, broad substrate scope | Sensitive to moisture and air, may require cryogenic temperatures |
| Chiral Organocatalysts | 70-99% | Metal-free, often milder conditions, readily available | May require higher catalyst loading, longer reaction times |
| Chiral Transition Metal Complexes | 85-99% | High turnover numbers, excellent enantioselectivity | Cost of metal and ligand, potential for metal contamination in the product |
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the chromene ring?
A1: The primary strategies for chromene ring synthesis can be broadly categorized as:
-
Ring-closing reactions: These involve the formation of the pyran ring onto a pre-existing benzene ring. Common examples include the Pechmann condensation, Simonis chromone synthesis, and various cyclization reactions of substituted phenols.
-
[4+2] Cycloadditions (Diels-Alder reactions): This approach involves the reaction of a diene with a dienophile to construct the chromene skeleton.[11][12]
-
Multicomponent reactions: These elegant strategies combine three or more starting materials in a one-pot reaction to rapidly build molecular complexity and generate functionalized chromenes.[13][14]
Q2: How can I functionalize the C-H bonds of a pre-formed chromene ring?
A2: Direct C-H functionalization is a powerful and atom-economical method for modifying the chromene scaffold.[15][16] Transition-metal catalysis is often employed for this purpose.[15] The choice of catalyst and directing group can allow for selective functionalization at various positions (C2, C3, C4, and the aromatic ring).[15][16]
Q3: What are the key differences in reactivity between 2H-chromenes and 4H-chromenes?
A3: The position of the double bond in the pyran ring significantly influences the reactivity:
-
2H-Chromenes: The double bond is between C2 and C3. These compounds can behave as vinyl ethers and are susceptible to reactions at the C2 and C3 positions. They can also undergo rearrangements and are generally less stable.[4]
-
4H-Chromenes: The double bond is between C3 and C4. The C4 position is often a stereocenter, and these compounds are generally more stable than their 2H-isomers.[6] The reactivity is often centered around the C2 and C3 positions.
Reaction Pathway Diagram: Synthesis of 2H- vs. 4H-Chromenes
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Technical Support Center: Monitoring the Synthesis of 2,2-Dimethyl-2H-chromene
Welcome to the technical support center for the synthesis of 2,2-dimethyl-2H-chromene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance and troubleshooting for monitoring the progress of this important synthetic transformation. Our approach is rooted in years of laboratory experience, ensuring that the advice provided is not only scientifically sound but also practically applicable.
Introduction to 2,2-Dimethyl-2H-chromene Synthesis
The 2,2-dimethyl-2H-chromene scaffold is a privileged motif found in a wide array of natural products and pharmacologically active compounds. Its synthesis is, therefore, of significant interest. A common and effective method for its preparation is the rhenium-catalyzed one-pot cyclocondensation of phenols with 2-methyl-3-butyn-2-ol. This reaction is valued for its high chemo- and regio-selectivity. Another prevalent method involves the ytterbium triflate-catalyzed reaction of a salicylaldehyde with an appropriate olefin. Monitoring the progress of these reactions is crucial for optimizing yield, minimizing side products, and ensuring the desired product quality.
This guide will provide a comprehensive overview of the key analytical techniques for reaction monitoring, troubleshooting common issues, and answers to frequently asked questions.
Reaction Monitoring Workflow
A systematic workflow for monitoring the synthesis of 2,2-dimethyl-2H-chromene is essential for reproducible and successful outcomes. The following diagram illustrates a typical workflow, integrating sample acquisition, analysis, and data interpretation.
Caption: A typical workflow for monitoring the synthesis of 2,2-dimethyl-2H-chromene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during the synthesis and monitoring of 2,2-dimethyl-2H-chromene.
FAQ 1: How can I quickly check if my reaction is proceeding?
Answer: Thin Layer Chromatography (TLC) is the most rapid and convenient method for the qualitative monitoring of your reaction's progress.[1] By co-spotting your reaction mixture with the starting materials, you can visually track the consumption of reactants and the formation of the product.
Detailed Protocol for TLC Analysis:
-
Plate: Use silica gel 60 F254 plates.
-
Eluent System: A good starting point for the mobile phase is a mixture of heptane and ethyl acetate. A ratio of 9:1 (heptane:ethyl acetate) often provides good separation. For more polar chromene derivatives, the polarity can be increased. One documented system for a chromene derivative used a 7:3:0.5 (v/v/v) mixture of heptane, ethyl acetate, and ethanol.[2]
-
Spotting: On a single TLC plate, spot the starting phenol (or salicylaldehyde), the other key reactant (e.g., 2-methyl-3-butyn-2-ol), a co-spot of both starting materials, and the reaction mixture.
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization:
-
UV Light: 2,2-Dimethyl-2H-chromene is an aromatic compound and will be UV active. Under a UV lamp (254 nm), the product spot will appear as a dark circle against the fluorescent background of the TLC plate.[3]
-
Staining: If the starting materials are not UV active or for better visualization, various chemical stains can be used.[3][4]
-
p-Anisaldehyde Stain: This stain is effective for visualizing phenols, aldehydes, and alcohols, which are common starting materials. After dipping the plate in the stain, gentle heating will reveal colored spots.[5]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for detecting compounds with double bonds, such as the product, 2,2-dimethyl-2H-chromene. The product will appear as a yellow spot on a purple background.[3]
-
Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as brown spots.[3] This is a semi-destructive method, and the spots will fade over time.
-
-
Troubleshooting TLC Analysis:
-
Problem: Spots are streaking.
-
Cause: The compound may be too polar for the solvent system, or the sample is overloaded.
-
Solution: Decrease the polarity of the eluent or dilute the sample before spotting.
-
-
Problem: Spots are not moving from the baseline (Rf = 0).
-
Cause: The eluent is not polar enough.
-
Solution: Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
-
Problem: All spots run to the solvent front (Rf = 1).
-
Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of heptane.
-
FAQ 2: My TLC shows the reaction is complete, but my yield is low. What could be the problem?
Answer: Low yields can be attributed to several factors, including incomplete conversion, formation of side products, or issues during work-up and purification.
Troubleshooting Low Yields:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, low temperature, or catalyst deactivation.
-
Solution: Extend the reaction time and continue monitoring by TLC. If the reaction has stalled, consider a slight increase in temperature or adding a fresh portion of the catalyst. For instance, in a hydrazine-catalyzed synthesis of a chromene derivative, increasing the catalyst loading from 10 mol% to 20 mol% and changing the solvent from ethanol to isopropanol significantly improved the yield of a stubborn substrate.
-
-
Side Product Formation:
-
Cause: The reaction conditions may favor the formation of undesired byproducts. In gold-catalyzed cycloisomerization reactions for chromene synthesis, the formation of benzofurans as side products has been observed.[6] In some microwave-assisted syntheses, an undesired linear isomer can also be formed.[7]
-
Solution:
-
Minimize Benzofuran Formation: The formation of benzofurans can sometimes be suppressed by carefully controlling the reaction temperature and catalyst choice. In some cases, electron-withdrawing groups on the starting materials can diminish the yield of the desired benzofuran, suggesting that electronic effects play a role.[8]
-
Separate Isomers: The desired angular 2,2-dimethyl-2H-chromene can often be separated from its linear isomer by silica gel column chromatography.[7]
-
-
-
Work-up and Purification Issues:
-
Cause: The product may be lost during extraction or purification. Some chromenes can be sensitive and may degrade on silica gel if left for extended periods.[9]
-
Solution: Ensure efficient extraction by using the appropriate solvent and performing multiple extractions. During column chromatography, choose a solvent system that provides good separation and elute the product as quickly as possible.
-
FAQ 3: How can I quantitatively monitor the reaction to get precise conversion data?
Answer: For accurate quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the preferred methods.[4][5]
Quantitative GC-MS Protocol:
-
Internal Standard Selection: Choose an internal standard that is chemically inert to the reaction components, does not co-elute with any reactant or product, and is not present in the reaction mixture.[10][11] For the analysis of 2,2-dimethyl-2H-chromene, a stable, non-polar aromatic compound like dodecane or tetradecane could be a suitable internal standard.
-
Calibration: Prepare a series of standard solutions containing known concentrations of the starting material, product, and the internal standard to create a calibration curve.
-
Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture, quench it, and add a precise amount of the internal standard solution.
-
Analysis: Inject the prepared sample into the GC-MS. The concentration of the reactants and product can be determined by comparing their peak areas to that of the internal standard using the calibration curve.
Quantitative NMR (qNMR) Protocol:
-
Internal Standard Selection: The internal standard for qNMR should have a simple spectrum with sharp signals that do not overlap with the signals of the analyte.[12] It must be of high purity and chemically stable under the reaction conditions.[13] Maleic acid or 1,4-dinitrobenzene are examples of commercially available qNMR standards.
-
Sample Preparation: In an NMR tube, combine a precisely weighed amount of the reaction mixture aliquot with a known quantity of the internal standard dissolved in a deuterated solvent.[14]
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.[14]
-
Data Analysis: Integrate a well-resolved signal of the product and a signal of the internal standard. The concentration of the product can be calculated using the following formula:[13]
C_product = (I_product / N_product) * (N_IS / I_IS) * (MW_IS / MW_product) * (m_IS / m_sample) * Purity_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
FAQ 4: How should I purify the final product?
Answer: The most common method for purifying 2,2-dimethyl-2H-chromene is flash column chromatography on silica gel. Recrystallization can also be an effective technique if a suitable solvent is found.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity eluent (e.g., 100% hexane or 99:1 hexane:ethyl acetate) and gradually increase the polarity. A reported system for a similar compound used a mixture of hexanes and ethyl acetate in a 97:3 ratio.[7]
-
Monitoring Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
Recrystallization:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For non-polar compounds like 2,2-dimethyl-2H-chromene, solvents like hexane or ethanol could be good starting points.[15] A mixture of solvents, such as methanol and acetone, has been used for the recrystallization of a similar dimethylnaphthalene compound.[6]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by filtration.
Safety Precautions
-
Ytterbium Triflate (Yb(OTf)₃): Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[12][16][17]
-
Rhenium Pentacarbonyl Chloride (Re(CO)₅Cl): Handle in a well-ventilated place. Avoid contact with skin and eyes.[18][19]
-
2-Methyl-3-butyn-2-ol: Flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation. Avoid contact with skin and eyes and keep away from sources of ignition.[3][20][21][22]
-
Solvents: Always handle flammable organic solvents in a fume hood and away from ignition sources.
By following this guide, researchers can effectively monitor the synthesis of 2,2-dimethyl-2H-chromene, troubleshoot common issues, and ensure the safe and efficient production of this valuable chemical entity.
References
-
Catalytic Synthesis of 2H-Chromenes - MSU chemistry. (2015). Retrieved from [Link]
- A New Preparative Method of 2,2-Dimethyl-2H-chromenes. (1972). Bulletin of the Chemical Society of Japan, 45(11), 3594-3595.
- Efficient microwave-assisted one-pot preparation of angular 2,2- dimethyl-2H-chromone containing compounds. (2010). Tetrahedron Letters, 51(33), 4382-4386.
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Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. (n.d.). Retrieved from [Link]
- Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. (2020). Molecules, 25(16), 3632.
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A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.). Retrieved from [Link]
- Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1167-1173.
- Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. (2020). Organic Letters, 22(15), 5891-5895.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
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TLC Visualization Reagents - EPFL. (n.d.). Retrieved from [Link]
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the re value as a constant in thin-layer chromatography. (n.d.). Retrieved from [Link]
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2-Methyl-3-butyn-2-ol | C5H8O | CID 8258 - PubChem. (n.d.). Retrieved from [Link]
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Rhenium - ESPI Metals. (n.d.). Retrieved from [Link]
- Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2-Ethynylbenzaldehydes. (2023). The Journal of Organic Chemistry, 88(14), 9834-9844.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]
- Unusual Calixarenes Incorporating Chromene and Benzofuran Moieties Obtained via Propargyl Claisen Rearrangement. (2021). Organic Letters, 23(23), 9144-9148.
- Simultaneous determination of some multicomponent dosage forms by quantitative thin layer chromatography densitometric method. (2001). Il Farmaco, 56(1-2), 49-55.
- Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents. (2021). Molecules, 26(1), 195.
- Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)
-
2-METHYL-3-YN-2-OL CAS N°: 115-19-5 - OECD Existing Chemicals Database. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet 11 - Rhenium Alloys, Inc. (n.d.). Retrieved from [Link]
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Quantitative NMR methods for reaction and process monitoring - kluedo - RPTU. (n.d.). Retrieved from [Link]
- Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. (2022). Processes, 10(8), 1599.
- Four-component green synthesis of benzochromene derivatives using nano-KF/clinoptilolite as basic catalyst: study of antioxidant activity. (2017). RSC Advances, 7(82), 52031-52039.
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Recrystallization with two solvents : r/Chempros - Reddit. (2019). Retrieved from [Link]
-
Flexible Synthesis of Benzofuranones. (2023). ChemistryViews. Retrieved from [Link]
- Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions. (2017). Molecules, 22(3), 479.
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Validation & Comparative
A Comparative Analysis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde Derivatives in Bioassays: A Guide for Drug Discovery Professionals
The chromene scaffold, a heterocyclic system comprised of a fused benzene and pyran ring, represents a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide focuses on 2,2-Dimethyl-2H-chromene-6-carbaldehyde, a key synthetic intermediate, and provides a comparative analysis of the biological activities of its derivatives against other chromene-based compounds, supported by experimental data and detailed protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the design and evaluation of novel chromene-based therapeutic agents.
The Strategic Importance of the 2,2-Dimethyl-2H-chromene Scaffold
The 2,2-dimethyl-2H-chromene core is a common motif in a variety of natural products and synthetic compounds with significant biological activity.[4] The aldehyde functional group at the 6-position of 2,2-Dimethyl-2H-chromene-6-carbaldehyde serves as a versatile chemical handle for the synthesis of a diverse library of derivatives. This allows for systematic modifications of the core structure to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various biological targets.
Comparative Bioactivity Analysis: Anticancer Properties
The anticancer potential of chromene derivatives has been extensively investigated.[5][6] Here, we compare a derivative of 2,2-Dimethyl-2H-chromene-6-carbaldehyde with other chromene analogs against the MCF-7 human breast adenocarcinoma cell line.
Table 1: Comparative Anticancer Activity of Chromene Derivatives against MCF-7 Cells
| Compound/Derivative | Chemical Class | IC50 (µg/mL) | Reference |
| Derivative of 2,2-Dimethyl-2H-chromene-6-carbaldehyde | 2,2-dimethyl-2H-chromen | 50 | [7] |
| Doxorubicin (Standard) | Anthracycline | 10 | [7] |
| Chromene derivative 6 | Tetrahydro-4H-chromene | > Doxorubicin | [6] |
From the data, it is evident that while the reported derivative of 2,2-Dimethyl-2H-chromene-6-carbaldehyde shows cytotoxic activity against MCF-7 cells, further optimization is required to match the potency of the standard chemotherapeutic agent, doxorubicin.[7] However, other chromene derivatives have demonstrated activity surpassing that of doxorubicin, highlighting the therapeutic potential within this class of compounds.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9][10]
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/mL and incubate overnight in a humidified atmosphere at 37°C with 5% CO2.[11]
-
Compound Treatment: The following day, treat the cells with various concentrations of the chromene derivatives.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 15 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide or a detergent solution) to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: Shake the plates for 5 minutes and measure the absorbance at 590 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.
Comparative Bioactivity Analysis: Antimicrobial Properties
Chromene derivatives have also been recognized for their antimicrobial activities against a range of pathogenic bacteria and fungi.[12][13][14] The evaluation of these properties is crucial for the development of new anti-infective agents.
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer disk diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial agents.[15][16][17][18][19]
Workflow for Kirby-Bauer Disk Diffusion Test
Caption: Workflow of the Kirby-Bauer disk diffusion test.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.[15] Streak the swab over the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees each time to ensure even distribution.[15][16]
-
Disk Application: Aseptically apply paper disks impregnated with known concentrations of the chromene derivatives onto the agar surface.
-
Incubation: Invert the plates and incubate at a specified temperature (e.g., 35-37°C) for 16-24 hours.
-
Zone Measurement: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter. The size of the zone is indicative of the antimicrobial activity.
Comparative Bioactivity Analysis: Anti-inflammatory and Neuroprotective Activities
Chronic inflammation and neurodegenerative diseases are significant health concerns. Certain chromene derivatives have shown promise as anti-inflammatory and neuroprotective agents.[2][20][21][22]
A study on 2,2-dimethylbenzopyran derivatives synthesized from 2,2-dimethyl-2H-chromen-6-amine demonstrated significant neuroprotective effects in an oxygen-glucose deprivation (OGD) model, with some compounds showing superior activity to the clinically used drug edaravone.[21] This highlights the potential of the 2,2-dimethyl-2H-chromene scaffold in developing treatments for ischemic stroke.
The anti-inflammatory activity of chromene derivatives is often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the production of pro-inflammatory mediators like nitric oxide (NO).[3][22][23]
Experimental Protocol: Nitric Oxide Synthase Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for inflammation.[24][25]
Signaling Pathway in LPS-induced Inflammation
Caption: Simplified signaling pathway of LPS-induced NO production.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the chromene derivatives for a specified time.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.[25]
-
Data Analysis: The reduction in nitrite levels in the presence of the test compounds compared to the LPS-stimulated control indicates inhibition of NO production.
Conclusion and Future Directions
2,2-Dimethyl-2H-chromene-6-carbaldehyde stands out as a valuable starting material for the generation of diverse chemical libraries of chromene derivatives. The bioassay data presented herein demonstrates that modifications to this core structure can lead to compounds with significant anticancer, antimicrobial, and neuroprotective activities. While direct comparative data remains a field ripe for exploration, the evidence strongly suggests that the 2,2-dimethyl-2H-chromene scaffold is a promising platform for the development of novel therapeutics.
Future research should focus on systematic SAR studies of derivatives of 2,2-Dimethyl-2H-chromene-6-carbaldehyde to identify the key structural features that govern their biological activity and selectivity. Furthermore, elucidation of the precise mechanisms of action of the most potent compounds will be crucial for their advancement through the drug discovery pipeline.
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Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2246995. [Link]
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A Comparative Guide to the Synthesis of 2H-Chromenes: Conventional Heating vs. Microwave Irradiation
In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of heterocyclic scaffolds is paramount. Among these, the 2H-chromene motif is a privileged structure, forming the core of numerous natural products and pharmacologically active compounds. The method chosen to drive the synthesis of these vital molecules can dramatically impact reaction outcomes, timelines, and overall sustainability. This guide provides an in-depth, data-supported comparison between traditional conventional heating and modern microwave-assisted organic synthesis (MAOS) for the preparation of 2H-chromenes, empowering researchers to make informed decisions in their synthetic strategies.
The Fundamental Divide: How Heat is Delivered
The core difference between conventional and microwave heating lies in the mechanism of energy transfer. Understanding this is crucial to appreciating the profound impact on reaction kinetics and outcomes.
Conventional Heating: This traditional method relies on the principles of conduction and convection. An external heat source (e.g., an oil bath or heating mantle) warms the exterior of the reaction vessel. This thermal energy is then slowly and inefficiently transferred through the vessel walls to the solvent and, finally, to the reactants. This process inherently creates a temperature gradient within the reaction mixture, with the walls being hotter than the center, which can lead to the formation of impurities and inconsistent results.[1]
Microwave-Assisted Organic Synthesis (MAOS): In stark contrast, microwave heating utilizes the ability of a microwave field to directly energize polar molecules within the reaction mixture.[1][2] This interaction, known as dielectric heating, causes rapid molecular rotation and friction, leading to a swift and uniform increase in temperature throughout the bulk of the solution.[1] This eliminates temperature gradients and allows for precise temperature control, often enabling reactions to reach temperatures far above the solvent's boiling point in sealed, pressurized vessels.[3]
Caption: Comparative workflows for conventional and microwave synthesis.
Performance Metrics: A Head-to-Head Comparison
Experimental data consistently demonstrates the superiority of microwave irradiation for the synthesis of 2H-chromene derivatives across key performance indicators.
Drastic Reduction in Reaction Time
The most striking advantage of MAOS is the dramatic acceleration of reaction rates.[2][3][4] Reactions that require many hours or even days of reflux under conventional heating can often be completed in mere minutes using a microwave reactor. This is attributed to the rapid, superheating effect that allows the reaction to overcome activation energy barriers much more efficiently.[3]
For example, in a multi-component reaction to synthesize various substituted 2H-chromen-2-ones, the microwave-assisted approach (Method A) was completed in 8-10 minutes, whereas the conventional heating method (Method B) required 4 to 7 hours of reflux to achieve comparable results.[5][6] In another case, a reaction that took 4 hours via conventional heating was completed in just 10 seconds under microwave conditions.[7]
| Compound | Conventional Heating Time (hours) | Microwave Synthesis Time (minutes) | Time Reduction Factor | Reference |
| 2 | 5 | 8 | ~38x | [6] |
| 5 | 4 | 9 | ~27x | [6] |
| 8a | 4 | 9 | ~27x | [6] |
| 13 | 4 | 8 | 30x | [6] |
| Quinoline 13b | 4 | 2 | 120x | [7] |
Significant Improvement in Product Yield
The enhanced energy transfer and precise temperature control of microwave synthesis often translate into higher isolated yields. The rapid heating minimizes the time reactants are held at high temperatures, reducing the likelihood of thermal decomposition and the formation of unwanted side products.[7][8]
In the synthesis of quinolin-4-ylmethoxychromen-4-ones, the microwave approach afforded excellent yields of 80-95% within 4 minutes.[7] The same reaction performed in an oil bath resulted in lower yields and required 60 minutes.[7] Similarly, for the synthesis of quinoline 13b, microwave irradiation produced a 91% yield, significantly higher than the 75% yield obtained with conventional heating.[7]
| Compound | Conventional Yield (%) | Microwave Yield (%) | Yield Improvement | Reference |
| 2 | 85 | 97 | +12% | [6] |
| 8a | 78 | 98 | +20% | [6] |
| 13 | 80 | 98 | +18% | [6] |
| 16 | 70 | 97 | +27% | [6] |
Enhanced Purity and Selectivity
The clean and controlled nature of microwave heating often leads to products of higher purity, simplifying downstream purification processes. The ability to rapidly heat and cool a reaction mixture minimizes the formation of by-products that can arise from prolonged exposure to high temperatures under conventional reflux.[9] This improved selectivity is a significant advantage, particularly in complex multi-step syntheses or in the generation of compound libraries for screening.[7][10]
Experimental Protocols: A Practical Example
To illustrate the practical differences, here are comparative protocols for the synthesis of 3'amino-10'-methyl-8'-oxo-8'H-spiro-[cyclohexane-1,1'-pyrano-[3,2-f]chromene]-2'-carbonitrile (8b ), based on published procedures.[6]
Protocol 1: Conventional Synthesis (Reflux)
-
Setup: To a 100 mL round-bottom flask, add 6-hydroxy-4-methyl-2H-chromen-2-one (1 mmol), cyclohexanone (1 mmol), and malononitrile (1 mmol) in N,N-dimethylformamide (DMF, 20 mL).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.
-
Heating: Equip the flask with a reflux condenser and place it in a preheated oil bath at 120 °C.
-
Reaction: Stir the mixture under reflux for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent to yield the pure compound 8b .
-
Total Time: ~5.5 hours
-
Reported Yield: 82%
-
Protocol 2: Microwave-Assisted Synthesis
-
Setup: In a 10 mL microwave process vial, combine 6-hydroxy-4-methyl-2H-chromen-2-one (1 mmol), cyclohexanone (1 mmol), and malononitrile (1 mmol) in DMF (3 mL).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid and seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial in the cavity of a microwave reactor. Irradiate the mixture at 120 °C (power: 800 W) for 10 minutes.
-
Cooling: After the irradiation cycle, cool the vial to room temperature using the instrument's forced air cooling system.
-
Work-up: Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product to yield the pure compound 8b .
-
Total Time: ~15 minutes
-
Reported Yield: 95%
-
Mechanistic Considerations
The synthesis of many 2-amino-4H-chromenes proceeds via a multi-component reaction involving an aldehyde, an active methylene compound (like malononitrile), and a phenol or naphthol derivative, often catalyzed by a base like ammonium acetate.[10] The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile to form a vinyl-cyano intermediate. This is followed by a Michael addition of the phenoxide ion and subsequent intramolecular cyclization and tautomerization to yield the final 2H-chromene product.
Caption: A plausible reaction pathway for 2H-chromene formation.
Microwave irradiation does not alter this fundamental pathway but provides the kinetic energy to overcome the activation barriers of each step more rapidly and efficiently than conventional heating.[3] The direct energy input to polar intermediates can stabilize transition states, further accelerating the reaction.[2]
Conclusion for the Modern Researcher
For the synthesis of 2H-chromenes, microwave irradiation is not merely an alternative heating method; it is a transformative technology that offers undeniable advantages. The evidence overwhelmingly supports its adoption for:
-
Accelerated Discovery: Drastically shorter reaction times enable faster synthesis of target molecules and rapid generation of compound libraries.[4][7]
-
Improved Efficiency: Higher yields and cleaner reaction profiles reduce waste and simplify purification, saving time and resources.[6][7]
-
Greener Chemistry: Reduced energy consumption and the potential for solvent-free reactions align with the principles of sustainable chemistry.[1][2][11]
While conventional heating remains a viable method, particularly for large-scale industrial processes where specialized microwave reactors may not be available, microwave-assisted synthesis is the clear choice for laboratory-scale research and development. It provides a powerful tool for chemists to innovate more quickly and efficiently, accelerating the path from molecular design to functional application.
References
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Azab, M. E. (2014). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 19(12), 19648-19665. [Link]
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Azab, M. E. (2014). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. ResearchGate. [Link]
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Silva, A. M. S., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6296. [Link]
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Comparative Analysis of Structure-Activity Relationships in 2,2-dimethyl-2H-chromene Derivatives
A Guide for Researchers in Drug Discovery
As Senior Application Scientists, we understand that navigating the complex landscape of medicinal chemistry requires a deep appreciation for the subtle interplay between molecular structure and biological function. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,2-dimethyl-2H-chromene derivatives, a class of compounds demonstrating a remarkable breadth of pharmacological potential. We will dissect the key structural modifications that govern their efficacy in anticancer, anti-inflammatory, and antimicrobial applications, supported by experimental data and detailed protocols.
The 2,2-dimethyl-2H-chromene Scaffold: A Privileged Structure
The 2,2-dimethyl-2H-chromene core, a bicyclic system featuring a fused benzene and dihydropyran ring, serves as a "privileged scaffold" in medicinal chemistry. This framework is present in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. Its rigid structure, coupled with the potential for substitution at multiple positions on the aromatic ring, provides a versatile template for the design of novel therapeutic agents.
Anticancer Activity: Targeting Proliferation and Survival
Derivatives of 2,2-dimethyl-2H-chromene have emerged as a promising class of anticancer agents, with research highlighting the critical role of substituent placement and nature on their cytotoxic efficacy.
Key Structural-Activity Relationship Insights
Substitutions on the aromatic ring of the chromene scaffold have been extensively explored to enhance anticancer activity. A pivotal study by Maged et al. (2023) synthesized and evaluated a series of novel 2,2-dimethyl-2H-chromene-6-sulfonamide derivatives for their in vitro anticancer effects against various human cancer cell lines. Their findings underscore the following SAR principles:
-
The Sulfonamide Moiety: The presence of a sulfonamide group at the 6-position of the chromene ring is a key determinant of cytotoxic activity.
-
Aromatic/Heterocyclic Substituents: The nature of the substituent on the sulfonamide nitrogen plays a crucial role. Aromatic and heterocyclic moieties generally confer potent activity. For instance, compound 8j , featuring a 5-methylisoxazol-3-yl substituent, exhibited the highest potency against the HCT-116 colon cancer cell line with an IC50 value of 1.05 µM.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents on the aromatic ring attached to the sulfonamide can modulate activity.
Comparative Analysis of Anticancer Potency
The following table summarizes the in vitro cytotoxic activity of representative 2,2-dimethyl-2H-chromene-6-sulfonamide derivatives against the HCT-116 cell line, as reported by Maged et al. (2023).
| Compound | R Group | IC50 (µM) for HCT-116 |
| 8a | Phenyl | 5.86 |
| 8b | 4-Methylphenyl | 4.31 |
| 8c | 4-Methoxyphenyl | 3.98 |
| 8d | 4-Chlorophenyl | 2.11 |
| 8j | 5-Methylisoxazol-3-yl | 1.05 |
| Doxorubicin | (Reference Drug) | 1.22 |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and proliferation, crucial for evaluating the cytotoxic potential of novel compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Proposed Mechanism of Action: A Signaling Pathway Perspective
While the precise mechanism for all derivatives is under investigation, many anticancer agents exert their effects by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified apoptotic signaling pathway that could be modulated by active 2,2-dimethyl-2H-chromene derivatives.
Caption: Workflow for the in vitro COX inhibition assay.
Antimicrobial Activity: Combating Microbial Resistance
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The 2,2-dimethyl-2H-chromene scaffold has been incorporated into molecules with promising antibacterial and antifungal activities.
Structure-Activity Relationship Insights
The antimicrobial efficacy of these compounds is often dictated by:
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, can affect its ability to penetrate microbial cell membranes.
-
Specific Functional Groups: The introduction of certain functional groups, such as halogens or nitrogen-containing heterocycles, can enhance antimicrobial potency.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for determining MIC values.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) according to CLSI guidelines.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: Visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
The 2,2-dimethyl-2H-chromene scaffold is a testament to the power of privileged structures in drug discovery. The diverse biological activities exhibited by its derivatives underscore the vast potential that remains to be unlocked. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, which will enable the rational design of next-generation therapeutics with improved potency and selectivity. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.
References
-
Maged, A. A., Abusaif, M. S., El-Damasy, A. K., Hassan, M. A., El-Sayed, A. M., El-Adl, K., & El-Kashef, H. A. (2023). Design, synthesis, and in vitro anticancer evaluation of novel 2,2-dimethyl-2H-chromene-6-sulfonamide derivatives as potential apoptosis inducers. Bioorganic Chemistry, 131, 106307. [Link]
A Comparative Analysis of the Cytotoxic Potential of 2,2-Dimethyl-2H-chromene Derivatives and Doxorubicin
An In-depth Guide for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced side effects is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the 2,2-dimethyl-2H-chromene core has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2][3][4] This guide provides a comprehensive comparison of the cytotoxic profiles of various 2,2-dimethyl-2H-chromene derivatives against the well-established chemotherapeutic agent, doxorubicin. Through a synthesis of experimental data from multiple studies, we will delve into their mechanisms of action, comparative potencies across different cancer cell lines, and the underlying experimental methodologies.
The Rationale for Exploring Chromene Derivatives as Anticancer Agents
Chromenes, heterocyclic compounds with a benzene ring fused to a pyran ring, are widely distributed in nature and have been the subject of extensive synthetic exploration due to their diverse biological activities.[1][2] The 2,2-dimethyl-2H-chromene scaffold, in particular, has garnered significant attention for its potential in cancer therapy. Structure-activity relationship (SAR) studies have revealed that modifications to the chromene nucleus can significantly modulate its cytotoxic effects, paving the way for the rational design of potent anticancer agents.[2] Some derivatives have even entered clinical trials, underscoring their therapeutic promise.[1]
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, employed in the treatment of a wide array of solid tumors and hematological malignancies.[5][6] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[5][6][7][8] However, its clinical utility is often hampered by severe side effects, most notably cardiotoxicity, and the development of multidrug resistance.[9] This necessitates the search for alternative or complementary therapeutic agents with improved safety profiles and efficacy against resistant cancers.
Mechanisms of Action: A Tale of Two Compound Classes
The cytotoxic effects of both 2,2-dimethyl-2H-chromene derivatives and doxorubicin converge on the induction of apoptosis, yet their upstream molecular targets and pathways can differ significantly.
2,2-Dimethyl-2H-chromene Derivatives: A Multi-pronged Attack
The anticancer activity of 2,2-dimethyl-2H-chromene derivatives is not attributed to a single, universal mechanism but rather a diverse array of cellular interactions.[1][2] Key mechanisms identified in various studies include:
-
Induction of Apoptosis: Many chromene derivatives have been shown to trigger programmed cell death. This is often mediated through the activation of caspases (such as caspase-8 and -9) and the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-xL ratio and subsequent PARP cleavage.[1]
-
Cell Cycle Arrest: Some derivatives cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[2]
-
Inhibition of Signaling Pathways: The NF-κB signaling pathway, which plays a crucial role in cancer cell survival and proliferation, has been identified as a target for some chromene derivatives.[1]
-
Tubulin Polymerization Inhibition: Certain chromene analogs exert their cytotoxic effects by binding to the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2]
-
Inhibition of P-glycoprotein (P-gp): Some benzochromene derivatives have demonstrated the ability to inhibit the expression and efflux function of P-glycoprotein, a key mediator of multidrug resistance.[10]
Caption: Proposed mechanisms of action for 2,2-dimethyl-2H-chromene derivatives.
Doxorubicin: The Established DNA Damager
Doxorubicin's cytotoxic mechanisms are well-characterized and primarily revolve around its interaction with DNA.[5][7][8]
-
DNA Intercalation: Doxorubicin's planar ring structure allows it to insert itself between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.[6][8]
-
Topoisomerase II Poisoning: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA tangles. This prevents the re-ligation of DNA strands, leading to double-strand breaks.[5][6][7][8]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[5][6][7] This oxidative stress is a significant contributor to its cardiotoxic effects.[9]
Caption: Key cytotoxic mechanisms of doxorubicin.
Comparative Cytotoxicity: A Data-Driven Analysis
The efficacy of a potential anticancer agent is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates higher potency. The following tables summarize the cytotoxic activities of various 2,2-dimethyl-2H-chromene derivatives in comparison to doxorubicin across several human cancer cell lines, as reported in the literature.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,2-Dimethyl-2H-chromene Derivatives | |||
| Aminated Nitrochromene 23a | HepG2 (Liver) | 18.33 | [1] |
| Aminated Nitrochromene 23b | HepG2 (Liver) | 26.22 | [1] |
| Hydantoin Derivative 135o | A549 (Lung) | 17.5 | [1] |
| K562 (Leukemia) | 10.6 | [1] | |
| MCF-7 (Breast) | 15.3 | [1] | |
| MOLT-4 (Leukemia) | 24.8 | [1] | |
| Chromene Derivative 2 | HT-29 (Colon) | More potent than Doxorubicin | [11][12] |
| Chromene Derivative 5 | HepG-2 (Liver) | More potent than Doxorubicin | [11][12] |
| Chromene Derivative 6 | MCF-7 (Breast) | More potent than Doxorubicin | [11][12] |
| Compound 13 (2,2-dimethyl-2H-chromen) | MCF-7 (Breast) | 50 µg/ml | [13] |
| Doxorubicin | |||
| MCF-7 (Breast) | 10 µg/ml | [13] | |
| MCF-7 (Breast) | 2.5 | [14] | |
| HepG2 (Liver) | 12.2 | [14] | |
| A549 (Lung) | > 20 | [14] | |
| HT-29 (Colon) | - | - | |
| K562 (Leukemia) | - | - | |
| MOLT-4 (Leukemia) | - | - |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, cell density). Some studies reported qualitative comparisons ("more potent than") without providing specific IC50 values for doxorubicin under their experimental settings.[11][12]
The data clearly indicates that certain 2,2-dimethyl-2H-chromene derivatives exhibit potent cytotoxic activity, with some even surpassing the efficacy of doxorubicin in specific cancer cell lines.[11][12] For instance, chromene derivatives 2, 5, and 6 were reported to have higher anticancer activity against HT-29, HepG-2, and MCF-7 cell lines, respectively, than the reference drug doxorubicin.[11][12]
Experimental Protocol: The MTT Assay for Cytotoxicity Assessment
A cornerstone of in vitro cytotoxicity testing is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity. This assay was employed in several of the cited studies to determine the IC50 values of the chromene derivatives and doxorubicin.[1][13]
Principle of the MTT Assay
The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of purple formazan crystals. These crystals are insoluble in aqueous solution and are solubilized using a suitable solvent. The amount of formazan produced is directly proportional to the number of viable cells, and the absorbance of the colored solution is quantified using a spectrophotometer.
Step-by-Step Methodology
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (2,2-dimethyl-2H-chromene derivatives or doxorubicin). A control group receives only the vehicle (e.g., DMSO) at the same concentration used to dissolve the compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A generalized workflow of the MTT assay for cytotoxicity assessment.
Conclusion and Future Perspectives
The collective evidence strongly suggests that 2,2-dimethyl-2H-chromene derivatives represent a promising class of anticancer agents. Their diverse mechanisms of action, coupled with the potent cytotoxicity exhibited by some derivatives against various cancer cell lines, highlight their therapeutic potential. Notably, the ability of certain chromene compounds to outperform doxorubicin in vitro underscores the value of continued research in this area.
Future investigations should focus on several key aspects:
-
In Vivo Efficacy and Toxicity: While in vitro data is encouraging, comprehensive in vivo studies are crucial to evaluate the efficacy, pharmacokinetics, and, importantly, the toxicity profiles of the most promising chromene derivatives in animal models.
-
Mechanism of Action Elucidation: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will facilitate the rational design of next-generation derivatives with enhanced potency and selectivity.
-
Combination Therapies: Exploring the synergistic effects of 2,2-dimethyl-2H-chromene derivatives with existing chemotherapeutic agents, including doxorubicin, could lead to more effective treatment regimens with potentially lower doses and reduced side effects.
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A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
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Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][12]Oxazines, and Chromeno[2,3-d]Pyrimidines | Request PDF. ResearchGate.
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A Spectroscopic Guide to the Synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde: Distinguishing Product from Precursor
This guide provides an in-depth spectroscopic comparison of the valuable synthetic intermediate, 2,2-Dimethyl-2H-chromene-6-carbaldehyde, and its common precursors, 4-hydroxybenzaldehyde and 3-methyl-2-butenal. As researchers and professionals in drug development know, unequivocal structural confirmation is the bedrock of chemical synthesis. This document is structured to provide not just reference data, but a clear, logical framework for using routine spectroscopic techniques—NMR, IR, and MS—to monitor the reaction progress and validate the final product's identity with confidence.
Introduction: The Synthetic Challenge
2,2-Dimethyl-2H-chromenes are a privileged scaffold in medicinal chemistry and natural products, exhibiting a wide range of biological activities.[1] The title compound, 2,2-Dimethyl-2H-chromene-6-carbaldehyde, serves as a versatile building block for more complex molecules. A common and efficient route to its synthesis is the base-catalyzed condensation of 4-hydroxybenzaldehyde with 3-methyl-2-butenal (prenal), often under microwave-assisted conditions.[2]
The core challenge in this synthesis is to confirm the complete consumption of the starting materials and the successful formation of the chromene ring. The starting materials possess aldehyde and phenol functionalities, which are transformed into the characteristic chromene ether linkage and vinyl group. These structural changes give rise to distinct and readily identifiable signatures in their respective spectra.
The Synthetic Pathway: A Visual Overview
The transformation from precursors to the final product involves a crucial C-C and C-O bond formation to create the heterocyclic chromene ring. Understanding this pathway is key to predicting the spectroscopic changes.
Figure 1: Synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
Spectroscopic Workflow & Protocols
The reliable identification of the product hinges on a systematic spectroscopic analysis. The following workflow ensures that data from multiple, complementary techniques are used for a comprehensive structural confirmation.
Figure 2: Experimental workflow for product characterization.
Standard Experimental Protocols
The following are generalized, yet robust, protocols for acquiring the necessary spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.[3] For ¹³C, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small amount of the sample.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
-
Analysis: Acquire the mass spectrum, ensuring to record the molecular ion peak (M⁺) and any significant fragment ions.[4]
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy: The Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for this specific transformation, as it directly maps the proton environments that change dramatically during the reaction.
Key Diagnostic Changes:
-
Disappearance of Phenolic -OH: The broad singlet of the phenolic proton in 4-hydroxybenzaldehyde (typically δ 9-11 ppm, solvent dependent) will be absent in the product.[5]
-
Appearance of Vinyl Protons: The formation of the chromene ring introduces two new vinylic protons (C3-H and C4-H), which appear as distinct doublets in the δ 5.5-6.5 ppm region. Their coupling constant (J ≈ 10 Hz) is characteristic of cis-alkene protons.
-
Appearance of Gem-Dimethyl Group: A sharp, intense singlet corresponding to the six equivalent protons of the two methyl groups at the C2 position will appear around δ 1.4 ppm.
-
Shift of Aromatic Protons: The electronic environment of the aromatic ring changes upon cyclization, leading to predictable shifts in the remaining aromatic protons.
| Compound | Key ¹H NMR Signals (δ, ppm) |
| 4-Hydroxybenzaldehyde | ~9.8 (s, 1H, -CHO), ~7.8 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~10.4 (br s, 1H, -OH)[5][6] |
| 3-Methyl-2-butenal | ~9.4 (d, 1H, -CHO), ~5.8 (d, 1H, =CH-), ~2.0 (s, 3H, -CH₃), ~1.8 (s, 3H, -CH₃) |
| 2,2-Dimethyl-2H-chromene-6-carbaldehyde | ~9.7 (s, 1H, -CHO), ~7.6 (m, 2H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.3 (d, 1H, J≈10 Hz, C4-H), ~5.6 (d, 1H, J≈10 Hz, C3-H), ~1.4 (s, 6H, 2x -CH₃) |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR complements the proton data by providing a map of the carbon framework. The appearance of new signals and the disappearance of precursor signals provide definitive proof of reaction success.
Key Diagnostic Changes:
-
New Aliphatic Carbons: The spectrum of the product will feature two new signals in the aliphatic region: one for the quaternary C2 carbon (around δ 75-80 ppm) and one for the two equivalent methyl carbons (around δ 25-30 ppm).
-
New Vinylic Carbons: Two new signals for the C3 and C4 vinylic carbons will appear in the δ 120-135 ppm range.
-
Shift in Aromatic Carbons: The chemical shifts of the aromatic carbons will adjust based on the new ether linkage.
| Compound | Key ¹³C NMR Signals (δ, ppm) |
| 4-Hydroxybenzaldehyde | ~191 (CHO), ~161 (C-OH), ~132 (Ar-CH), ~130 (Ar-C), ~116 (Ar-CH) |
| 3-Methyl-2-butenal | ~195 (CHO), ~165 (C=), ~128 (=CH), ~27 (CH₃), ~20 (CH₃) |
| 2,2-Dimethyl-2H-chromene-6-carbaldehyde | ~191 (CHO), ~158 (Ar C-O), ~132 (Ar-CH), ~130 (Ar-C), ~128 (C4), ~122 (C3), ~117 (Ar-CH), ~77 (C2), ~28 (2x -CH₃) |
Infrared (IR) Spectroscopy: Functional Group Transformation
IR spectroscopy provides a quick and effective way to monitor the disappearance of the key precursor functional group and the integrity of the aldehyde.
Key Diagnostic Changes:
-
Disappearance of Phenolic -OH Stretch: The most telling change is the disappearance of the broad O-H stretching band from 4-hydroxybenzaldehyde, which typically appears between 3200-3600 cm⁻¹.
-
Retention of Aldehyde C=O Stretch: Both the precursor (4-hydroxybenzaldehyde) and the product have an aromatic aldehyde group. Therefore, a strong C=O stretching absorption around 1680-1700 cm⁻¹ should be present in both spectra.[7] Its persistence confirms the aldehyde was not altered during the reaction.
-
Appearance of C-O-C Stretch: The formation of the chromene ether linkage will introduce a new C-O-C stretching vibration, typically in the 1200-1250 cm⁻¹ region.[7]
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| 4-Hydroxybenzaldehyde | 3200-3600 (broad) | O-H (Phenol) |
| ~1685 (strong) | C=O (Aldehyde) | |
| 2,2-Dimethyl-2H-chromene-6-carbaldehyde | ~1690 (strong) | C=O (Aldehyde) |
| ~1250 (strong) | C-O-C (Aryl Ether) | |
| Absence of broad O-H stretch | Confirmation of reaction |
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the final, definitive confirmation of the product's identity by measuring its molecular weight.
Key Diagnostic Changes:
-
The mass spectrum of the product will show a molecular ion peak (M⁺) corresponding to the molecular weight of 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
-
This will be significantly different from the molecular weights of the precursors.
| Compound | Formula | Molecular Weight ( g/mol ) | Expected M⁺ (m/z) |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 122[4] |
| 3-Methyl-2-butenal | C₅H₈O | 84.12 | 84 |
| 2,2-Dimethyl-2H-chromene-6-carbaldehyde | C₁₂H₁₂O₂ | 188.22 | 188 |
Conclusion
The transformation of 4-hydroxybenzaldehyde and 3-methyl-2-butenal into 2,2-Dimethyl-2H-chromene-6-carbaldehyde is accompanied by a cascade of distinctive spectroscopic changes. By systematically applying ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a researcher can build an unassailable case for the structure of the final product. The key confirmatory evidence includes the disappearance of the phenolic proton signal in NMR and the broad O-H stretch in IR, coupled with the appearance of characteristic signals for the gem-dimethyl and vinylic protons of the chromene ring system. Finally, mass spectrometry confirms the expected molecular weight, completing the structural puzzle and ensuring the integrity of this valuable synthetic intermediate for its downstream applications.
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NIST. (n.d.). Benzaldehyde, 4-hydroxy-. NIST WebBook. Retrieved from [Link]
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Méndez-Hernández, D. D., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5485–5494. Retrieved from [Link]
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Kumar, S., & Kumar, V. (2015). Catalytic Synthesis of 2H-Chromenes. MSU Chemistry. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Wittig reaction. Wikipedia. Retrieved from [Link]
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Human Metabolome Database. (2015). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from [Link]
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Stubbings, J. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. Retrieved from [Link]
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NIST. (n.d.). Propanal, 2-methyl-. NIST WebBook. Retrieved from [Link]
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Wang, X., et al. (2021). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Molecules, 26(11), 3183. Retrieved from [Link]
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Shaterian, H. R., & Mohammadnia, M. (2013). Solvent-Free Green and Efficient One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives. Journal of Chemistry, 2013, 1-6. Retrieved from [Link]
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ATB. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]
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Sowlati-Hashjin, S., & Ess, D. H. (2019). Dissection of the Mechanism of the Wittig Reaction. The Journal of Organic Chemistry, 84(21), 13699–13708. Retrieved from [Link]
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Michalchuk, A. A. L., et al. (2017). Mechanochemical Knoevenagel condensation investigated in situ. Beilstein Journal of Organic Chemistry, 13, 1969–1976. Retrieved from [Link]
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Kutyas, I. A., et al. (2022). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2022(2), M1399. Retrieved from [Link]
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OpenStax. (2023). Ch. 13 Additional Problems. Organic Chemistry. Retrieved from [Link]
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A Comparative Guide to the Biological Activities of 2,2-dimethyl-2H-chromene and 2,2-dimethyl-3,4-dihydro-2H-chromene
In the landscape of drug discovery and development, the nuanced interplay between a molecule's structure and its biological function is a central theme. This guide provides a detailed comparative analysis of two closely related heterocyclic compounds: 2,2-dimethyl-2H-chromene and its saturated analog, 2,2-dimethyl-3,4-dihydro-2H-chromene (also known as 2,2-dimethylchroman). While differing by only a single double bond in the pyran ring, these molecules exhibit distinct biological profiles that are of significant interest to researchers in medicinal chemistry and pharmacology.
This document will explore their comparative anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data from the literature. We will also delve into a key signaling pathway, the Nuclear Factor-kappa B (NF-κB) pathway, which is a known target for chromene derivatives. Furthermore, we will provide a detailed experimental protocol for assessing the cytotoxic effects of these compounds, a crucial step in the evaluation of their therapeutic potential.
The Structural Nuance: A Double Bond's Tale
The fundamental difference between 2,2-dimethyl-2H-chromene and 2,2-dimethyl-3,4-dihydro-2H-chromene lies in the presence of a C3-C4 double bond in the former. This structural feature imparts a greater degree of planarity and rigidity to the 2H-chromene ring system compared to the more flexible, saturated chroman ring. This seemingly minor alteration can significantly impact the molecule's interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
Comparative Biological Activities: A Multifaceted Examination
The chromene and chroman scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1]
Anticancer Activity
Derivatives of 2,2-dimethyl-2H-chromene have demonstrated notable anticancer properties. For instance, a synthesized derivative of 2,2-dimethyl-2H-chromene has shown cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 50 µg/ml.[2] Other chromene derivatives have exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range.[1][3] The mechanism of action for some of these compounds is believed to involve the induction of apoptosis.[4]
While direct comparative studies on the parent 2,2-dimethyl-3,4-dihydro-2H-chromene are limited, research on related chroman derivatives suggests that the saturated ring system can also confer potent anticancer activity. For example, certain 3,4-dihydro-2H-benzo[h]chromene-2-carboxamides have been shown to possess excellent anti-proliferative activities.[5] The presence of different substituents on the chroman ring plays a crucial role in defining the cytotoxic potency.
Table 1: Cytotoxic Activity of Selected Chromene Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| 2,2-dimethyl-2H-chromene derivative | MCF-7 (Breast) | 50 µg/mL | [2] |
| 2-amino-3-carbonitrile chromene (4f) | MCF-7 (Breast) | 4.74 µg/mL | [1] |
| 2-amino-3-carbonitrile chromene (4h) | MCF-7 (Breast) | 21.97 µg/mL | [1] |
| 4H-benzo[h] chromene derivative (59) | Various | 0.7 - 3.0 µg/mL | [3] |
| 4H-benzo[h] chromene derivative (60) | Various | 0.8 - 1.4 µg/mL | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential of chromene derivatives has been linked to their ability to inhibit key inflammatory pathways. A notable target is the NF-κB signaling pathway, a central regulator of inflammation.[6] Derivatives of 2,2-dimethyl-2H-chromene have been reported to possess anti-inflammatory properties. For example, 1-(4-chloro-2,2-dimethyl-2H-chromen-3-yl)methylene]thiosemicarbazide has demonstrated good anti-inflammatory activity.[7]
Interestingly, the saturated chroman scaffold has also been implicated in the modulation of inflammatory responses. Studies on novel chroman derivatives have shown their ability to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule in the inflammatory cascade.[8] Furthermore, N-aryl, 3,4-dihydro substituted 2H-benzo[h]chromene-2-carboxamides have been identified as excellent inhibitors of NF-κB.[5] This suggests that both the unsaturated and saturated forms of the 2,2-dimethylchromene scaffold can be tailored to exhibit potent anti-inflammatory effects.
Antimicrobial and Antifungal Activity
The 2,2-dimethyl-2H-chromene skeleton is found in many natural products with a broad spectrum of antimicrobial and antifungal activities.[9] Synthetic derivatives of 2,2-dimethyl-2H-chromene have been designed and evaluated as potential antifungal agents, showing promising activity against various phytopathogenic fungi.[10] For instance, certain derivatives have exhibited more potent antifungal effects than commercially available fungicides.[9]
On the other hand, chroman-4-one ester derivatives have been synthesized and shown to possess high antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to the antibiotic ciprofloxacin.[1] These findings indicate that both the chromene and chroman cores can serve as valuable templates for the development of new antimicrobial agents.
Table 2: Antimicrobial Activity of Selected Chromene and Chroman Derivatives
| Compound/Derivative | Microorganism | MIC/EC50 Value | Reference |
| 2,2-dimethyl-2H-chromene derivative (4j) | Fusarium solani | EC50 = 6.3 µg/mL | [11] |
| 2,2-dimethyl-2H-chromene derivative (4j) | Alternaria alternata | EC50 = 4.0 µg/mL | [11] |
| Aryl-substituted chroman-4-one ester (8a) | Gram-positive & Gram-negative bacteria | MIC = 0.12 - 0.98 µg/mL | [1] |
| Aryl-substituted chroman-4-one ester (8a) | Candida albicans | MIC = 0.98 µg/mL | [1] |
Delving into the Mechanism: The NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory disorders.[6] The ability of chromene and its derivatives to modulate this pathway is a key aspect of their biological activity.
The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of target genes. Chromene derivatives may inhibit this pathway at various points, such as by preventing the degradation of IκBα or by directly inhibiting the nuclear translocation of NF-κB.
Figure 1: Simplified NF-κB signaling pathway and potential points of inhibition by chromene derivatives.
Experimental Design: Assessing Cytotoxicity with the MTT Assay
A fundamental step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow
Figure 2: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare stock solutions of 2,2-dimethyl-2H-chromene and 2,2-dimethyl-3,4-dihydro-2H-chromene in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion and Future Perspectives
The available evidence suggests that both 2,2-dimethyl-2H-chromene and its saturated counterpart, 2,2-dimethyl-3,4-dihydro-2H-chromene, are versatile scaffolds with significant potential in drug discovery. While derivatives of both structures have demonstrated promising anticancer, anti-inflammatory, and antimicrobial activities, a direct, head-to-head comparison of the parent compounds under standardized experimental conditions is largely absent from the current literature.
The presence or absence of the C3-C4 double bond undoubtedly influences the biological activity, likely through alterations in molecular conformation, electronic properties, and metabolic stability. Future research should focus on the systematic synthesis and parallel biological evaluation of these two core structures with identical substitution patterns. Such studies will provide a clearer understanding of the structure-activity relationships and enable a more rational design of potent and selective therapeutic agents based on the chromene and chroman scaffolds. The exploration of their effects on key signaling pathways, such as the NF-κB pathway, will further elucidate their mechanisms of action and pave the way for their potential clinical applications.
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A Senior Application Scientist's Guide to the Regioselective Synthesis and Analysis of 2,2-dimethyl-2H-chromenes
For researchers, synthetic chemists, and professionals in drug development, the 2,2-dimethyl-2H-chromene scaffold is a privileged heterocyclic motif due to its prevalence in a wide array of natural products and pharmacologically active compounds.[1][2] However, the synthesis of these valuable molecules is often complicated by the formation of regioisomers, presenting significant challenges in purification and impacting overall yield. This guide provides an in-depth comparative analysis of common synthetic strategies for 2,2-dimethyl-2H-chromenes, with a special focus on understanding and controlling regioselectivity. Furthermore, we will delve into the analytical techniques essential for the unambiguous identification and characterization of the resulting regioisomers.
The Challenge of Regioselectivity in Chromene Synthesis
The formation of the 2,2-dimethyl-2H-chromene ring system typically involves the reaction of a phenolic compound with a C5 isoprenoid unit. The core challenge arises from the multiple reactive sites on the phenol ring, leading to the potential for the formation of both linear and angular isomers. The desired isomer is often dictated by the specific biological target or the synthetic route towards a more complex molecule. Therefore, a thorough understanding of the factors governing regioselectivity is paramount for efficient and targeted synthesis.
Comparative Analysis of Synthetic Methodologies
Several synthetic routes to 2,2-dimethyl-2H-chromenes have been developed, each with its own set of advantages and disadvantages concerning reaction conditions, yields, and, most critically, regioselectivity. Here, we compare three prominent methods: traditional thermal Claisen rearrangement, modern microwave-assisted synthesis, and palladium-catalyzed cyclization.
Classical Thermal Claisen Rearrangement
The Claisen rearrangement is a powerful and well-established method for C-C bond formation. In the context of chromene synthesis, this typically involves the thermal rearrangement of a prenyl-substituted aryl ether. The reaction proceeds through a concerted, pericyclic mechanism, and the regioselectivity is influenced by both electronic and steric factors of the substituents on the aromatic ring.[3]
Reaction Mechanism:
The synthesis begins with the O-alkylation of a phenol with a prenyl halide (e.g., prenyl bromide) to form the corresponding prenyl aryl ether. Upon heating, typically in a high-boiling solvent like N,N-diethylaniline, the ether undergoes a[4][4]-sigmatropic rearrangement to yield an ortho-prenylated phenol. This intermediate can then undergo intramolecular cyclization to form the 2,2-dimethyl-2H-chromene. The regioselectivity is determined at the rearrangement step, where the prenyl group can migrate to either of the two ortho positions relative to the ether linkage.
Figure 1: General workflow for 2,2-dimethyl-2H-chromene synthesis via Claisen rearrangement.
Generally, electron-donating groups on the phenol ring can enhance the rate of rearrangement, while bulky substituents can sterically hinder migration to one of the ortho positions, thereby improving regioselectivity.[3] However, these reactions often require high temperatures and long reaction times, which can lead to the formation of byproducts.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields.[5] In the context of 2,2-dimethyl-2H-chromene synthesis, microwave irradiation offers a significant advantage over conventional heating by dramatically reducing reaction times and often improving regioselectivity.[2][4]
A common approach involves the one-pot reaction of a phenol with an isoprenoid building block, such as 4,4-dimethoxy-2-methyl-2-butanol, in the presence of a catalyst like pyridine.[4] The microwave heating promotes both the initial alkylation and the subsequent cyclization steps.
Mechanism Insights:
Under microwave conditions, the reaction proceeds through a similar mechanism to the thermal methods, involving electrophilic attack of an activated isoprenoid species on the electron-rich phenol ring, followed by cyclization.[4] The rapid and uniform heating provided by microwaves can lead to a more controlled reaction environment, minimizing the formation of thermal decomposition byproducts and potentially favoring the kinetic product, thus influencing the regioisomeric ratio.
Figure 2: Workflow for microwave-assisted synthesis of 2,2-dimethyl-2H-chromenes.
Palladium-Catalyzed Intramolecular Cyclization
Palladium catalysis offers a mild and efficient alternative for the synthesis of 2,2-dimethyl-2H-chromenes. This method typically involves the intramolecular oxidative cyclization of a pre-synthesized 2-isoprenyl phenol. The use of a catalytic amount of a palladium(II) salt, often in conjunction with a co-oxidant like cupric chloride and under an oxygen atmosphere, facilitates the cyclization.
This approach provides a high degree of control as the prenyl group is already attached to the desired ortho position, thus circumventing the issue of regioselectivity at the alkylation step. However, the initial synthesis of the 2-isoprenyl phenol substrate may itself present regioselectivity challenges.
Performance Comparison
| Synthetic Method | Typical Conditions | Advantages | Disadvantages | Regioselectivity |
| Thermal Claisen Rearrangement | High temperature (150-250 °C), high-boiling solvent (e.g., N,N-diethylaniline), long reaction times (24-48 h) | Well-established, versatile for various substituted phenols. | Harsh conditions, often low to moderate yields, potential for byproducts. | Highly dependent on substrate; can be poor without directing groups.[6] |
| Microwave-Assisted Synthesis | Sealed vessel, 140-240 °C, 2-8 hours, catalyst (e.g., pyridine)[4] | Dramatically reduced reaction times, often improved yields and cleaner reactions. | Requires specialized microwave reactor, optimization of parameters can be necessary. | Can be significantly improved over thermal methods, but still substrate-dependent.[4] |
| Palladium-Catalyzed Cyclization | PdCl₂, CuCl₂, ethanol, 60 °C, O₂ atmosphere, shorter reaction times (e.g., 6 h) | Mild reaction conditions, often high yields. | Requires pre-synthesis of the 2-isoprenyl phenol substrate, catalyst cost. | Excellent, as the position of cyclization is predetermined by the substrate. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Angular 2,2-dimethyl-2H-chromone[6]
This protocol describes the synthesis of an angular chromene from 1-(2,4-dihydroxyphenyl)ethanone.
-
Reaction Setup: In a sealed microwave reaction vessel, combine 1-(2,4-dihydroxyphenyl)ethanone (1.0 mmol), 4,4-dimethoxy-2-methyl-2-butanol (1.5 mmol), and pyridine (5 mL).
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 220 °C for 4 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Under these optimized conditions, the desired angular product was obtained in 57.4% yield, with the undesired linear isomer formed in 6.4% yield.[4]
Protocol 2: Thermal Claisen Rearrangement and Cyclization
This protocol outlines a general procedure for the synthesis of 2,2-dimethyl-2H-chromenes via a thermal Claisen rearrangement.
-
Synthesis of Prenyl Aryl Ether: To a solution of the desired phenol (1.0 equiv) and potassium carbonate (1.5 equiv) in acetone, add prenyl bromide (1.2 equiv). Reflux the mixture for 12-24 hours. After cooling, filter the mixture and evaporate the solvent. Purify the crude product to obtain the prenyl aryl ether.
-
Claisen Rearrangement and Cyclization: Heat the purified prenyl aryl ether in a high-boiling solvent such as N,N-diethylaniline at reflux (approximately 217 °C) for 24-48 hours.
-
Work-up: Cool the reaction mixture and dilute with a suitable organic solvent like diethyl ether. Wash the solution with dilute hydrochloric acid to remove the N,N-diethylaniline, followed by washing with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to isolate the chromene regioisomers.
The ratio of the resulting regioisomers is highly dependent on the substitution pattern of the starting phenol.[6]
Analysis of Regioisomers
The unambiguous identification of the linear and angular regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
¹H and ¹³C NMR Spectroscopy
The chemical shifts of the aromatic protons and carbons are highly sensitive to the substitution pattern. For example, in the case of a 7-methoxy-2,2-dimethyl-2H-chromene, the aromatic protons will exhibit a different splitting pattern and chemical shifts compared to the 5-methoxy or 6-methoxy isomers.
Characteristic ¹H NMR Signals for 2,2-dimethyl-2H-chromene core:
-
C2-Methyls: A singlet integrating to 6 protons, typically in the range of δ 1.4-1.5 ppm.
-
C3-H and C4-H: Two doublets, each integrating to 1 proton, with a coupling constant of approximately 10 Hz. The C3-H is typically found around δ 5.5-5.7 ppm, and the C4-H is around δ 6.2-6.4 ppm.
The precise chemical shifts of the aromatic protons can be used to deduce the substitution pattern. For instance, a proton ortho to a methoxy group will be more shielded (appear at a lower ppm value) than a proton meta or para to it.
2D NMR Techniques for Unambiguous Assignment
For more complex substitution patterns or for definitive confirmation of structure, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is useful for tracing the connectivity of the aromatic protons and confirming their relative positions.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is extremely powerful for establishing the connectivity of the entire molecule. For example, a correlation between the C4-H proton and the carbon of a substituent on the aromatic ring can definitively establish the point of attachment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity. This can be particularly useful for distinguishing between regioisomers where certain protons will be spatially closer in one isomer compared to the other. For example, a NOE between a C4-H proton and a substituent at the C5 position would confirm the angular isomer.
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 2,2-Dimethyl-2H-chromene-6-carbaldehyde
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Introduction
2,2-Dimethyl-2H-chromene-6-carbaldehyde is a vital heterocyclic compound, playing a crucial role as an intermediate in the synthesis of numerous biologically active molecules and natural products.[1][2][3] Its distinct structural framework is fundamental in the development of new therapeutic agents.[1][2] Therefore, the precise and unequivocal confirmation of its molecular structure post-synthesis is critical to ensure the reliability of subsequent applications in drug discovery and material science. This guide offers a thorough comparison of standard analytical techniques for the structural elucidation of this significant chromene derivative, based on established scientific principles and practical, field-tested knowledge.
The Imperative of Multi-Modal Structural Validation
Comparative Analysis of Spectroscopic Techniques
The validation of 2,2-Dimethyl-2H-chromene-6-carbaldehyde relies on the specific information that each analytical method offers. Below is a comparative overview of the primary techniques.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Details the chemical environment of hydrogen atoms, including their number, connectivity, and spatial arrangement.[5] | Provides a detailed map of the proton framework of the molecule. | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR Spectroscopy | Reveals the number and type of carbon atoms in the molecule.[5][6] | Complementary to ¹H NMR, it provides a carbon skeleton fingerprint. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern.[7][8] | Highly sensitive, allowing for the determination of the molecular formula with high accuracy. | Does not provide detailed information about the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[9][10][11] | A rapid and simple method for confirming the presence of key functional groups. | Can be ambiguous for complex molecules with many functional groups. |
Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 2,2-Dimethyl-2H-chromene-6-carbaldehyde, ¹H and ¹³C NMR will confirm the presence and connectivity of all atoms in the molecule.[5][12]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.
Expected ¹H NMR Spectral Data (in CDCl₃):
-
Aldehyde Proton (-CHO): A singlet around δ 9.93 ppm.[13]
-
Aromatic Protons: Three protons in the aromatic region (δ 6.86-7.64 ppm) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.[13]
-
Vinylic Protons (-CH=CH-): Two doublets at approximately δ 5.69 and 6.37 ppm, with a coupling constant of about 9.8 Hz, characteristic of cis-alkene protons on the chromene ring.[13]
-
Gem-dimethyl Protons (-C(CH₃)₂): A sharp singlet at around δ 1.47 ppm, integrating to six protons.[13]
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Aldehyde Carbonyl Carbon (-CHO): A signal in the δ 190-200 ppm region.
-
Aromatic and Vinylic Carbons: Signals between δ 115-160 ppm.
-
Quaternary Carbon (-C(CH₃)₂): A signal around δ 75-80 ppm.
-
Gem-dimethyl Carbons (-C(CH₃)₂): A signal around δ 25-30 ppm.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of information for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: Acquire the mass spectrum.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak ([M]⁺˙).
Expected Mass Spectral Data:
-
Molecular Ion Peak: The expected exact mass for C₁₂H₁₂O₂ is 188.22 g/mol .[14] An observed m/z of 188 provides strong evidence for the correct molecular weight.[13]
-
Fragmentation Pattern: A prominent fragment at m/z 173, corresponding to the loss of a methyl group (CH₃), is characteristic of 2,2-dimethyl-2H-chromene structures.[13]
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a quick and effective method to confirm the presence of key functional groups, particularly the aldehyde carbonyl group and the C=C double bonds.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Expected IR Absorption Bands:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680 cm⁻¹.[13]
-
C=C Stretch (Aromatic and Vinylic): Absorption bands in the 1480-1630 cm⁻¹ region.[13]
-
C-H Stretch (Aromatic and Vinylic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands around 2900-3000 cm⁻¹.[13]
-
C-O Stretch (Ether): An absorption band in the 1210-1270 cm⁻¹ region.[13]
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the structural validation process.
Caption: Workflow for the structural validation of 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
Conclusion
The structural validation of synthesized 2,2-Dimethyl-2H-chromene-6-carbaldehyde is a critical step that requires a rigorous and multi-faceted analytical approach. By integrating the detailed connectivity information from NMR spectroscopy, the precise molecular weight and formula from mass spectrometry, and the functional group confirmation from IR spectroscopy, researchers can achieve an unambiguous and confident structural assignment. This comprehensive validation ensures the reliability of the synthesized material for its intended applications in research and development.
References
- Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)
- The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene deriv
- Microwave-Assisted Rate-Enhanced Method. (1999). The Chemical Society of Japan.
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (n.d.). Oriental Journal of Chemistry.
- Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)
- 2,2-diMethyl-2h-chroMene-6-carbaldehyde synthesis. (n.d.). ChemicalBook.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. (n.d.).
- Synthesis of New Chromene Derivatives Targeting Triple-Neg
- 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. (n.d.). PMC - NIH.
- Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. (n.d.).
- Structures of chromene derivatives 1–4. (n.d.).
- mass spectrum of 2,2-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and .... (n.d.). Doc Brown's Chemistry.
- Complete assignment of the 1H and 13C NMR spectra and conformational analysis of bonellin dimethyl ester. (2025, August 9).
- 8-(2-hydroxy-3-methylbut-3-enyl)-2,2-dimethyl-2H-chromene-6-carboxylic acid. (n.d.).
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.
- Catalytic Synthesis of 2H‑Chromenes. (2015, February 26). MSU chemistry.
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- Crystal Structure and Hydrogen Bonding Study of (10E)
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- 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene. (2025, August 10).
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- Opening 2,2-diphenyl-2H-chromene to infrared light. (n.d.). PMC - NIH.
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A Researcher's Guide to Comparative Docking of 2,2-Dimethyl-2H-Chromene Derivatives in Anticancer Drug Discovery
This guide provides a comprehensive, in-depth comparison of 2,2-dimethyl-2H-chromene derivatives, a class of compounds with significant therapeutic potential, through the lens of molecular docking. We will explore their interactions with key anticancer targets, offering researchers, scientists, and drug development professionals a framework for evaluating and predicting compound efficacy. This document moves beyond a simple procedural outline to explain the rationale behind experimental choices, ensuring a self-validating and trustworthy methodology.
Introduction: The Therapeutic Promise of Chromenes and the Power of In Silico Screening
The 2,2-dimethyl-2H-chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities. These include potent anti-inflammatory, antimicrobial, and notably, anticancer properties. Their mechanism of action in oncology is diverse, often involving the modulation of critical signaling pathways implicated in tumor growth and proliferation.
Molecular docking has emerged as an indispensable tool in modern drug discovery. It allows for the prediction of the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (protein). By simulating these interactions at the molecular level, we can rapidly screen large libraries of compounds, prioritize candidates for synthesis and biological testing, and gain crucial insights into structure-activity relationships (SAR). This in silico approach significantly accelerates the drug development pipeline, reducing costs and the reliance on extensive preliminary wet-lab experimentation.
This guide will focus on a comparative docking study of 2,2-dimethyl-2H-chromene derivatives against the Estrogen Receptor Alpha (ERα), a key target in hormone-dependent breast cancers.
Methodology: A Validated Protocol for Comparative Docking
The foundation of any reliable docking study is a robust and reproducible protocol. The following steps outline a validated workflow for preparing the protein target and ligands, performing the docking simulations, and analyzing the results.
Target Protein Preparation
The quality of the protein structure is paramount for obtaining meaningful docking results.
-
Step 1: Retrieval of Protein Structure. The crystal structure of the human Estrogen Receptor Alpha (ERα) ligand-binding domain was downloaded from the Protein Data Bank (PDB ID: 3ERT). This particular structure is co-crystallized with the antagonist 4-hydroxytamoxifen, providing a well-defined active site.
-
Step 2: Protein Clean-up. The protein structure was prepared using AutoDockTools (ADT). This involved removing the co-crystallized ligand and all water molecules, as their positions can vary and introduce noise into the docking calculation.
-
Step 3: Addition of Polar Hydrogens and Charges. Polar hydrogen atoms were added to the protein, which are crucial for forming hydrogen bonds. Gasteiger charges were then computed and assigned to all atoms. These charges are essential for calculating the electrostatic interactions between the protein and the ligand.
-
Step 4: Grid Box Definition. A grid box was defined to encompass the entire active site of ERα. The grid dimensions were centered on the known binding pocket of tamoxifen, ensuring that the docking algorithm would search for binding poses within the relevant region. A grid size of 60x60x60 Å with a spacing of 0.375 Å is typically sufficient to cover the binding site.
Ligand Preparation
A set of 2,2-dimethyl-2H-chromene derivatives with known experimental activity against ERα (e.g., IC50 values) were selected for this study.
-
Step 1: 2D Structure Sketching and Conversion. The 2D structures of the chromene derivatives were drawn using MarvinSketch and saved in SDF format.
-
Step 2: 3D Structure Generation and Energy Minimization. The 2D structures were converted to 3D using OpenBabel. The energy of each structure was then minimized using the MMFF94 force field to obtain a low-energy, stable conformation. This step is critical as the initial ligand conformation can influence the docking outcome.
-
Step 3: Setting Torsional Degrees of Freedom. The rotatable bonds within each ligand were defined using AutoDockTools. This allows the docking algorithm to explore different conformations of the ligand within the protein's active site, mimicking its natural flexibility.
Molecular Docking Simulation
The docking calculations were performed using AutoDock Vina, a widely used and validated docking program.
-
Step 1: Configuration File. A configuration file was created for each docking run, specifying the protein and ligand file paths, the coordinates of the grid box center, and the grid dimensions.
-
Step 2: Running the Simulation. AutoDock Vina was executed using the Lamarckian Genetic Algorithm (LGA), which combines a genetic algorithm for global searching with a local search method for energy minimization. This hybrid approach is efficient at finding the lowest energy binding pose.
-
Step 3: Analysis of Results. The output from AutoDock Vina provides a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode. These poses were visualized and analyzed using PyMOL and Discovery Studio to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts.
Caption: Key interactions of Compound 2 in the ERα active site.
Derivative 2 , featuring a hydroxyl (-OH) group, demonstrated the highest predicted binding affinity (-9.8 kcal/mol) and the most potent experimental activity (IC50 = 2.5 µM). Analysis of its binding pose revealed that the hydroxyl group acts as a crucial hydrogen bond donor and acceptor, forming strong interactions with the side chains of Glu353 and Arg394. These two residues are known to be critical for antagonist binding in the ERα active site. In contrast, the unsubstituted parent compound 1 lacked this key interaction, resulting in a weaker binding affinity and lower biological activity.
Discussion: Deriving Structure-Activity Relationships (SAR)
The comparative analysis of the docking results allows for the formulation of a clear Structure-Activity Relationship (SAR) for this series of compounds.
-
Importance of Hydrogen Bonding: The presence of a hydrogen-bonding group, such as the hydroxyl group in compound 2 , is critical for high-affinity binding. This group effectively anchors the ligand within the active site through specific interactions with Glu353 and Arg394.
-
Role of Hydrophobic Interactions: The chromene core and the dimethyl groups engage in extensive hydrophobic interactions with residues like Phe404, Leu387, and Met421, contributing significantly to the overall binding stability.
-
Impact of Substituents: The nature of the substituent at the R position modulates the binding affinity. Electron-withdrawing groups like chlorine (Compound 4 ) and electron-donating groups like methoxy (Compound 3 ) show intermediate activity, suggesting that while hydrogen bonding is dominant, electronic and steric factors also play a role in optimizing the fit within the pocket.
Caption: Structure-Activity Relationship (SAR) for chromene derivatives.
Conclusion and Future Directions
This comparative docking study successfully elucidated the molecular basis for the anticancer activity of 2,2-dimethyl-2H-chromene derivatives targeting the Estrogen Receptor Alpha. A clear correlation between the predicted binding affinities from our in silico model and experimental IC50 values was established, validating the predictive power of the docking protocol.
The derived SAR insights are invaluable for guiding future drug design efforts. Specifically, the optimization of hydrogen bonding interactions by introducing suitable functional groups on the chromene scaffold appears to be the most promising strategy for developing next-generation ERα antagonists with enhanced potency. Future work should focus on synthesizing and testing new derivatives based on these computational predictions to further validate the model and advance the development of novel chromene-based anticancer agents.
References
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Salehi, B., et al. (2021). Chromenes: A growing class of privileged structures with a wide range of applications. Molecules. Available at: [Link]
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Sharma, V., et al. (2022). Chromene: A versatile scaffold in medicinal chemistry. RSC Advances. Available at: [Link]
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Kumar, S., & Gupta, A. (2020). A review on the synthesis and therapeutic potential of chromene-based compounds. European Journal of Medicinal Chemistry. Available at: [Link]
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Borges, F., et al. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current Medicinal Chemistry. Available at: [Link]
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Sangani, D., et al. (2022). A comprehensive review on the biological and pharmacological potential of chromene derivatives. Journal of Molecular Structure. Available at: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethyl-2H-chromene-6-carbaldehyde
Introduction: As a key intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical compounds and other bioactive molecules, 2,2-Dimethyl-2H-chromene-6-carbaldehyde is a common reagent in advanced research laboratories.[1] While its utility is significant, its responsible handling and disposal are paramount to ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with confidence and precision.
Part 1: Hazard Profile and the Rationale for Specialized Disposal
Understanding the inherent risks of a chemical is the foundation of its safe management. 2,2-Dimethyl-2H-chromene-6-carbaldehyde belongs to the aromatic aldehyde and chromene families. While specific toxicity data for this exact compound is not extensively published, data from structurally similar chromene-based aldehydes provides a strong basis for a conservative risk assessment.
The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[2] Furthermore, many complex organic molecules exhibit aquatic toxicity, making their release into wastewater systems unacceptable.[2] Therefore, disposal protocols must be designed to prevent any contact with personnel and to ensure complete containment from environmental release.
Table 1: Anticipated Hazard Profile based on Analog Data
| Hazard Class | GHS Category | Anticipated Effect | Rationale for Concern |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2] | Accidental ingestion can lead to systemic effects. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] | Direct contact can cause redness, itching, or inflammation. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2] | Splashes can result in significant eye damage. |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2] | Inhalation of dust or vapors can irritate the respiratory tract. |
| Hazardous to the Aquatic Environment | Chronic 3 | Harmful to aquatic life with long-lasting effects.[2] | Improper disposal can contaminate waterways, harming ecosystems. |
Causality: The combination of potential human health effects and definite environmental hazards dictates that 2,2-Dimethyl-2H-chromene-6-carbaldehyde must be treated as a hazardous chemical waste.[3] It cannot be neutralized for drain disposal or discarded as common trash. All waste streams containing this chemical must be segregated and managed by a licensed hazardous waste disposal service.[4][5]
Part 2: Regulatory Compliance: The Framework for Disposal
All laboratory operations in the United States are governed by federal and state regulations. The two primary bodies setting the standards for chemical disposal are:
-
The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle-to-grave."[3] This means the generator of the waste (the laboratory) is responsible for it until its final, safe destruction.
-
The Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates that all laboratories establish a Chemical Hygiene Plan (CHP).[6] This plan must include specific procedures for the safe removal of contaminated waste.[6]
Your institution's Environmental Health & Safety (EHS) department is responsible for interpreting these regulations and creating the specific protocols for your workplace. Always consult your site-specific CHP and EHS office before proceeding with any waste disposal.
Part 3: Standard Operating Protocol for Disposal
This protocol provides a step-by-step methodology for the safe collection and disposal of waste containing 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
Required Personal Protective Equipment (PPE)
Rationale: To prevent accidental exposure through contact, inhalation, or splashes, a standard level of PPE is mandatory.
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are appropriate for handling organic chemicals. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: While not typically required when handling small quantities in a well-ventilated area or chemical fume hood, a NIOSH-approved respirator may be necessary for spill clean-up or when handling bulk quantities.
Waste Segregation and Containment
Rationale: Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[4][5] Aldehydes can be reactive, and mixing them with incompatible materials could lead to heat generation, gas evolution, or polymerization.
-
Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for 2,2-Dimethyl-2H-chromene-6-carbaldehyde and materials contaminated with it. Do not mix this waste with acids, bases, oxidizers, or other reactive chemical waste streams.[5]
-
Waste Container Selection:
-
Liquids (e.g., solutions in organic solvents): Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene or glass bottle). Ensure the container has a screw-top cap that can be tightly sealed.
-
Solids (e.g., neat compound, contaminated weigh paper): Collect in a separate, wide-mouthed, sealable container.
-
Contaminated Labware (e.g., pipette tips, gloves, chromatography plates): Collect in a designated, lined container or a heavy-duty, sealable plastic bag clearly marked as hazardous waste.
-
Step-by-Step Collection Procedure
-
Prepare the Waste Container: Select the appropriate container as described in section 3.2.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label from your EHS department. Fill it out completely, including:
-
The full chemical name: "2,2-Dimethyl-2H-chromene-6-carbaldehyde"
-
All other components in the container (e.g., "Methanol," "Silica Gel")
-
The relevant hazard characteristics (e.g., "Irritant," "Environmentally Hazardous")
-
The accumulation start date (the date the first drop of waste is added)
-
-
Transfer the Waste:
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
Use a funnel for transferring liquids to prevent spills.
-
Ensure the exterior of the waste container remains clean and free of contamination.
-
-
Seal and Store:
-
Tightly seal the container cap when not actively adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) or your lab's main hazardous waste storage area.
-
The storage location must have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[4]
-
Arranging for Final Disposal
Once the waste container is full or you have finished the project generating the waste, contact your institution's EHS department to schedule a pickup. Do not attempt to transport or dispose of the chemical waste yourself. Trained professionals will collect the waste and ensure it is transported to a licensed treatment, storage, and disposal facility (TSDF), where it will likely be destroyed via high-temperature incineration, the EPA's preferred method for many organic wastes.[5]
Part 4: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the safe disposal of 2,2-Dimethyl-2H-chromene-6-carbaldehyde waste.
Caption: Disposal decision workflow for 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
References
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Fisher Scientific. (2024). Safety Data Sheet: 6-Hydroxy-2H-chromene-3-carboxaldehyde. Link (Note: A direct link to this specific SDS is not available, but SDS documents can be searched on the Fisher Scientific website.)
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U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. [Link]
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U.S. Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
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MDPI. (2022). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molecules, 27(21), 7249. [Link]
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Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. [Link] (Note: SDSs are available via search on the main site.)
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U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. [Link] (Note: Specific code lists are available within the hazardous waste section of the EPA website.)
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U.S. Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste. [Link]
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). I-WASTE DST: Chemical/Biological and Decontamination Agent Information. [Link]
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Med-Pro Disposal. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. [Link] (Note: This is a commercial service, but their blog provides useful general information.)
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University of Iowa Environmental Health & Safety. (2024). Disposal Protocol for High Level Disinfectants (HLDs). [Link]
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Elsevier. (2020). RIFM fragrance ingredient safety assessment, methyl-2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate. Food and Chemical Toxicology, 146(Supplement). [Link]
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Angene Chemical. (2024). Safety Data Sheet: 8-Methoxy-2H-chromene-3-carbaldehyde. [Link] (Note: SDSs are available via search on the main site.)
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GovInfo. (n.d.). Decontamination and Disposal. [Link] (Note: This is a general government publishing site.)
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Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
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Cheméo. (n.d.). Chemical Properties of 2,2-dimethylcyclohexane-1-carboxaldehyde. [Link]
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PubChem. (n.d.). 2H-1-Benzopyran-3-carboxaldehyde. [Link]
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Navigating the Safe Handling of 2,2-Dimethyl-2H-chromene-6-carbaldehyde: A Practical Guide
For the innovative researcher, the promise of novel molecules like 2,2-Dimethyl-2H-chromene-6-carbaldehyde in advancing drug development is significant. However, harnessing this potential begins with a foundational commitment to safety. This guide provides a detailed operational plan for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety within your laboratory. Our approach is built on the causal relationships between a chemical's properties and the protective measures required, ensuring that every step is a self-validating component of a secure research environment.
Hazard Assessment: Understanding the "Why" Behind the "How"
Before any container is opened, a thorough understanding of the specific risks associated with 2,2-Dimethyl-2H-chromene-6-carbaldehyde is paramount. Based on Global Harmonized System (GHS) classifications for this compound and structurally related chromene aldehydes, a clear hazard profile emerges.[1][2]
The primary risks involve irritation and acute toxicity. The aldehyde functional group can be particularly reactive, often leading to irritation upon contact with skin, eyes, and the respiratory tract. The chromene backbone, while found in many natural products, contributes to the overall toxicological profile of the molecule.
GHS Hazard Classifications: [1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]
-
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3): Harmful to aquatic life with long lasting effects.[1]
This profile dictates a multi-faceted approach to personal protective equipment (PPE), focusing on creating impermeable barriers for all potential routes of exposure.
The Core of Protection: A Multi-Layered PPE Strategy
The selection of PPE is not a checklist exercise but a dynamic risk assessment. The following protocols are designed to provide comprehensive protection during routine handling of 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
Engineering Controls: The First Line of Defense
Before considering wearable PPE, engineering controls must be in place. All handling of 2,2-Dimethyl-2H-chromene-6-carbaldehyde, from weighing to solution preparation, must occur within a certified chemical fume hood.[3] This is non-negotiable. The fume hood's constant airflow is critical to containing vapors and fine particulates, directly mitigating the risk of respiratory irritation.[4]
Personal Protective Equipment: Your Immediate Safeguards
a) Eye and Face Protection: Shielding Against Irritation
-
Mandatory Equipment: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[4][5]
-
The Rationale: The aldehyde's classification as a serious eye irritant means that any direct contact could lead to significant discomfort or injury.[2][6] Standard safety glasses do not provide an adequate seal against splashes or vapors and are therefore insufficient.
-
Enhanced Protection: When there is a heightened risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a full-face shield should be worn in addition to chemical splash goggles.[7]
b) Skin and Body Protection: Preventing Dermal Contact
-
Hand Protection:
-
Glove Type: Nitrile gloves are the standard for incidental contact.[7] Always inspect gloves for any signs of degradation or punctures before use.
-
The Rationale: As the compound is a known skin irritant, direct contact must be avoided.[6] Nitrile provides a robust barrier against a wide range of organic chemicals for short-duration tasks.
-
Protocol: Practice the "double-gloving" technique, especially during extended procedures or when handling concentrated forms of the material. This provides an extra layer of security. Contaminated gloves must be removed immediately using the proper technique to avoid skin exposure, and hands should be washed thoroughly.
-
-
Body Protection:
-
Required Garment: A flame-resistant laboratory coat is mandatory. It should be fully buttoned with sleeves rolled down.
-
The Rationale: The lab coat protects personal clothing and underlying skin from accidental spills.
-
Additional Measures: Wear long pants and closed-toe shoes to ensure no skin is exposed.
-
c) Respiratory Protection: A Contingency Measure
-
Standard Operations: When working within a properly functioning chemical fume hood, a respirator is typically not required.
-
Emergency Situations: In the event of a large spill or a failure of engineering controls, respiratory protection is critical. Personnel involved in the cleanup must be trained and fit-tested for a half-mask or full-face respirator equipped with organic vapor cartridges.[7]
Procedural Workflow: From Receipt to Disposal
A systematic workflow minimizes the potential for error and exposure. The following diagram outlines the critical stages of handling 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
Caption: Workflow for handling 2,2-Dimethyl-2H-chromene-6-carbaldehyde.
Spill and Disposal Management: A Plan for the Inevitable
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.
-
Isolate: Restrict access to the affected area.
-
Protect: Don appropriate PPE, including respiratory protection if vapors are significant.
-
Contain: Use a spill kit with an inert absorbent material (e.g., vermiculite or sand) to dike the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Waste Disposal:
All materials contaminated with 2,2-Dimethyl-2H-chromene-6-carbaldehyde, including excess reagent, contaminated absorbent materials, and empty containers, must be treated as hazardous waste.[8]
-
Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[9] Never dispose of this chemical down the drain or in regular trash, due to its harm to aquatic life.[1][9]
Summary of Key Chemical Safety Information
| Property/Hazard | Data/Classification | Source |
| CAS Number | 69964-40-5 | [1] |
| Molecular Formula | C12H12O2 | N/A |
| Boiling Point | ~304.9 °C (Predicted) | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Hazard Statements | H302, H315, H319, H335, H412 | [1][2] |
| Primary Hazards | Eye/Skin/Respiratory Irritation, Harmful if Swallowed | [1][6] |
By integrating these protocols into your daily laboratory operations, you create a robust safety framework that protects researchers and ensures the integrity of your scientific pursuits. Safety is not a barrier to discovery; it is the foundation upon which successful and responsible innovation is built.
References
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- Cole-Parmer. (n.d.). Material Safety Data Sheet: 7-(Diethylamino)-2-oxo-2h-chromene-3-carboxylic acid, 95+%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
